molecular formula C7H16O4 B1677429 m-PEG3-OH CAS No. 112-35-6

m-PEG3-OH

Katalognummer: B1677429
CAS-Nummer: 112-35-6
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: JLGLQAWTXXGVEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethylene glycol methyl ether is a colorless odorless liquid. (USCG, 1999)
Triethylene glycol monomethyl ether is a hydroxypolyether that is the monomethyl ether derivative of triethylene glycol. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is functionally related to a triethylene glycol.
The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...PEG-3 Methyl Ether...
Triethylene glycol monomethyl ether has been reported in Euglena gracilis with data available.

Eigenschaften

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGLQAWTXXGVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Record name TRIETHYLENE GLYCOL METHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24065
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5026912
Record name 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5026912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Triethylene glycol methyl ether is a colorless odorless liquid. (USCG, 1999), Liquid, Colorless liquid; [HSDB] Odorless; [CAMEO], COLOURLESS-TO-YELLOW LIQUID.
Record name TRIETHYLENE GLYCOL METHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24065
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triethylene glycol monomethyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7572
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

246 °C, 249 °C
Record name TRIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

greater than 230 °F (USCG, 1999), 245 °F (118 °C) (OPEN CUP), 114.4 °C c.c.
Record name TRIETHYLENE GLYCOL METHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24065
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, miscible, Soluble in water, Solubility in heptane = 1.5 wt%, completely soluble in acetone, benzene, ethyl ether, methanol, and carbon tetrachloride at 25 °C., Solubility in water: miscible
Record name TRIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.026 (USCG, 1999) - Denser than water; will sink, 1.0494, Relative density (water = 1): 1.05
Record name TRIETHYLENE GLYCOL METHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24065
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 5.7
Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.0035 [mmHg], lb/gal = 8.80 at 25 °C. VP: <0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10
Record name Triethylene glycol monomethyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7572
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless liquid

CAS No.

112-35-6
Record name TRIETHYLENE GLYCOL METHYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24065
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Triethylene glycol monomethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylene glycol monomethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxytriglycol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5026912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(2-methoxyethoxy)ethoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLENE GLYCOL MONOMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN0P4Q4I16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Triethylene Glycol Monomethyl Ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

Freezing point: -44 °C, -44 °C
Record name TRIETHYLENE GLYCOL MONOMETHYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to m-PEG3-OH: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-PEG3-OH, chemically known as 2-(2-(2-methoxyethoxy)ethoxy)ethanol, is a monodisperse, short-chain polyethylene (B3416737) glycol (PEG) derivative.[1][2] It consists of a triethylene glycol backbone with one terminal hydroxyl (-OH) group and the other capped with a methoxy (B1213986) (-OCH3) group.[3][4] This structure provides a unique combination of hydrophilicity, biocompatibility, and a reactive handle for chemical modification.[5][6] Consequently, this compound is a crucial building block and linker molecule in biomedical research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of therapeutic molecules.[7][8] This guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, complete with experimental protocols and workflow diagrams.

Chemical Structure and Identity

The fundamental structure of this compound features a chain of three repeating ethylene (B1197577) glycol units, providing flexibility and water solubility. One end of the chain is terminated by a stable methoxy group, which prevents unwanted reactivity, while the other end possesses a primary alcohol (hydroxyl group) that serves as a versatile point for chemical conjugation.[4][5]

  • IUPAC Name: 2-[2-(2-methoxyethoxy)ethoxy]ethanol[2]

  • Synonyms: Triethylene glycol monomethyl ether, Methyl triethylene glycol, Methoxytriglycol[2][4][9][10]

  • CAS Number: 112-35-6[7][9][11]

  • Molecular Formula: C₇H₁₆O₄[9][11][12]

  • SMILES: COCCOCCOCCO[2][7][13]

Physicochemical and Technical Properties

The properties of this compound make it a highly valuable reagent in bioconjugation and drug delivery applications. Its liquid form at room temperature, high water solubility, and defined chain length are key advantages. A summary of its quantitative data is presented below.

PropertyValueReference(s)
Molecular Weight 164.20 g/mol [7][11][12][13]
Appearance Colorless to light yellow liquid[4][7][12]
Density 1.0 - 1.0494 g/cm³ at 25 °C[7][10][11]
Boiling Point 233.9 ± 20.0 °C at 760 mmHg[11]
Melting Point -44 to -45 °C[4][11]
Flash Point 95.3 ± 21.8 °C[11]
Refractive Index 1.427 - 1.439 at 20 °C[4][11]
Solubility Soluble in water, DMSO, DCM, DMF, and most organic solvents[3][6][7][14]
Purity ≥95% - 99.86% (Commercial Grades)[9][12][13]
Storage Conditions Store at -20°C for long-term (years); 4°C for short-term[7][12]

Applications in Drug Development: PROTAC Linkers

A primary application of this compound is as a foundational piece for constructing linkers used in Proteolysis Targeting Chimeras (PROTACs).[7][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

The linker component, for which this compound is a precursor, is critical for a PROTAC's efficacy. It influences:

  • Optimal Spacing: The linker's length and flexibility, provided by the PEG chain, are crucial for the successful formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]

  • Solubility and Pharmacokinetics: The inherent hydrophilicity of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5][8] This can significantly improve the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8]

The terminal hydroxyl group of this compound is not typically used for direct conjugation in this context. Instead, it is first "activated"—often by converting it into a better leaving group like a mesylate (OMs), tosylate (OTs), or by functionalizing it with a carboxylic acid or amine—to facilitate robust covalent bond formation with the E3 ligase ligand or the target protein ligand.[1][15]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule, featuring a linker derived from a precursor like this compound, induces the degradation of a target Protein of Interest (POI).

PROTAC_Pathway cluster_0 PROTAC Action Cycle PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ternary->PROTAC Released & Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary from E2 Proteasome 26S Proteasome Ub_POI->Proteasome Enters Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocol: Activation of this compound via Mesylation

To be used as a linker, the terminal hydroxyl group of this compound is often converted into a mesylate (m-PEG3-OMs), which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1] The following protocol details this critical activation step.

Objective: To synthesize 2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate (B1217627) (m-PEG3-OMs) from this compound.

Materials:

  • This compound (1 equivalent)

  • Methanesulfonyl chloride (MsCl, 2.1 eq.)[1]

  • Triethylamine (B128534) (Et₃N, 1.33 eq.)[1]

  • Anhydrous Dichloromethane (CH₂Cl₂)[1]

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Oven-dried round-bottom flask and standard laboratory glassware

  • Magnetic stirrer and stirring bar

  • Ice-salt bath

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 eq.) in anhydrous dichloromethane.[1]

  • Addition of Base: Add triethylamine (1.33 eq.) to the solution.[1]

  • Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.[1]

  • Addition of Mesylating Agent: While stirring, slowly add methanesulfonyl chloride (2.1 eq.) to the cooled solution.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.[1]

  • Work-up: Quench the reaction by adding deionized water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with deionized water (3x) and then with brine (3x).[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.[1]

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.[1]

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of m-PEG3-OMs from this compound.

Synthesis_Workflow cluster_workflow Synthesis and Purification Workflow start 1. Dissolve this compound in Anhydrous DCM add_base 2. Add Et3N & Cool to -10°C start->add_base add_mscl 3. Add MsCl (Slowly) add_base->add_mscl react 4. Stir for 12h (Warm to RT) add_mscl->react quench 5. Quench with H₂O & Separate Layers react->quench extract 6. Wash with H₂O & Brine quench->extract dry 7. Dry (Na₂SO₄) & Concentrate extract->dry purify 8. Column Chromatography (Optional) dry->purify end Final Product: m-PEG3-OMs dry->end If pure enough purify->end

Workflow for the synthesis of m-PEG3-OMs.

References

An In-depth Technical Guide to m-PEG3-OH: Chemical Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol, commonly known as m-PEG3-OH. It details its chemical and physical properties, provides illustrative experimental protocols for its derivatization, and discusses its critical role as a linker in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and IUPAC Nomenclature

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that is widely utilized in biomedical research and drug development. Its structure, featuring a terminal hydroxyl group and a methoxy (B1213986) cap, makes it an ideal hydrophilic spacer for conjugating molecules.

IUPAC Name: 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol[1]

Synonyms: Triethylene glycol monomethyl ether, m-PEG3-alcohol[1][2]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and characterization.

PropertyValue
CAS Number 112-35-6[1][2][3]
Molecular Formula C7H16O4[1][3]
Molecular Weight 164.20 g/mol [1][3]
Appearance Colorless to light yellow liquid
Density 1.0 ± 0.1 g/cm³[1]
Boiling Point 233.9 ± 20.0 °C at 760 mmHg[1]
Melting Point -44 °C[1]
Flash Point 95.3 ± 21.8 °C[1]
Solubility Soluble in water and most organic solvents
LogP -1.51[1]
Refractive Index 1.427[1]

Role in PROTAC-Mediated Protein Degradation

This compound is a foundational building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound derivative, after functionalization, serves as the linker connecting the target protein ligand to the E3 ligase ligand. The linker's length, flexibility, and hydrophilicity, imparted by the PEG chain, are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[4][5]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with m-PEG3 linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_Target->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The terminal hydroxyl group of this compound is readily derivatized for subsequent conjugation reactions. A common and critical activation step is its conversion to a mesylate (m-PEG3-OMs), which is an excellent leaving group for nucleophilic substitution.

Synthesis of m-PEG3-Mesylate (m-PEG3-OMs) from this compound

This protocol details the mesylation of this compound.

Materials:

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous dichloromethane.[6]

  • Addition of Base: Add triethylamine to the solution.[6]

  • Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.[6]

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride to the cooled solution while stirring.[6]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.[6]

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).[6]

  • Washing: Combine the organic layers and wash with brine (3x).[6]

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.[6]

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.[6]

Synthesis_Workflow cluster_synthesis Synthesis of m-PEG3-OMs cluster_purification Work-up and Purification Start Dissolve this compound in anhydrous CH2Cl2 AddBase Add Triethylamine (Et3N) Start->AddBase Cool Cool to -10 °C AddBase->Cool AddMsCl Slowly add Methanesulfonyl Chloride (MsCl) Cool->AddMsCl React Stir for 12 hours (warming to room temp.) AddMsCl->React Quench Quench with Deionized Water React->Quench Extract Extract with CH2Cl2 (3x) Quench->Extract Wash Wash with Brine (3x) Extract->Wash Dry Dry with Na2SO4, filter, and concentrate Wash->Dry Purify Column Chromatography (if necessary) Dry->Purify FinalProduct Pure m-PEG3-OMs Purify->FinalProduct

Experimental workflow for the synthesis of m-PEG3-OMs.
Characterization of m-PEG3 Derivatives

The identity and purity of synthesized m-PEG3 derivatives should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be analyzed to confirm the presence of characteristic signals for the methoxy group, the ethylene (B1197577) glycol protons, and the protons adjacent to the newly introduced functional group (e.g., the methyl group of the mesylate).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary structural information, showing distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the final product.

The successful synthesis and purification of this compound derivatives are crucial for their application in constructing well-defined and effective therapeutic agents. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

In-Depth Technical Guide to the Safety of Triethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of triethylene glycol monomethyl ether (TGME), also known as methyltriglycol. The information herein is compiled from safety data sheets, toxicological studies, and environmental fate reports to support a thorough risk assessment for its use in research and development settings.

Chemical and Physical Properties

Triethylene glycol monomethyl ether is a colorless liquid with a mild odor. It is miscible with water and many organic solvents, making it a versatile solvent and intermediate in various applications.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Triethylene Glycol Monomethyl Ether

PropertyValueReference
CAS Number 112-35-6[1]
Molecular Formula C₇H₁₆O₄[1]
Molecular Weight 164.20 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 249 °C[3]
Melting Point -44 °C
Flash Point 118 °C[3]
Density 1.026 g/mL at 25 °C[2]
Vapor Pressure <0.01 mmHg at 20 °C[2]
Water Solubility Miscible[4]
log Kow (Octanol-Water Partition Coefficient) -1.46 (calculated)

Toxicological Profile

The toxicological profile of triethylene glycol monomethyl ether indicates a low potential for acute toxicity. The primary toxicological concern associated with some glycol ethers is reproductive and developmental toxicity, which is mediated by their metabolism to alkoxyacetic acids.[5] However, for higher-order glycol ethers like TGME, this metabolic conversion is less efficient, leading to attenuated toxicity compared to shorter-chain counterparts like ethylene (B1197577) glycol monomethyl ether (EGME).[5]

Acute Toxicity

Triethylene glycol monomethyl ether exhibits low acute toxicity via oral and dermal routes of exposure.

Table 2: Acute Toxicity of Triethylene Glycol Monomethyl Ether

EndpointSpeciesRouteValueReference
LD₅₀RatOral> 10,500 mg/kg[4]
LD₅₀RatOral11,300 mg/kg[3]
LD₅₀RabbitDermal7,100 mg/kg[4]
Irritation and Sensitization

The substance is not considered to be a significant skin irritant upon acute exposure, though prolonged or repeated contact may cause mild irritation.[6] Eye contact may cause transient discomfort and irritation.[7] There is no evidence to suggest that triethylene glycol monomethyl ether is a skin sensitizer.[6]

Table 3: Irritation and Sensitization Data

EndpointSpeciesResultReference
Skin Irritation RabbitNot irritating (based on animal models)[7][8]
Eye Irritation RabbitMay cause transient discomfort and mild irritation[7][8]
Skin Sensitization Guinea PigNot a sensitizer[6]
Repeated Dose Toxicity

Subchronic oral exposure studies in rats have been conducted to evaluate the effects of repeated dosing.

Table 4: Repeated Dose Toxicity of Triethylene Glycol Monomethyl Ether

Study DurationSpeciesRouteNOAELLOAELEffects Observed at LOAELReference
90 DaysRatOral400 mg/kg/day1,200 mg/kg/dayChanges in relative liver weight[4]
Mutagenicity and Carcinogenicity

The majority of mutagenicity tests on glycol ethers have indicated no genotoxic activity.[9] While some in vitro tests for certain glycol ethers have shown clastogenic action, these effects were not confirmed in in vivo mammalian test systems.[9] There is no evidence to suggest that triethylene glycol monomethyl ether is carcinogenic.[4]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of triethylene glycol monomethyl ether is considered to be low. This is attributed to the reduced metabolic conversion to the toxic alkoxyacetic acid metabolite.[5] While some studies on related, shorter-chain glycol ethers have shown adverse reproductive and developmental effects, these are not expected to be significant for TGME at relevant exposure levels.[5][10]

Mechanism of Toxicity: The Role of Metabolism

The toxicity of many glycol ethers is intrinsically linked to their metabolism. The primary pathway involves a two-step oxidation process.

TGME Triethylene Glycol Monomethyl Ether Aldehyde Methoxyethoxyethoxy acetaldehyde TGME->Aldehyde Alcohol Dehydrogenase (ADH) Acid Methoxyethoxyethoxy acetic Acid (Toxic Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase (ALDH)

Metabolic pathway of triethylene glycol monomethyl ether.

The initial step, mediated by alcohol dehydrogenase (ADH), converts the glycol ether to its corresponding aldehyde.[5] Subsequently, aldehyde dehydrogenase (ALDH) oxidizes the aldehyde to an alkoxyacetic acid.[5] It is this acidic metabolite that is primarily responsible for the reproductive and developmental toxicity observed with some glycol ethers.[5] For triethylene glycol monomethyl ether, the efficiency of this conversion is significantly lower than for shorter-chain glycol ethers, resulting in a more favorable safety profile.

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

cluster_pre Pre-study Phase cluster_dosing Dosing and Observation Phase (90 days) cluster_post Post-study Phase Acclimatization Acclimatization of Animals (min. 5 days) Grouping Randomization and Grouping of Animals Acclimatization->Grouping Dosing Daily Oral Administration (gavage or in diet/water) Grouping->Dosing Observations Daily Clinical Observations (mortality, morbidity) Dosing->Observations Measurements Weekly Body Weight and Food/Water Consumption Dosing->Measurements Analysis Hematology and Clinical Biochemistry Measurements->Analysis Necropsy Gross Necropsy Analysis->Necropsy Histopathology Histopathological Examination of Organs Necropsy->Histopathology

Workflow for a 90-day repeated dose oral toxicity study.

Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (typically rats) are acclimatized to the laboratory conditions for at least five days.[1]

  • Dose Groups: Animals are randomly assigned to control and at least three dose groups. The highest dose is chosen to induce toxic effects but not death, while the lowest dose should not produce any evidence of toxicity.[1]

  • Administration: The test substance is administered orally, typically by gavage, on a daily basis for 90 days.[1]

  • Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food/water consumption are recorded weekly.[1]

  • Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.[1]

  • Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organs and tissues are collected, weighed, and examined microscopically.[1]

Environmental Fate and Ecotoxicity

Triethylene glycol monomethyl ether is not expected to persist in the environment. It is readily biodegradable and has a low potential for bioaccumulation.

Environmental Fate

Table 5: Environmental Fate of Triethylene Glycol Monomethyl Ether

ParameterValueInterpretationReference
Biodegradation 93.5% in 10 days (OECD 301B)Readily biodegradable
Soil Adsorption Coefficient (Koc) 10 (estimated)Very high mobility in soil
Bioaccumulation Potential LowNot expected to bioaccumulate
Ecotoxicity

The substance exhibits low toxicity to aquatic organisms.

Table 6: Aquatic Toxicity of Triethylene Glycol Monomethyl Ether

SpeciesEndpointDurationValueReference
Desmodesmus subspicatus (green algae)ErC₅₀72 hours> 500 mg/L
Daphnia magna (water flea)EC₅₀48 hours> 4.5 mg/L[7]
Pimephales promelas (fathead minnow)LC₅₀96 hours59,900 - 77,400 ppm (for Triethylene Glycol)[8]
Cyprinodon variegatus (sheepshead minnow)LC₅₀96 hours48,000 ppm (for Triethylene Glycol)[8]

Occupational Exposure and Safety Precautions

Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) for triethylene glycol monomethyl ether.

Standard laboratory safety practices should be followed when handling this chemical. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. In case of skin or eye contact, the affected area should be flushed with plenty of water.[4]

Conclusion

Triethylene glycol monomethyl ether possesses a low order of acute toxicity and is not considered to be a significant skin or eye irritant under normal handling conditions. The potential for reproductive and developmental toxicity, a known concern for some shorter-chain glycol ethers, is significantly attenuated in TGME due to its metabolic profile. It is readily biodegradable and exhibits low toxicity to aquatic organisms. Adherence to standard chemical hygiene practices is sufficient for the safe handling of this compound in a research and development setting.

References

A Comprehensive Technical Guide to m-PEG3-OH for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Detailed Technical Overview of m-PEG3-OH for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core physicochemical properties, applications, and experimental protocols related to this compound (Monodisperse methoxy(triethylene glycol)). This molecule is a cornerstone in modern bioconjugation, nanotechnology, and therapeutic development, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).

Core Physicochemical Properties of this compound

This compound, also known as Triethylene glycol monomethyl ether, is a hydrophilic linker of precise length, a feature critical for the controlled design of complex molecular architectures. Its properties are summarized below.

PropertyValueCitations
Molecular Formula C₇H₁₆O₄[1][2][3][4]
Molecular Weight 164.20 g/mol [1][2][4]
CAS Number 112-35-6[1][2][3][4]
Appearance Colorless to light yellow liquid[4][5]
Density ~1.0 g/cm³[3]
Boiling Point 233.9 ± 20.0 °C at 760 mmHg[3]
Melting Point -44 °C[3]
Solubility Soluble in water and DMSO (≥ 100 mg/mL)[4][5]
Purity ≥95%[1][2]
Storage Conditions Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[4]

Applications in Research and Drug Development

This compound and its derivatives are instrumental in a variety of advanced applications:

  • PROTAC Linkers: The defined length and hydrophilic nature of the PEG3 spacer make it an ideal component in the design of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4] The linker's characteristics are crucial for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Bioconjugation: The terminal hydroxyl group of this compound can be readily functionalized into other reactive groups, such as mesylates (OMs), to facilitate the covalent attachment (PEGylation) of the molecule to proteins, peptides, or other biomolecules. This process can enhance solubility, improve pharmacokinetic profiles, and reduce the immunogenicity of therapeutic proteins.

  • Nanoparticle Surface Modification: PEGylation of nanoparticles is a widely used strategy to improve their stability, reduce non-specific protein adsorption (biofouling), and prolong circulation times in vivo.[6] this compound serves as a fundamental building block for creating functionalized PEG chains for nanoparticle surface modification.[7]

Experimental Protocol: Protein Bioconjugation with a m-PEG3-Derivative

This protocol outlines a general procedure for the bioconjugation of a protein using a mesylated derivative of this compound (m-PEG3-OMs). The principle involves a nucleophilic substitution reaction where a primary amine (e.g., from a lysine (B10760008) residue on the protein) displaces the mesylate group, forming a stable secondary amine linkage.

Materials:

  • m-PEG3-OMs (stored desiccated at -20°C)

  • Protein of Interest (POI) in an amine-free buffer (e.g., 100 mM Sodium Phosphate or Sodium Borate buffer, pH 7.5-8.5)

  • Quenching Solution (1 M Tris-HCl or 1 M Glycine, pH 8.0)

  • Purification System (e.g., Size Exclusion Chromatography - SEC)

  • General laboratory equipment (pipettes, reaction vials, mixer)

Procedure:

  • Preparation of Solutions:

    • Prepare the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.

    • Immediately before use, dissolve the m-PEG3-OMs in the reaction buffer to the desired stock concentration. It is critical to prepare this solution fresh to prevent hydrolysis of the mesylate group.

  • Bioconjugation Reaction:

    • In a reaction vial, add the protein solution.

    • Initiate the reaction by adding the freshly prepared m-PEG3-OMs solution to the protein solution. A starting molar ratio of 10:1 (PEG to protein) is recommended.

    • Mix gently and incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Reaction Quenching:

    • To stop the reaction, add the quenching solution to the reaction mixture. This will react with any unreacted m-PEG3-OMs.

  • Purification of the PEGylated Protein:

    • Purify the conjugate using a suitable chromatography method, such as SEC, to separate the PEGylated protein from unreacted reagents and byproducts.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to observe the increase in apparent molecular weight.

    • Confirm the degree of PEGylation using Mass Spectrometry (MALDI-TOF or ESI-MS).

    • Perform a relevant bioassay to ensure the functional integrity of the PEGylated protein.

Visualizing Experimental Workflows

The following diagrams illustrate key processes involving PEG linkers in drug development and bioconjugation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

Bioconjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis Prep_Protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Mix Mix Protein and m-PEG3-OMs (Molar Ratio e.g., 1:10) Prep_Protein->Mix Prep_PEG Prepare m-PEG3-OMs Solution (Freshly dissolved) Prep_PEG->Mix Incubate Incubate (2-4h at RT or O/N at 4°C) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (SEC or IEX) Quench->Purify Characterize Characterize (SDS-PAGE, MS, Activity Assay) Purify->Characterize

Caption: General experimental workflow for the bioconjugation of a protein with a m-PEG3-derivative.

References

An In-depth Technical Guide to the Physical Properties of m-PEG3-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the m-PEG3-OH linker (CAS No: 112-35-6), a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for its effective application in research and pharmaceutical development.

Core Physical and Chemical Properties

The this compound linker, also known as 2-(2-(2-methoxyethoxy)ethoxy)ethanol or triethylene glycol monomethyl ether, is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative. Its hydrophilic nature enhances the solubility and pharmacokinetic properties of conjugated molecules.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

PropertyValue
Molecular Formula C₇H₁₆O₄
Molecular Weight 164.20 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density 1.026 g/mL at 25 °C[2], 1.0494 g/cm³[1]
Boiling Point 233.9 ± 20.0 °C at 760 mmHg[3], 122 °C at 10 mmHg[2]
Melting Point -44 °C[3], -45 °C[2]
Flash Point 95.3 ± 21.8 °C[3], >230 °F (>110 °C)[2]
Refractive Index 1.427[3], n20/D 1.439[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1][4] and water[2]
LogP -1.51[3], -1.12 at 20 °C[2]
Vapor Pressure <0.01 mmHg at 20 °C[2]
Topological Polar Surface Area (TPSA) 47.92 Ų[5][3]

Experimental Protocols for Property Determination

The following are detailed methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Density

The density of a liquid can be determined using a pycnometer or a calibrated volumetric flask.

  • Objective: To accurately measure the mass per unit volume of this compound.

  • Materials:

    • Pycnometer or a class A volumetric flask (e.g., 10 mL)

    • Analytical balance (accurate to ±0.0001 g)

    • Temperature-controlled water bath

    • This compound sample

    • Deionized water for calibration

  • Procedure:

    • Clean and dry the pycnometer/volumetric flask thoroughly.

    • Weigh the empty, dry flask on the analytical balance and record the mass (m₁).

    • Fill the flask with deionized water up to the calibration mark.

    • Place the flask in a temperature-controlled water bath set to a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.

    • Adjust the water level to the calibration mark, ensuring no air bubbles are present.

    • Dry the exterior of the flask and weigh it. Record the mass (m₂).

    • Empty and thoroughly dry the flask.

    • Fill the flask with the this compound sample up to the calibration mark.

    • Repeat steps 4-6 and record the mass of the flask with the sample (m₃).

  • Calculation:

    • Volume of the flask (V) = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the experimental temperature).

    • Density of this compound (ρ_sample) = (m₃ - m₁) / V.

Determination of Boiling Point

The boiling point can be determined by simple distillation or using a micro boiling point apparatus.

  • Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

  • Materials:

    • Distillation flask

    • Condenser

    • Thermometer (calibrated)

    • Heating mantle

    • Boiling chips

    • This compound sample

  • Procedure (Simple Distillation):

    • Place a small volume of this compound (e.g., 5-10 mL) and a few boiling chips into the distillation flask.

    • Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the flask leading to the condenser.

    • Gently heat the flask.

    • Record the temperature when the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.

    • Record the atmospheric pressure.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent.[6][7][8][9][10]

  • Objective: To determine the saturation concentration of this compound in a specific solvent (e.g., water, DMSO).

  • Materials:

    • Glass vials with screw caps

    • Orbital shaker or magnetic stirrer

    • Temperature-controlled incubator or water bath

    • Centrifuge

    • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

    • This compound sample and the chosen solvent

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent in a glass vial.

    • Seal the vial and place it in a shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the solution to stand at the same temperature to let undissolved material settle.

    • Centrifuge the sample to separate the saturated solution from the excess solute.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with the solvent to a concentration within the working range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.[2][11][12]

  • Objective: To measure the extent to which light is bent when passing through this compound.

  • Materials:

    • Abbe refractometer

    • Constant temperature water circulator

    • Light source (typically a sodium D line at 589 nm)

    • This compound sample

    • Soft lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning

  • Procedure:

    • Turn on the refractometer and the light source. Allow the instrument to warm up.

    • Set the circulating water bath to the desired temperature (e.g., 20 °C) and allow the prisms of the refractometer to equilibrate.

    • Clean the surfaces of the measuring and illuminating prisms with a suitable solvent and soft lens paper.

    • Apply a few drops of the this compound sample onto the surface of the measuring prism.

    • Close the prisms gently.

    • Look through the eyepiece and adjust the handwheel until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

    • If a colored fringe appears at the boundary, adjust the compensator to eliminate it.

    • Read the refractive index value from the instrument's scale.

Visualizing the Characterization Workflow

The following diagram illustrates a logical workflow for the physical property characterization of a chemical substance like this compound.

G Workflow for Physical Property Characterization of this compound cluster_sample Sample Preparation cluster_primary Primary Physical Properties cluster_solubility Solubility & Partitioning cluster_thermal Thermal Properties cluster_data Data Analysis & Reporting Sample Obtain High-Purity This compound Sample Purity Verify Purity (e.g., GC, NMR) Sample->Purity Density Density Measurement (Pycnometer) Purity->Density BoilingPoint Boiling Point Determination (Distillation) Purity->BoilingPoint RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Purity->RefractiveIndex Solubility Solubility Testing (Shake-Flask Method) Purity->Solubility LogP LogP Determination (e.g., HPLC Method) Purity->LogP MeltingPoint Melting/Freezing Point (DSC or Cryostat) Purity->MeltingPoint FlashPoint Flash Point Measurement (Pensky-Martens) Purity->FlashPoint Analysis Data Compilation & Analysis Density->Analysis BoilingPoint->Analysis RefractiveIndex->Analysis Solubility->Analysis LogP->Analysis MeltingPoint->Analysis FlashPoint->Analysis Report Technical Datasheet Generation Analysis->Report

Caption: Logical workflow for the physical characterization of this compound.

References

An In-depth Technical Guide to CAS Number 112-35-6: Triethylene Glycol Monomethyl Ether (TGME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monomethyl ether (TGME), identified by CAS number 112-35-6, is a high-production-volume chemical with a wide range of applications in industrial and commercial products.[1] This document provides a comprehensive technical overview of TGME, including its chemical and physical properties, synthesis, applications, and detailed toxicological information. The content is intended to serve as a vital resource for professionals in research, development, and safety assessment.

Chemical and Physical Properties

TGME is a colorless, odorless, and hygroscopic liquid.[2] It is completely soluble in water and possesses a low volatility.[1][2] Its chemical structure features a triethylene glycol backbone with a terminal methyl ether group, which imparts its characteristic solvent properties.

Table 1: Physical and Chemical Properties of Triethylene Glycol Monomethyl Ether

PropertyValueReference(s)
CAS Number 112-35-6[1][2][3][4][5]
Molecular Formula C7H16O4[1][2][3][4][5]
Molecular Weight 164.20 g/mol [1][3]
Appearance Colorless liquid[2][5]
Odor Odorless[2]
Boiling Point 249.2 °C[1]
Melting Point -44 °C[1]
Density 1.04 g/cm³ at 20 °C[3]
Vapor Pressure <0.1 hPa at 20 °C[3]
Flash Point 133 °C[3]
Autoignition Temperature 210 °C[3]
Water Solubility Completely miscible[1][5]
log Kow (octanol/water partition coefficient) -1.46 (calculated)[1]

Synthesis

Industrially, Triethylene glycol monomethyl ether is primarily produced as a by-product in the reaction of methanol (B129727) and ethylene (B1197577) oxide, which yields a mixture of mono-, di-, tri-, and higher ethylene glycol monomethyl ethers.[1]

A general laboratory synthesis can be achieved via the Williamson ether synthesis. The following is a representative protocol.

Experimental Protocol: Laboratory Synthesis of Triethylene Glycol Monomethyl Ether

Objective: To synthesize Triethylene glycol monomethyl ether from triethylene glycol and a methylating agent.

Materials:

  • Triethylene glycol

  • Sodium hydride (NaH) or other suitable base

  • Methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • Distilled water

  • Diethyl ether

  • Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Stirring and heating apparatus

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

  • Slowly add a solution of triethylene glycol in anhydrous THF to the sodium hydride suspension via the dropping funnel. The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete and hydrogen evolution has ceased, stir the resulting alkoxide solution at room temperature for an additional 30-60 minutes to ensure complete reaction.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the methylating agent (e.g., methyl iodide) dropwise to the cooled alkoxide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete methylation.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to remove the solvent.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure Triethylene glycol monomethyl ether.

Diagram 1: Synthesis Workflow

Synthesis_Workflow reagents Triethylene Glycol + NaH in THF alkoxide Sodium Alkoxide Formation reagents->alkoxide methylation Addition of Methyl Iodide alkoxide->methylation reaction Reflux methylation->reaction workup Quenching, Extraction, Washing reaction->workup purification Drying and Distillation workup->purification product Pure TGME purification->product

A generalized workflow for the laboratory synthesis of TGME.

Applications

TGME's excellent solvency and compatibility with a wide range of substances make it a versatile component in numerous formulations.[2]

  • Solvent: It is widely used as a solvent in paints, coatings, cleaning products, and printing inks.[2][6]

  • Hydraulic and Brake Fluids: TGME is a key component in the formulation of automotive hydraulic and brake fluids.[6]

  • Chemical Intermediate: It serves as a reagent in the synthesis of other chemical compounds, such as glycidyl (B131873) triazolyl polymers.[4]

  • Personal Care Products: Due to its humectant properties, it is used in some personal care products to retain moisture.[2]

  • Other Applications: It also finds use as a plasticizer, wetting agent, and in deicing agents.[6]

Analytical Methodology

Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective method for the identification and quantification of TGME in various matrices.

Experimental Protocol: GC-MS Analysis of Triethylene Glycol Monomethyl Ether

Objective: To identify and quantify TGME in a liquid sample.

Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • A suitable capillary column (e.g., a mid-polarity phase like a 624-type or a specific column for glycol ether analysis)

  • Helium carrier gas

  • Syringes for sample injection

  • Standard laboratory glassware

  • TGME analytical standard

  • A suitable solvent for sample dilution (e.g., dichloromethane (B109758) or methanol)

GC-MS Conditions (Example):

  • Column: Rxi-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by accurately weighing and dissolving the TGME analytical standard in the chosen solvent to cover the expected concentration range in the samples.

  • Sample Preparation: Dilute the liquid sample containing TGME with the solvent to bring the concentration within the calibration range. If the sample is complex, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

  • GC-MS Analysis:

    • Inject the prepared standards and samples into the GC-MS system.

    • Acquire the data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification if higher sensitivity is required.

  • Data Analysis:

    • Identify TGME in the sample chromatograms by comparing the retention time and mass spectrum with that of the analytical standard.

    • Construct a calibration curve by plotting the peak area of TGME against the concentration for the standards.

    • Quantify the amount of TGME in the samples by interpolating their peak areas on the calibration curve.

Diagram 2: Analytical Workflow

Analytical_Workflow sample Sample containing TGME prep Sample Preparation (e.g., Dilution) sample->prep injection GC-MS Injection prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis result Concentration of TGME analysis->result

A typical workflow for the GC-MS analysis of TGME.

Toxicological Profile

TGME exhibits low acute toxicity. However, as with any chemical, appropriate safety precautions should be observed.

Table 2: Acute Toxicity Data for Triethylene Glycol Monomethyl Ether

Route of ExposureSpeciesTestResultReference(s)
OralRatLD5011,800 mg/kg[1]
DermalRabbitLD507,400 mg/kg[1]
InhalationRat8-hour exposure to concentrated vaporNo mortality[1]
Experimental Protocols for Toxicological Assessment

The following are summaries of standard OECD guidelines for toxicological testing, which are applicable to TGME.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

Principle: This method involves a stepwise procedure with the use of a minimum number of animals. A single dose is administered orally to a group of animals. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step. Procedure:

  • Healthy, young adult rats are used.

  • Animals are fasted prior to dosing.

  • The test substance is administered in a single dose by gavage.

  • Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

  • Necropsy of all animals is performed at the end of the study.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

Principle: This test assesses the potential of a substance to cause skin irritation or corrosion. Procedure:

  • A single dose of the test substance is applied to the shaved skin of an albino rabbit.

  • The treated area is covered with a gauze patch for a 4-hour exposure period.

  • After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.

  • The severity of the skin reactions is scored.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

Principle: This guideline evaluates the potential of a substance to cause eye irritation or corrosion. Procedure:

  • A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.

  • The eyes are examined at 1, 24, 48, and 72 hours after application.

  • Ocular lesions (corneal opacity, iritis, conjunctival redness and chemosis) are scored to assess the degree of irritation.

Safety and Handling

While TGME has low acute toxicity, appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling the substance.[7] Work should be conducted in a well-ventilated area.[7] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][7]

Conclusion

Triethylene glycol monomethyl ether (CAS No. 112-35-6) is a versatile solvent and chemical intermediate with a well-characterized profile of physical, chemical, and toxicological properties. This guide provides essential technical information and standardized experimental protocols to support its safe and effective use in research and development. Adherence to appropriate safety and handling procedures is crucial when working with this or any chemical substance.

References

A Comprehensive Technical Guide to the Solubility of m-PEG3-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a thorough understanding of the solubility characteristics of m-PEG3-OH (Methoxy-triethylene glycol). A clear grasp of its solubility is essential for its effective use in various applications, including as a linker in Proteolysis Targeting Chimeras (PROTACs), in bioconjugation, and as a component in drug delivery systems.

Core Physicochemical Properties of this compound

This compound, with the chemical formula C7H16O4 and a molecular weight of approximately 164.20 g/mol , is a colorless to light yellow liquid.[1] Its structure, featuring a short polyethylene (B3416737) glycol chain with a terminal hydroxyl group and a methoxy (B1213986) cap, imparts an amphiphilic character. This dual nature, combining a hydrophilic polyether backbone with a more lipophilic methyl ether terminus, governs its solubility across a wide spectrum of solvents.

Quantitative Solubility Data

Precise, comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively published. However, available data and the known behavior of short-chain PEG derivatives allow for the compilation of a reliable solubility profile. The following table summarizes the available quantitative and qualitative solubility information for this compound.

SolventSolvent TypeSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 100 mg/mL (609.01 mM)Not SpecifiedHighly soluble, though saturation point is not specified.[1] The hygroscopic nature of DMSO can impact solubility.[1]
WaterAqueousMiscible20Completely miscible in all proportions due to the hydrophilic PEG chain.[2][3]
MethanolPolar ProticCompletely Soluble25Expected to be miscible in all proportions, a common characteristic of short-chain PEGs in lower alcohols.[4]
EthanolPolar ProticSoluble/MiscibleNot SpecifiedExpected to be miscible, similar to methanol.[5]
AcetonePolar AproticCompletely Soluble25[4]
BenzeneNon-polar AromaticCompletely Soluble25[4]
Carbon TetrachlorideNon-polarCompletely Soluble25[4]
Diethyl EtherPolar EtherCompletely Soluble25[4]
HeptaneNon-polar1.5 wt%25[4]
Dichloromethane (DCM)Polar AproticSolubleNot SpecifiedThe organic character of the molecule allows for solubility.[5]
Dimethylformamide (DMF)Polar AproticSolubleNot SpecifiedA common solvent for PEG derivatives.[5]

Factors Influencing Solubility

The solubility of this compound is dictated by several key factors:

  • Solvent Polarity : The principle of "like dissolves like" is critical. The polar ether linkages and the terminal hydroxyl group of this compound favor strong interactions with polar solvents such as water, alcohols, and DMSO through hydrogen bonding.

  • Molecular Weight : As a short-chain PEG derivative, this compound generally exhibits broader solubility in organic solvents compared to its higher molecular weight counterparts. As the PEG chain length increases, solubility in both water and organic solvents tends to decrease.

  • Temperature : The solubility of liquids in other liquids can be influenced by temperature, although for miscible substances, this effect is less pronounced. For solutions approaching saturation, an increase in temperature typically enhances solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To ascertain precise solubility data for this compound in a specific solvent system, the shake-flask method is a reliable and widely accepted experimental protocol.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., acetonitrile, ethyl acetate)

  • Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

  • Orbital shaker with temperature control

  • Analytical balance

  • Pipettes and syringes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)) or Gas Chromatography (GC) system.

Procedure:

  • Preparation : Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid (or separate liquid phase if immiscible) should be visually apparent to ensure that a saturated solution is achieved.

  • Equilibration : Place the sealed vials on an orbital shaker set to a constant, controlled temperature (e.g., 25 °C). The mixture should be agitated for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation : After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for several hours to permit the undissolved this compound to settle.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid disturbing the settled excess solute, draw the sample from the upper portion of the solution.

  • Filtration : Immediately filter the collected sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation : Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of this compound in the specific solvent at the tested temperature.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to a known volume of solvent in a sealed vial B Equilibrate on orbital shaker (e.g., 24-48h at constant temp.) A->B Ensure saturation C Allow excess solute to settle B->C Attain equilibrium D Withdraw and filter supernatant C->D E Dilute sample accurately D->E F Quantify concentration via HPLC or GC E->F G Calculate solubility from dilution factor F->G G cluster_activation Step 1: Functionalization of this compound cluster_conjugation1 Step 2: Conjugation to First Ligand cluster_conjugation2 Step 3: Conjugation to Second Ligand A This compound B Activate hydroxyl group (e.g., convert to tosylate, mesylate, or halide) A->B Reaction with TsCl, MsCl, etc. C Functionalized m-PEG3-Linker B->C E Conjugated Ligand-Linker Intermediate C->E D E3 Ligase Ligand (with nucleophilic handle) D->E G Final PROTAC Molecule E->G Click chemistry, amide coupling, etc. F Target Protein Ligand (with complementary reactive group) F->G

References

Introduction to PROTACs and the Significance of the Linker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of PEG Linkers in PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by hijacking the cell's natural disposal system, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4]

The PROTAC's mechanism of action is event-driven and catalytic.[2][5] By acting as a molecular bridge, it facilitates the formation of a ternary complex between the POI and an E3 ligase.[6] This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein.[2][8]

Far from being a simple spacer, the linker is a critical determinant of a PROTAC's overall performance.[9][10] Its length, composition, flexibility, and attachment points profoundly influence the molecule's bioactivity and physicochemical properties, including:

  • Ternary Complex Formation: The linker's geometry dictates the stability and productivity of the POI-PROTAC-E3 ligase complex.[11]

  • Physicochemical Properties: The linker affects solubility, cell permeability, and metabolic stability.[10][12]

  • Pharmacokinetics: The linker's nature influences the PROTAC's behavior and bioavailability in a biological system.[10]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of modern PROTAC design due to their unique and highly advantageous properties.[1][5]

Core Principles of PEG Linkers in PROTACs

PEG linkers consist of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[5][10] These characteristics are instrumental in addressing several key challenges in PROTAC development.

Enhancing Solubility

A primary hurdle in PROTAC design is their frequently high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[9][13] PEG linkers, with their inherent hydrophilicity due to the ether oxygens in the backbone, can significantly improve the solubility of PROTAC molecules, enhancing their utility in both in vitro assays and as potential therapeutic agents.[10][14]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating cellular entry.[9] However, an optimal range for linker length exists, as excessively long PEG chains can negatively impact permeability.[9][14]

Optimizing Ternary Complex Formation

The foremost role of the linker is to enable the formation of a stable and productive ternary complex. The length and flexibility of the PEG linker are critical for achieving the optimal proximity and orientation between the POI and the E3 ligase.[1][11]

  • Linkers that are too short can introduce steric hindrance, preventing stable complex formation.[11]

  • Linkers that are too long may lead to an unproductive complex or introduce an entropic penalty that destabilizes the complex.[11][15]

This optimization is empirical and highly dependent on the specific POI and E3 ligase pair.[9] The efficiency of degradation is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation level).[1][9]

Quantitative Data on PEG Linker Impact

The optimization of PEG linker length is a critical step in PROTAC design. The following tables summarize representative data illustrating the impact of linker length on degradation efficiency and physicochemical properties.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC IDE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC-1CRBNNo PEG linker>5000<20[16]
PROTAC-2CRBN1 PEG unit>5000~30[16]
PROTAC-3CRBN2 PEG units>5000~40[16]
PROTAC-4CRBN4 PEG units<500>90[16]
PROTAC-5CRBN5 PEG units<500>90[16]
Data is illustrative based on findings where potency for BRD4 degradation by CRBN-based PROTACs was reduced with 1-2 PEG units but potent with 0, 4, and 5 units.[16]

Table 2: Impact of PEG Linker Length on Physicochemical Properties

PROTAC IDNumber of PEG UnitsAqueous Solubility (µg/mL)Cell Permeability (Papp, 10⁻⁶ cm/s)
Compound A2252.5
Compound B4751.8
Compound C82100.9
This table presents hypothetical data based on established principles that increasing PEG units generally improves solubility while potentially reducing permeability.[14][17]

Visualizing Key Pathways and Processes

Diagrams generated using the Graphviz DOT language illustrate the critical pathways, workflows, and logical relationships in PROTAC development.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ub Poly-Ubiquitination Ternary_Complex->Ub E2 E2-Ub E2->Ternary_Complex POI_Ub Ub-POI Ub->POI_Ub Tags POI Degradation 26S Proteasome Degradation POI_Ub->Degradation Marked for

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Typical Experimental Workflow for PROTAC Evaluation Design 1. PROTAC Design (Select POI/E3 Ligands, Vary PEG Linker) Synthesis 2. Chemical Synthesis Design->Synthesis Biochem 3. Biochemical Assays (e.g., TR-FRET, SPR) Assess Ternary Complex Formation Synthesis->Biochem Cellular 4. Cellular Assays (e.g., Western Blot, HiBiT) Quantify Protein Degradation (DC50/Dmax) Biochem->Cellular Perm 5. Permeability & Solubility (e.g., PAMPA, Nephelometry) Cellular->Perm Optimization 6. Lead Optimization Perm->Optimization Optimization->Design Iterate

A typical experimental workflow for PROTAC development.

Hook_Effect Logical Relationship: Linker's Role in the Hook Effect cluster_low Low/Optimal PROTAC Conc. cluster_high High/Excessive PROTAC Conc. Ternary Productive Ternary Complex (POI-PROTAC-E3) Deg Efficient Degradation Ternary->Deg Binary1 Binary Complex (POI-PROTAC) NoTernary Ternary Complex Formation Inhibited Binary1->NoTernary Binary2 Binary Complex (E3-PROTAC) Binary2->NoTernary ReducedDeg Reduced Degradation (Hook Effect) NoTernary->ReducedDeg Linker Optimal PEG Linker (Length & Flexibility) Linker->Ternary Promotes Stability & Positive Cooperativity Linker->ReducedDeg Suboptimal linker can worsen hook effect

The hook effect: binary vs. ternary complex formation.

Experimental Protocols

The evaluation of PROTACs with different PEG linkers involves a series of standardized biochemical and cellular assays.

Protocol 1: Cellular Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[18]

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex in a biochemical setting.

Methodology:

  • Reagents: Prepare purified, tagged proteins (e.g., His-tagged POI, GST-tagged E3 ligase) and corresponding FRET-pair antibodies (e.g., anti-His-Tb (donor) and anti-GST-d2 (acceptor)).

  • Assay Setup: In a microplate, add the POI and E3 ligase proteins at a fixed concentration. Add the PROTAC compound across a range of concentrations.

  • Antibody Addition: Add the donor and acceptor antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths following excitation of the donor.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot this ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," with the peak indicating the optimal concentration for ternary complex formation.[18][19]

Conclusion

PEG linkers are indispensable tools in the rational design of effective PROTACs.[1] They provide a powerful method to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex required for efficient protein degradation.[4][20] The quantitative data and experimental protocols presented underscore the importance of systematic linker optimization—particularly length and flexibility—to achieve maximal potency and favorable drug-like properties. As the field of targeted protein degradation advances, the strategic use of well-designed PEG linkers will continue to be a key factor in the development of next-generation therapeutics.

References

introduction to m-PEG3-OH as a chemical reagent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-PEG3-OH as a Chemical Reagent

Introduction

This compound, also known as triethylene glycol monomethyl ether, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a fundamental building block in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, consisting of a methoxy-terminated three-unit ethylene (B1197577) glycol chain with a terminal hydroxyl group, imparts a unique combination of hydrophilicity, flexibility, and defined length. These characteristics are crucial for improving the pharmacokinetic and pharmacodynamic profiles of conjugated molecules.[4]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and applications, with a focus on its role in drug development. Detailed experimental protocols and visual diagrams are presented to aid researchers and scientists in its practical application.

Data Presentation

The chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identity of this compound

PropertyValue
CAS Number 112-35-6[1]
Molecular Formula C₇H₁₆O₄[1]
Molecular Weight 164.20 g/mol [1]
Synonyms Triethylene glycol monomethyl ether, 3,6,9-Trioxa-1-decanol, 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol[1]
Purity ≥95% - 99.86% (GC)[1][5]
Storage Store at -5°C to 4°C, keep in dry and avoid sunlight[1][6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to light yellow liquid[5]
Density Approximately 1.0 g/cm³[7]
Boiling Point 233.9 ± 20.0 °C at 760 mmHg[7]
Melting Point -44 °C[7]
Solubility Soluble in DMSO (≥ 100 mg/mL)[8]
Water Content (KF) 0.46%[5]

Experimental Protocols

Synthesis of this compound (Triethylene Glycol Monomethyl Ether)

The synthesis of this compound can be achieved through the reaction of triethylene glycol with methanol (B129727) in the presence of a suitable catalyst.[9]

Materials:

  • Triethylene glycol

  • Methanol

  • Polyperfluorosulfonic acid resin catalyst (or other suitable acid catalyst)

  • Reaction vessel equipped with a reflux condenser and stirrer

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with triethylene glycol and the polyperfluorosulfonic acid resin catalyst.

  • Add methanol to the reaction mixture. The molar ratio of reactants should be optimized for the desired product.

  • Heat the mixture to reflux and maintain stirring for a period sufficient to achieve a high conversion of triethylene glycol.

  • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC).

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The crude product is then purified by vacuum distillation to isolate the this compound from unreacted starting materials and byproducts.[10]

Activation of this compound: Synthesis of m-PEG3-OMs (Mesylation)

The terminal hydroxyl group of this compound has low reactivity and requires activation for use in bioconjugation.[4] A common activation method is mesylation, which converts the hydroxyl group into a good leaving group (mesylate), making the molecule susceptible to nucleophilic substitution.

Materials:

  • This compound (1 equivalent)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Triethylamine (B128534) (Et₃N) (1.33 equivalents)

  • Methanesulfonyl Chloride (MsCl) (2.1 equivalents)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine to the solution.

  • Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.

  • Work-up: Quench the reaction by adding deionized water. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine (3x).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel if required.

General Protocol for Protein Bioconjugation with m-PEG3-OMs

This protocol describes the conjugation of the activated this compound (m-PEG3-OMs) to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • m-PEG3-OMs

  • Protein of Interest (in an amine-free buffer, e.g., phosphate (B84403) or borate (B1201080) buffer)

  • Reaction Buffer: 100 mM Sodium Phosphate or Sodium Borate buffer, pH 7.5-8.5

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)

Procedure:

  • Reagent Preparation:

    • Prepare the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.

    • Immediately before use, dissolve the m-PEG3-OMs in the reaction buffer to the desired stock concentration.

  • Bioconjugation Reaction:

    • Add the freshly prepared m-PEG3-OMs solution to the protein solution to achieve the desired molar excess (e.g., starting with a 10:1 molar ratio of PEG to protein). Mix gently.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted m-PEG3-OMs.

    • Incubate for 30-60 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Separate the PEGylated protein from unreacted PEG and quenching reagents using SEC or IEX.[11]

    • Equilibrate the chromatography column with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column and collect fractions, monitoring the protein elution at 280 nm.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Confirm the extent of PEGylation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Assess the biological activity of the PEGylated protein using a relevant functional assay.

Visualizations

G cluster_synthesis Synthesis of this compound TG Triethylene Glycol Reaction Reaction Vessel (Reflux) TG->Reaction MeOH Methanol MeOH->Reaction Catalyst Acid Catalyst Catalyst->Reaction Crude Crude Product Reaction->Crude Purification Vacuum Distillation Crude->Purification mPEG3OH This compound (Final Product) Purification->mPEG3OH

Caption: Synthesis of this compound from triethylene glycol and methanol.

G cluster_activation Activation of this compound (Mesylation) mPEG3OH Dissolve this compound in CH2Cl2 AddBase Add Triethylamine (Et3N) mPEG3OH->AddBase Cool Cool to -10°C AddBase->Cool AddMsCl Add Methanesulfonyl Chloride (MsCl) Cool->AddMsCl Stir Stir at RT for 12h AddMsCl->Stir Quench Quench with Water Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate mPEG3OMs m-PEG3-OMs Concentrate->mPEG3OMs

Caption: Experimental workflow for the activation of this compound to m-PEG3-OMs.

G cluster_workflow General Protein PEGylation Workflow Protein Protein of Interest Conjugation Bioconjugation Reaction Protein->Conjugation PEG Activated m-PEG3 (e.g., m-PEG3-OMs) PEG->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purification (e.g., SEC) Quench->Purify Characterize Characterization (SDS-PAGE, MS) Purify->Characterize Final PEGylated Protein Characterize->Final G cluster_protac Role of PEG Linker in PROTAC-Mediated Protein Degradation cluster_protac_structure PROTAC Structure PROTAC PROTAC Molecule POI Target Protein (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 POI_Ligand Warhead (binds Target Protein) Linker m-PEG3 Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome Proteasome POI->Proteasome Recognition E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->Ternary E2 PolyUb->POI Degradation Target Protein Degradation Proteasome->Degradation

References

An In-depth Technical Guide to m-PEG3-OH vs. Other Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol-3-hydroxyl (m-PEG3-OH) and a comparison with other short-chain PEG linkers. We will delve into their core physicochemical properties, their impact on the performance of bioconjugates, detailed experimental protocols, and key applications in drug development, including their role in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts of Short PEG Linkers

Polyethylene glycol (PEG) linkers are widely utilized in medicine and biotechnology to enhance the therapeutic properties of molecules.[1] Short, monodisperse PEG linkers, typically containing 2 to 12 ethylene (B1197577) glycol units, offer precise control over the physicochemical properties of the resulting conjugates due to their defined molecular weights.[2] These linkers serve as flexible, hydrophilic spacers that can significantly influence the solubility, stability, and pharmacokinetic profiles of bioconjugates.[3]

The m-PEGn-OH series, characterized by a methoxy (B1213986) group at one terminus and a hydroxyl group at the other, are foundational building blocks for creating more complex linker structures. The terminal hydroxyl group is not reactive on its own but can be activated to form a variety of functional groups, making these linkers highly versatile in bioconjugation strategies.[4]

Physicochemical Properties of m-PEGn-OH Linkers

The length of the PEG chain is a critical parameter that dictates the physicochemical properties of the linker and, consequently, the final conjugate. Key properties include molecular weight, linker length, and hydrophilicity, which is often estimated by the calculated logarithm of the octanol-water partition coefficient (cLogP). A lower cLogP value indicates higher hydrophilicity.[5]

Propertym-PEG2-OHThis compoundm-PEG4-OHm-PEG6-OH
Synonyms Diethylene glycol monomethyl etherTriethylene glycol monomethyl etherTetraethylene glycol monomethyl etherHexaethylene glycol monomethyl ether
CAS Number 111-77-3112-35-6[6]23783-42-8[7]23601-40-3[1]
Molecular Formula C₅H₁₂O₃C₇H₁₆O₄[6]C₉H₂₀O₅[7]C₁₃H₂₈O₇[1]
Molecular Weight ( g/mol ) 120.15164.20[8]208.25[7]296.36[9]
Boiling Point (°C) ~194~249~275[10]~340 (estimated)
Density (g/cm³ at 25°C) ~0.988~1.049[11]~1.045[12]~1.088
Calculated LogP (cLogP) -0.93 to -1.14[13]-1.46 to -1.51[6][10]-1.4 (estimated)-1.1 to -1.2[14]
Water Solubility Miscible[2][15]Completely miscible[8]Fully miscible[10]Soluble

Note: Some values are estimated based on available data for similar compounds.

Impact of Short PEG Linker Length on Conjugate Properties

The choice of a short PEG linker has a profound impact on the stability, efficacy, and pharmacokinetic profile of a bioconjugate. While there is no universal "best" linker length, understanding the general trends is crucial for rational drug design.

PropertyShort Linkers (e.g., PEG2, PEG3)Longer Short Linkers (e.g., PEG4, PEG6)
Solubility Enhancement ModerateGood to Excellent[3]
In Vitro Cytotoxicity of ADCs Generally higher (lower IC50)[3]May see a slight decrease in potency[3]
ADC Stability (Aggregation) Can be more stable for less hydrophobic payloads[16]Increased hydrophilicity can further reduce aggregation
Pharmacokinetics (Half-life) Moderate increase compared to non-PEGylatedGenerally longer half-life with increasing length[16]
PROTAC Ternary Complex Formation Length is critical; too short can cause steric hindrance[17]Optimal length facilitates stable complex formation[17]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of this compound and other short PEG linkers in drug development.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation cluster_0 Cellular Environment cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds to PROTAC PROTAC (POI ligand-Linker-E3 ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades

PROTAC-mediated protein degradation pathway.

Experimental_Workflow General Workflow for this compound Conjugation start Start activation Activation of this compound (e.g., Mesylation) start->activation conjugation Conjugation to Biomolecule (Protein or Small Molecule) activation->conjugation purification Purification of Conjugate (e.g., SEC or HPLC) conjugation->purification characterization Characterization (e.g., MS, NMR, SDS-PAGE) purification->characterization end End characterization->end

Workflow for this compound activation and conjugation.

Experimental Protocols

The use of m-PEGn-OH linkers in bioconjugation first requires the activation of the terminal hydroxyl group. A common activation method is mesylation, which converts the alcohol into a good leaving group, making it susceptible to nucleophilic substitution.

Protocol 1: Activation of this compound to m-PEG3-OMs (Mesylation)

This protocol describes the conversion of the terminal hydroxyl group of this compound to a mesylate (OMs), a reactive group suitable for conjugation with nucleophiles like amines and thiols.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or other non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.33 equivalents) to the solution.

  • Cool the reaction mixture to -10°C using an ice-salt bath.

  • Slowly add methanesulfonyl chloride (2.1 equivalents) to the cooled, stirring solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

  • Combine the organic layers and wash with brine (3 times).

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.

  • If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Protein Conjugation with Activated m-PEG3-OMs

This protocol outlines a general method for conjugating the activated m-PEG3-OMs to a protein containing nucleophilic residues such as primary amines (lysine).

Materials:

  • m-PEG3-OMs

  • Protein of interest (in an amine-free buffer, e.g., phosphate (B84403) or borate (B1201080) buffer)

  • Reaction Buffer: 100 mM Sodium Phosphate or Sodium Borate buffer, pH 7.5-9.0

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

  • Analytical equipment (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Prepare the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.

  • Immediately before use, dissolve the m-PEG3-OMs in the reaction buffer to the desired stock concentration.

  • Add the freshly prepared m-PEG3-OMs solution to the protein solution to achieve the desired molar ratio (a 10:1 to 50:1 molar excess of PEG to protein is a common starting point).

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted m-PEG3-OMs. Incubate for 30-60 minutes at room temperature.

  • Purify the PEGylated protein using SEC to separate the conjugate from unreacted PEG and quenching reagents.

  • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by Mass Spectrometry to confirm the degree of PEGylation.

Conclusion

This compound and other short PEG linkers are indispensable tools in modern drug development. Their well-defined structures allow for precise control over the physicochemical properties of bioconjugates. The choice of PEG linker length is a critical design parameter that requires a balance between enhancing solubility and pharmacokinetic properties while maintaining potent biological activity. While this compound provides a good balance of hydrophilicity and a compact size, the optimal linker length is highly dependent on the specific application and must be determined empirically. The experimental protocols provided herein offer a framework for the activation and conjugation of these versatile linkers, enabling the rational design and synthesis of next-generation therapeutics.

References

The Advent and Synthesis of m-PEG3-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of m-PEG3-OH, a monodisperse polyethylene (B3416737) glycol (PEG) derivative critical in modern drug development and bioconjugation. Known chemically as triethylene glycol monomethyl ether, this compound serves as a foundational building block for larger, more complex molecules, most notably as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs).

Discovery and Development

The discovery of this compound is intrinsically linked to the broader development of polyethylene glycols (PEGs), which began in the mid-20th century. While a singular "discovery" event for this specific three-unit PEG is not documented, its emergence is a direct result of advancements in polymerization techniques that allowed for precise control over the number of ethylene (B1197577) glycol units. The ability to synthesize well-defined, monodisperse PEGs like this compound was a significant step forward from the production of polydisperse PEG mixtures. This precision is crucial for the pharmaceutical industry, where batch-to-batch consistency and a deep understanding of a molecule's structure-activity relationship are paramount.

The primary application driving the use of this compound is in the field of bioconjugation, where it is employed to enhance the pharmacokinetic properties of therapeutic molecules. Its utility as a precursor to PROTAC linkers has further solidified its importance in drug discovery.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 2-(2-(2-methoxyethoxy)ethoxy)ethanol
Synonyms Triethylene glycol monomethyl ether, Methyltriglycol
CAS Number 112-35-6
Molecular Formula C7H16O4
Molecular Weight 164.20 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density 1.026 g/mL at 25 °C
Boiling Point 122 °C at 10 mm Hg
Melting Point -45 °C
Purity ≥95% to >99% (GC)[1][2]
Solubility Soluble in water and most organic solvents

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the anionic ring-opening polymerization of ethylene oxide, with methanol (B129727) acting as the initiator.[] This method allows for a high degree of control over the chain length, leading to a monodisperse product.

Reaction Mechanism

The synthesis proceeds in three main stages: initiation, propagation, and termination.

  • Initiation: A strong base, such as potassium hydride, deprotonates methanol to form a methoxide (B1231860) anion. This highly nucleophilic anion then attacks an ethylene oxide molecule, opening the ring and forming the initial PEG unit with an alkoxide terminus.

  • Propagation: The newly formed alkoxide end of the growing chain sequentially attacks additional ethylene oxide molecules. This process is repeated to extend the PEG chain. For this compound, this occurs twice more.

  • Termination: The "living" polymer chain is terminated by the addition of a proton source, such as water or a dilute acid, which protonates the terminal alkoxide to yield the final hydroxyl group of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following is a representative protocol for the laboratory-scale synthesis of m-PEG-OH.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium hydride (30% dispersion in mineral oil)

  • Anhydrous methanol

  • Ethylene oxide

  • 1.0 M Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, suspend potassium hydride in anhydrous THF. Cool the suspension to 0 °C and slowly add anhydrous methanol dropwise.

  • Polymerization: Introduce a controlled amount of ethylene oxide to the initiator solution. The reaction is typically carried out at a low temperature and monitored for an increase in viscosity.

  • Termination: Once the desired chain length is achieved, cool the reaction mixture to 0 °C and quench by the slow addition of degassed methanol, followed by neutralization with 1.0 M HCl to a pH of approximately 7.

  • Purification: The crude product is concentrated under reduced pressure and then precipitated by adding the concentrated solution to cold, vigorously stirred anhydrous diethyl ether. The precipitated this compound is then collected and dried. Further purification can be achieved through column chromatography.

Application in PROTAC Synthesis: Conversion to m-PEG3-OMs

A primary application of this compound is its conversion to m-PEG3-mesylate (m-PEG3-OMs), a key intermediate for the synthesis of PROTACs. The mesylate group is an excellent leaving group, facilitating the conjugation of the PEG linker to other components of the PROTAC molecule.

Experimental Protocol: Mesylation of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Dissolve this compound and triethylamine in anhydrous DCM under an inert atmosphere and cool the mixture to -10 °C.[4]

  • Mesylation: Slowly add methanesulfonyl chloride to the cooled solution.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.[4]

  • Work-up: Quench the reaction with deionized water and extract the aqueous layer with DCM.[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG3-OMs.[4] The product can be further purified by column chromatography.

Visualizing the Synthesis and Application

To further elucidate the processes described, the following diagrams illustrate the synthesis of this compound, its conversion to m-PEG3-OMs, and its role in the PROTAC signaling pathway.

synthesis_of_mPEG3OH Methanol Methanol (Initiator) Methoxide Methoxide Anion Methanol->Methoxide Deprotonation Base Strong Base (e.g., KH) Base->Methoxide Intermediate1 m-PEG1-O- Methoxide->Intermediate1 Initiation EO1 Ethylene Oxide (1) EO1->Intermediate1 Intermediate2 m-PEG2-O- Intermediate1->Intermediate2 Propagation EO2 Ethylene Oxide (2) EO2->Intermediate2 Intermediate3 m-PEG3-O- Intermediate2->Intermediate3 Propagation EO3 Ethylene Oxide (3) EO3->Intermediate3 mPEG3OH This compound Intermediate3->mPEG3OH Termination Proton_Source Proton Source (e.g., H2O) Proton_Source->mPEG3OH

Caption: Anionic ring-opening polymerization for the synthesis of this compound.

mesylation_workflow start Start: this compound dissolve 1. Dissolve this compound and TEA in anhydrous DCM start->dissolve cool 2. Cool to -10 °C dissolve->cool add_mscl 3. Add Methanesulfonyl Chloride (MsCl) cool->add_mscl react 4. React for 12 hours at room temperature add_mscl->react workup 5. Aqueous Work-up and Extraction react->workup purify 6. Dry, Concentrate, and Purify workup->purify end End: m-PEG3-OMs purify->end

Caption: Experimental workflow for the synthesis of m-PEG3-OMs from this compound.

protac_pathway PROTAC PROTAC (with m-PEG3 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Degradation POI Degradation Polyubiquitination->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recognition & Degradation Recycling Recycling of PROTAC, E3 Ligase, and Ubiquitin Degradation->Recycling

Caption: PROTAC-mediated protein degradation signaling pathway.

References

The Art and Science of PEGylation: A Technical Guide to Core Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has become a cornerstone in pharmaceutical development. This technique dramatically improves the pharmacokinetic and pharmacodynamic profiles of drugs by enhancing their stability, solubility, and circulation time while reducing immunogenicity. Since the first FDA-approved PEGylated drug, Adagen®, in 1990, this technology has been successfully applied to a wide range of biopharmaceuticals, including proteins, peptides, antibody fragments, and nanoparticles. This in-depth technical guide explores the fundamental characteristics of PEGylated compounds, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in this dynamic field.

Physicochemical Properties of PEGylated Compounds

PEGylation imparts significant changes to the physicochemical properties of a parent molecule. The hydrophilic and flexible nature of the PEG chain increases the hydrodynamic volume of the conjugate, effectively creating a "shield" that alters its interaction with the biological environment.[1]

Impact on Molecular Weight and Hydrodynamic Radius

The attachment of PEG chains substantially increases the molecular weight and hydrodynamic radius of the molecule. This increase in size is a primary contributor to the altered pharmacokinetic properties of PEGylated compounds, most notably reduced renal clearance.[1] The hydrodynamic radius of a PEGylated protein increases linearly with the molecular weight of the attached PEG.[2]

ParameterNative MoleculePEGylated MoleculeFold Change/ObservationReference
Molecular Weight Varies by moleculeIncreases by the mass of the attached PEG(s)Direct addition of PEG molecular weight[3]
Hydrodynamic Radius SmallerSignificantly largerIncreases linearly with PEG molecular weight[2]
Human Serum Albumin (HSA)~33.22 Å5 kDa PEG-HSA: ~48.35 Å~1.46x increase[2]
10 kDa PEG-HSA: ~66.14 Å~1.99x increase[2]
20 kDa linear PEG-HSA: ~86.5 Å~2.60x increase[2]
20 kDa branched PEG-HSA: ~86.5 Å~2.60x increase[2]
Drug Loading Capacity in PEGylated Nanoparticles

PEGylation can influence the drug loading capacity of nanocarrier systems. The amphiphilic nature of some PEG polymers can enhance the encapsulation of certain drugs.[4]

Nanoparticle SystemDrugNon-PEGylated (Encapsulation Efficiency %)PEGylated (Encapsulation Efficiency %)Reference
NiosomesDoxorubicin20%62%[5]
Curcumin80%95%[5]
Iron Oxide Superparamagnetic NanoparticlesCamptothecin (B557342)Lower loading capacityHigher loading capacity (doubled)[4]

Pharmacokinetics and Pharmacodynamics

The primary goal of PEGylation is often to improve the pharmacokinetic profile of a therapeutic agent. By increasing the hydrodynamic size, PEGylation reduces renal clearance and shields the molecule from proteolytic degradation, leading to a significantly extended circulation half-life.[1] This, in turn, can lead to a reduced dosing frequency, improving patient compliance.[6]

Impact on In Vivo Half-Life
DrugNon-PEGylated Half-LifePEGylated Half-LifeFold IncreaseReference
Filgrastim (G-CSF)~3.5 hours15 - 80 hours~4-23x[7]
L-Asparaginase~1.28 days~5.73 days~4.5x[7]
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)1.1 hours28 hours~25x[7]

While extending the half-life, PEGylation can sometimes lead to a decrease in the in vitro biological activity of a drug due to steric hindrance at the target binding site. However, this is often compensated for by the prolonged systemic exposure in vivo.[6]

Immunogenicity of PEGylated Compounds

A key advantage of PEGylation is the reduction of immunogenicity of the parent molecule. The PEG chains can mask antigenic epitopes, thereby preventing the recognition by the immune system and reducing the formation of anti-drug antibodies.[1] However, the PEG moiety itself can, in some instances, elicit an immune response, leading to the generation of anti-PEG antibodies. These antibodies can lead to the accelerated blood clearance (ABC) of the PEGylated therapeutic and, in some cases, hypersensitivity reactions. The presence of pre-existing anti-PEG antibodies in a segment of the population is also a consideration in the development of PEGylated drugs.

Experimental Protocols

Characterization of PEGylated Compounds

Objective: To determine the absolute molar mass of the PEGylated conjugate and any aggregates.

System Setup: An HPLC system is coupled in-line with a Multi-Angle Light Scattering (MALS) detector and a refractive index (RI) detector.

Sample Preparation:

  • Dilute the purified PEGylated protein sample to a concentration of 1-2 mg/mL in the mobile phase.

  • Filter the sample through a 0.22 µm filter to remove any particulates.

Chromatographic Conditions:

  • Column: A silica-based SEC column with a pore size appropriate for the molecular weight of the PEGylated protein (e.g., 300 Å).

  • Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.5-1.0 mL/min (isocratic).

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20-100 µL.

  • Detection: UV at 280 nm, MALS, and RI.

Data Acquisition and Analysis:

  • The eluent from the SEC column flows sequentially through the UV, MALS, and RI detectors.

  • The MALS detector measures the intensity of light scattered by the sample at multiple angles.

  • The RI detector measures the concentration of the sample eluting from the column.

  • Specialized software is used to combine the data from the MALS and RI detectors to calculate the absolute molar mass at each point across the elution peak.

Objective: To determine the hydrodynamic radius (Rh) and assess the polydispersity of the PEGylated compound in solution.

Sample Preparation:

  • Filter the sample using a syringe filter (e.g., 0.2 µm or smaller) to remove large particles. Approximately 30 µL of sample is needed for a standard cuvette.[8]

  • Ensure the sample is free of air bubbles.

  • The sample should be dispersed in a suitable, high-purity solvent.[9]

Instrument Setup and Measurement:

  • Ensure the DLS instrument and cuvette are clean. A clean cuvette with filtered buffer should give a low count rate (e.g., 8,000-12,000 counts).[8]

  • Transfer the filtered sample to the cuvette.

  • Place the cuvette in the instrument and allow it to equilibrate to the desired temperature.

  • Measure the scattered light intensity fluctuations at a 90° angle. The instrument's software uses an autocorrelation function to calculate the translational diffusion coefficient.[8]

Data Analysis:

  • The hydrodynamic radius (Rh) is calculated from the translational diffusion coefficient using the Stokes-Einstein equation.[10]

  • The software will also provide a polydispersity index (PDI), which indicates the broadness of the size distribution. A monodisperse sample will have a low PDI.

Objective: To confirm the structure of the PEG moiety, determine the degree of PEGylation, and assess the impact on the protein's higher-order structure.

Sample Preparation:

  • Dissolve the purified PEGylated protein in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 1-5 mg/mL.

  • Add a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate, TMSP) for quantitative analysis.[11]

NMR Data Acquisition:

  • Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz.

  • Use a standard single-pulse experiment with water suppression.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Set the relaxation delay to at least 5 times the longest T₁ of the signals of interest for accurate integration.[11]

Data Analysis:

  • The distinct and intense signal from the repeating ethylene (B1197577) glycol units of the PEG chains appears around 3.6 ppm in the ¹H NMR spectrum.

  • The degree of PEGylation can be determined by comparing the integral of this PEG signal to the integral of a known proton signal from the parent molecule.[11]

In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate and compare the pharmacokinetic profiles of a PEGylated and non-PEGylated biologic.

Animal Model:

  • Select an appropriate rodent species (e.g., Sprague Dawley rats or BALB/c mice).

  • House animals in a controlled environment with a standard diet and water ad libitum.[7]

Dosing:

  • Administer the non-PEGylated and PEGylated biologic to separate groups of animals.

  • The route of administration (e.g., intravenous, subcutaneous) should be relevant to the intended clinical use.[7]

  • A typical dose for a pharmacokinetic study in mice is in the range of 1-10 mg/kg.[7]

Blood Sampling:

  • Collect blood samples at predetermined time points post-administration.

  • Blood can be collected via tail vein, saphenous vein, or cardiac puncture (as a terminal procedure).

  • Process blood to obtain plasma or serum and store at -80°C until analysis.[7]

Bioanalysis:

  • Quantify the concentration of the biologic in the plasma/serum samples using a validated analytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

Objective: To detect and quantify anti-PEG antibodies in serum or plasma samples.

Protocol Outline:

  • Plate Coating: Coat a 96-well microplate with a PEG-containing antigen (e.g., mPEG-NH2) overnight at 4°C.[2]

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% milk in PBS) for 1-2 hours at room temperature.[2]

  • Sample and Standard Incubation: Prepare a standard curve using known concentrations of an anti-PEG antibody. Add standards and diluted plasma/serum samples to the wells and incubate for 2 hours at room temperature.[7][12]

  • Detection Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody (e.g., anti-human IgG-HRP). Incubate for 1-2 hours at room temperature.[12]

  • Substrate Development: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[7]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of anti-PEG antibodies in the samples is determined by comparison to the standard curve.[12]

Purification of PEGylated Compounds

The reaction mixture after PEGylation is typically a heterogeneous mixture of the desired PEGylated product, unreacted parent molecule, excess PEG reagent, and potentially multi-PEGylated species. Purification is a critical step to ensure the safety and efficacy of the final product. Ion-exchange chromatography (IEX) is a powerful technique for this purpose.

Ion-Exchange Chromatography (IEX)

Principle: IEX separates molecules based on their net surface charge. PEGylation can shield the charged residues on a protein's surface, altering its binding to the IEX resin. This change in interaction allows for the separation of PEGylated species from the unreacted protein.

Experimental Protocol:

  • Column Selection: Choose an appropriate IEX column (cation or anion exchange) based on the isoelectric point (pI) of the protein and the desired mobile phase pH.

  • Equilibration: Equilibrate the column with a low-salt starting buffer.

  • Sample Loading: Load the PEGylation reaction mixture onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound material, including excess PEG reagent.

  • Elution: Elute the bound proteins using a salt gradient (increasing salt concentration) or a pH gradient. The unreacted protein and the different PEGylated species will elute at different salt concentrations due to their varied surface charges.

  • Fraction Collection: Collect fractions as the proteins elute from the column.

  • Analysis: Analyze the collected fractions using techniques like SDS-PAGE and SEC-MALS to identify the fractions containing the purified PEGylated product.[1]

Visualizing Core Concepts

PEGylated Drug Development Workflow

PEG_Development_Workflow cluster_0 Discovery & Design cluster_1 Development cluster_2 Preclinical cluster_3 Clinical Molecule_Selection Molecule Selection (Protein, Peptide, etc.) PEG_Selection PEG Selection (Size, Architecture) Molecule_Selection->PEG_Selection Conjugation_Chem Conjugation Chemistry (Site-specific vs. Random) PEG_Selection->Conjugation_Chem PEGylation_Reaction PEGylation Reaction & Optimization Conjugation_Chem->PEGylation_Reaction Purification Purification (IEX, SEC) PEGylation_Reaction->Purification Characterization Characterization (SEC-MALS, DLS, NMR) Purification->Characterization In_Vitro In Vitro Studies (Activity, Stability) Characterization->In_Vitro In_Vivo_PKPD In Vivo PK/PD (Animal Models) In_Vitro->In_Vivo_PKPD Tox Toxicology Studies In_Vivo_PKPD->Tox Phase_I Phase I Tox->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: A streamlined workflow for the development of PEGylated biopharmaceuticals.

JAK-STAT Signaling Pathway Modulation by PEGylated Interferon

JAK_STAT_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IFN Receptor (IFNAR1/IFNAR2) JAK JAK1 & TYK2 Receptor->JAK Activation STAT1 STAT1 JAK->STAT1 Phosphorylation STAT2 STAT2 JAK->STAT2 Phosphorylation pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (Interferon-Stimulated Response Element) ISGF3->ISRE Translocation & Binding ISG Transcription of Interferon-Stimulated Genes (ISGs) ISRE->ISG Induces PEG_IFN PEGylated Interferon PEG_IFN->Receptor Binding

Caption: PEGylated interferon activates the JAK-STAT pathway, leading to antiviral gene expression.

The Enhanced Permeability and Retention (EPR) Effect

EPR_Effect cluster_blood_vessel Tumor Blood Vessel cluster_tumor_tissue Tumor Tissue cluster_normal_tissue Normal Tissue Blood_Flow Blood Flow PEG_Liposome PEGylated Liposome (>40 kDa) Small_Molecule Small Molecule Drug Accumulation Accumulation of PEGylated Liposomes PEG_Liposome->Accumulation Extravasation through Leaky Vasculature Tumor_Cells Tumor Cells Small_Molecule->Tumor_Cells Diffuses into Tumor and Normal Tissue Normal_Cells Normal Cells Small_Molecule->Normal_Cells Diffuses into Normal Tissue Lymphatic_Drainage Impaired Lymphatic Drainage in Tumor Accumulation->Lymphatic_Drainage Retention

Caption: The EPR effect facilitates the passive targeting of PEGylated nanocarriers to tumors.[6][13]

References

The Hydrophilic Nature of m-PEG3-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the hydrophilicity of methoxy-tri(ethylene glycol), commonly known as m-PEG3-OH. As a discrete polyethylene (B3416737) glycol (PEG) derivative, this compound is increasingly utilized as a hydrophilic linker and spacer in bioconjugation, drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and surface modification applications. Understanding and quantifying its hydrophilic character is paramount for the rational design and optimization of these complex molecular systems.

The Physicochemical Basis of this compound's Hydrophilicity

The remarkable water solubility and hydrophilic nature of this compound are direct consequences of its molecular structure. Comprised of three repeating ethylene (B1197577) glycol units capped with a methoxy (B1213986) group and a terminal hydroxyl group, its structure is inherently suited for interaction with aqueous environments. The ether oxygen atoms along the PEG backbone are capable of forming hydrogen bonds with water molecules, leading to the formation of a hydration shell around the molecule. This hydration layer is fundamental to its high water solubility and its ability to impart hydrophilicity to conjugated molecules.

Quantitative Analysis of this compound Hydrophilicity

The hydrophilicity of a molecule can be quantified through several physicochemical parameters. Below is a summary of the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₆O₄[1][2]
Molecular Weight 164.20 g/mol [1][2]
LogP (Octanol-Water Partition Coefficient) -1.0 to -1.51[1][3]
Water Solubility Soluble[4]
Density 1.0 g/cm³ (approx.)[1]
Boiling Point 233.9 ± 20.0 °C at 760 mmHg[1]
Melting Point -44 °C to -45 °C[1][5]

Note on LogP: The octanol-water partition coefficient (LogP) is a widely used measure of a compound's lipophilicity versus hydrophilicity. A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity. The reported LogP values for this compound vary across different sources, which is common for highly water-soluble compounds where precise measurement can be challenging. The consistently negative values confirm its hydrophilic character.

While a precise numerical value for the water solubility of this compound is not widely published, its structural analog, triethylene glycol monomethyl ether, is known to be soluble in water.[4][6] Furthermore, its application as a hydrophilic linker in aqueous environments underscores its high water solubility.[7] For specific applications requiring a precise solubility value, the experimental protocol outlined below is recommended.

The Role of this compound in Enhancing Hydrophilicity of Bioconjugates

A primary application of this compound is to enhance the aqueous solubility and improve the pharmacokinetic properties of poorly soluble drugs or large biomolecules. By covalently attaching this compound as a linker, the resulting conjugate gains favorable hydrophilic characteristics.

Logical Diagram: Role of this compound in Bioconjugation cluster_0 Components cluster_1 Bioconjugate cluster_2 Improved Properties Hydrophobic Drug Hydrophobic Drug Bioconjugate Hydrophilic Bioconjugate (e.g., ADC, PROTAC) Hydrophobic Drug->Bioconjugate Conjugation This compound Linker This compound Linker This compound Linker->Bioconjugate Provides Hydrophilicity Targeting Ligand Targeting Ligand Targeting Ligand->Bioconjugate Conjugation Increased Solubility Increased Solubility Bioconjugate->Increased Solubility Reduced Aggregation Reduced Aggregation Bioconjugate->Reduced Aggregation Improved Pharmacokinetics Improved Pharmacokinetics Bioconjugate->Improved Pharmacokinetics

Role of this compound in enhancing bioconjugate properties.

Experimental Protocols for Characterizing Hydrophilicity

Accurate characterization of the hydrophilicity of this compound and its conjugates is crucial for their effective application. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline)

  • Sealed vials or flasks

  • Shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for 24-72 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method with a calibration curve.

Measurement of Contact Angle (Sessile Drop Method)

Contact angle measurement directly assesses the wettability of a surface, providing an indication of its hydrophilicity. A lower contact angle with water indicates a more hydrophilic surface.

Materials:

  • Contact angle goniometer with a high-resolution camera

  • Syringe with a fine needle

  • Substrate (e.g., glass slide, gold-coated surface)

  • This compound for surface modification

  • High-purity water

Procedure:

  • Substrate Preparation: Prepare a flat, smooth surface and functionalize it with this compound.

  • Droplet Deposition: Place the substrate on the goniometer stage. Carefully dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.

  • Image Acquisition and Analysis: Capture a high-resolution image of the droplet profile. Use the goniometer's software to measure the angle at the three-phase (solid-liquid-vapor) contact line. Multiple measurements at different locations on the surface should be averaged.

Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. More hydrophilic compounds have weaker interactions with the nonpolar stationary phase and therefore elute earlier.

Materials:

  • HPLC system with a UV or other suitable detector

  • Reversed-phase column (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid)

  • This compound sample

Procedure:

  • Method Development: Develop a gradient or isocratic elution method that provides good separation of the analyte from any impurities.

  • Sample Analysis: Inject a solution of this compound into the HPLC system.

  • Data Analysis: The retention time of this compound is recorded. A shorter retention time compared to more hydrophobic molecules is indicative of its hydrophilic character. This method is particularly useful for comparing the hydrophilicity of different PEG derivatives or conjugates.

Experimental Workflow for Hydrophilicity Characterization Start Start Aqueous Solubility (Shake-Flask) Aqueous Solubility (Shake-Flask) Start->Aqueous Solubility (Shake-Flask) Contact Angle (Sessile Drop) Contact Angle (Sessile Drop) Start->Contact Angle (Sessile Drop) RP-HPLC Analysis RP-HPLC Analysis Start->RP-HPLC Analysis Data Analysis & Interpretation Data Analysis & Interpretation Aqueous Solubility (Shake-Flask)->Data Analysis & Interpretation Contact Angle (Sessile Drop)->Data Analysis & Interpretation RP-HPLC Analysis->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Workflow for determining the hydrophilicity of this compound.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and materials science, primarily due to its well-defined structure and significant hydrophilic properties. Its ability to enhance the aqueous solubility and improve the physicochemical properties of conjugated molecules makes it an ideal linker for the construction of advanced therapeutics. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its hydrophilicity, enabling researchers to make informed decisions in the design and optimization of their molecular constructs.

References

A Technical Guide to m-PEG3-OH: Synthesis, Purity, and Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-3-hydroxyl (m-PEG3-OH), a critical building block in modern drug development. We will delve into its synthesis, purification, available supplier specifications, and its pivotal role as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Supplier Information

This compound, also known as triethylene glycol monomethyl ether, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative. Its defined structure and hydrophilic nature make it an ideal component for enhancing the solubility and pharmacokinetic properties of complex molecules.

Quantitative Data Summary

The purity of commercially available this compound is a critical parameter for its successful application in sensitive downstream processes such as PROTAC synthesis. The following table summarizes purity information from various suppliers. It is important to note that purity can vary between batches, and it is always recommended to consult the supplier's certificate of analysis for specific lot information.

SupplierStated PurityAnalytical MethodCAS Number
MedchemExpress99.86%[1]Gas Chromatography (GC)[1]112-35-6[1]
Tokyo Chemical Industry (TCI)>98.0%[2]Gas Chromatography (GC)[2]112-35-6[2]
Chemsrc (ShangHai DC Chemicals)98.9%[3]Not Specified112-35-6[3]
Sigma-Aldrich≥97.0%Gas Chromatography (GC)112-35-6
AKSci97%[4]Gas Chromatography (GC)[4]112-35-6[4]
ChemScene≥95%[5]Not Specified112-35-6[5]
Biopharma PEG≥95%[6]Not Specified112-35-6[6]

Application in PROTACs: A Revolution in Targeted Protein Degradation

The primary and most impactful application of this compound is in the construction of PROTACs. These heterobifunctional molecules are designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The this compound serves as a foundational element for this linker, providing the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.

PROTAC-Mediated Protein Degradation Signaling Pathway

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the ubiquitination and subsequent degradation of a target protein.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Target Target Protein (Protein of Interest) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex Formation (Target-PROTAC-E3) Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Polyubiquitination Ternary_Complex->Poly_Ub_Target Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited to Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognized by Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein Degrades

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound derivative and subsequent purification and analysis, which are foundational steps in the construction of more complex molecules like PROTACs.

Synthesis of m-PEG3-Mesylate from this compound

The conversion of the terminal hydroxyl group of this compound to a mesylate is a common activation step, making the molecule susceptible to nucleophilic substitution for linker elongation or conjugation.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG3-mesylate.

Purification by Flash Column Chromatography

Materials:

Procedure:

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed in a suitable solvent system (e.g., hexanes/ethyl acetate).

  • Load the adsorbed crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield purified m-PEG3-mesylate.

Purity and Identity Analysis

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Chloroform-d (CDCl₃).

  • Expected Chemical Shifts (δ) for this compound:

    • ~3.38 ppm (singlet, 3H, -OCH₃)

    • ~3.55-3.75 ppm (multiplets, 12H, PEG backbone -O-CH₂-CH₂-O-)

    • A broad singlet corresponding to the hydroxyl proton (-OH).

Experimental Workflow: PROTAC Synthesis

The following diagram outlines a generalized workflow for the synthesis of a PROTAC, highlighting the integration of the this compound derived linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow cluster_purification_analysis Purification and Analysis Start Starting Materials: This compound Target Ligand E3 Ligase Ligand Activation Activation of this compound (e.g., Mesylation, Tosylation) Start->Activation Conjugation1 Conjugation to Ligand 1 (Target or E3 Ligase Ligand) Activation->Conjugation1 Intermediate Linker-Ligand 1 Intermediate Conjugation1->Intermediate Conjugation2 Conjugation to Ligand 2 Intermediate->Conjugation2 Crude_PROTAC Crude PROTAC Conjugation2->Crude_PROTAC Purification Purification (e.g., HPLC, Flash Chromatography) Crude_PROTAC->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis Final_PROTAC Pure PROTAC Analysis->Final_PROTAC

Generalized workflow for PROTAC synthesis.

References

The Architectonics of Proximity: A Technical Guide to the Theoretical Applications of Short Polyethylene Glycol (PEG) Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the core theoretical and practical applications of short polyethylene (B3416737) glycol (PEG) chains, providing researchers, scientists, and drug development professionals with an in-depth understanding of their role in shaping the future of therapeutics. Short-chain PEGylation, the covalent attachment of PEG molecules with a low number of repeating ethylene (B1197577) glycol units, has emerged as a critical strategy in the rational design of advanced drug delivery systems, bioconjugates, and nanomaterials. This document outlines the profound influence of these linkers on the stability, solubility, and pharmacokinetic profiles of complex biologics, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

The Multifaceted Role of Short PEG Linkers in Bioconjugation

Short PEG linkers, typically comprising 2 to 12 ethylene glycol units, are more than inert spacers; they are functional components that significantly influence the therapeutic efficacy of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Their inherent hydrophilicity, biocompatibility, and tunable length allow for the precise modulation of a conjugate's pharmacological properties.[1][]

In ADCs, the strategic incorporation of short PEG linkers can mitigate the aggregation often caused by hydrophobic drug payloads, thereby enabling higher drug-to-antibody ratios (DARs) without compromising stability.[3] For PROTACs, the length and flexibility of the PEG linker are paramount in facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, a prerequisite for inducing protein degradation.[4][5]

Impact on Pharmacokinetics and In Vitro Cytotoxicity

The length of the PEG chain presents a critical trade-off between pharmacokinetic advantages and cytotoxic potency. While longer linkers generally enhance in vivo performance by extending circulation time, they can sometimes diminish in vitro potency.[1] Conversely, short PEG linkers may lead to rapid clearance but often retain high potency.[1]

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Bioconjugates

Linker Length Category Representative Examples Key Pharmacokinetic Effects Supporting Data
Short PEG2 - PEG8Faster clearance, shorter half-life. In some systems, can lead to unexpectedly rapid clearance compared to non-PEGylated versions, which is advantageous for imaging applications.A conjugate without a PEG linker had a half-life of 19.6 minutes.[1]
Intermediate PEG8 - PEG12Slower clearance and longer half-life, often representing a balanced approach.-
Long > PEG12Significantly prolonged plasma half-life due to an increased hydrodynamic radius, which reduces renal clearance.Conjugates with 4kDa and 10kDa PEG linkers showed 2.5-fold and 11.2-fold half-life extensions, respectively, compared to a non-PEGylated version.[1]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

Linker Length General Effect on Potency Supporting Data Plausible Rationale
Short Generally maintains high potency.Shorter PEG linkers (1K, 2K) were the most efficient in killing tumor spheroid cells.[1]Less steric hindrance, allowing for more efficient interaction with the target cell and subsequent payload release.
Intermediate to Long Can sometimes lead to a decrease in potency.An ADC with a PEG24 linker showed a 3-fold decrease in potency compared to a non-PEGylated version.Increased steric hindrance may impede antigen binding or payload release.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the rational design and comparative evaluation of bioconjugates with varying PEG linker lengths.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Lysine Conjugation

This protocol outlines a general method for the synthesis of an ADC using a short-chain PEG-NHS ester linker.

Materials:

  • Monoclonal antibody (mAb)

  • Drug-PEG-NHS ester linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching Buffer (e.g., Tris buffer)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.[6]

  • Drug-Linker Preparation: Dissolve the Drug-PEG-NHS ester linker in anhydrous DMSO to a stock concentration of 10-20 mM.[6]

  • Conjugation Reaction: Add the desired molar excess of the Drug-PEG-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically. Gently mix the reaction and incubate at room temperature or 4°C for 1-2 hours.[6]

  • Quenching: Add the Quenching Buffer to stop the reaction.[7]

  • Purification: Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated SEC column with PBS buffer, pH 7.4. Collect the fractions containing the purified ADC.[6]

  • Characterization:

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.[6]

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[6]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic potential of an ADC on cancer cell lines.[6]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and control antibodies (unconjugated mAb)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibodies, and free payload in complete cell culture medium. Add the treatments to the cells and incubate for 72-96 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.[6]

Visualizing Molecular Interactions and Workflows

Diagrams are essential for understanding the complex relationships in bioconjugate design and function.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to cell surface antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Proteasome 26S Proteasome TargetProtein->Proteasome Ubiquitination Ubiquitination E3Ligase->Ubiquitination Recruits Ub Ubiquitin Ub->Ubiquitination Ubiquitination->TargetProtein Degradation Target Protein Degradation Proteasome->Degradation Leads to

Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow_ADC_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_adc Prepare Serial Dilutions of ADC overnight_incubation->prepare_adc add_adc Add ADC to Cells overnight_incubation->add_adc prepare_adc->add_adc incubate_72_96h Incubate for 72-96 hours add_adc->incubate_72_96h add_mtt Add MTT Reagent incubate_72_96h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h add_solubilizer Add Solubilization Solution incubate_2_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for an in vitro ADC cytotoxicity assay.

Conclusion

The judicious selection of short PEG chains is a critical determinant in the successful design and development of next-generation bioconjugates. Their profound impact on solubility, stability, and pharmacokinetic profiles necessitates a thorough understanding of the structure-activity relationships governed by PEG linker length. This guide provides a foundational framework for researchers to navigate the complexities of short-chain PEGylation, enabling the rational design of therapeutics with enhanced efficacy and safety profiles. The presented data, protocols, and visualizations serve as a valuable resource for the continued advancement of targeted therapies.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing m-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation.[1][2] These heterobifunctional molecules are engineered to harness the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[5][6] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][7] This catalytic mechanism allows for the removal of target proteins, offering a significant advantage over traditional inhibitors, especially for targeting proteins previously considered "undruggable".[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[5][8] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, provide flexibility, and improve pharmacokinetic properties.[6][9][] The m-PEG3-OH linker, a monodisperse three-unit PEG chain, offers a balance of hydrophilicity and a defined length for precise spatial orientation of the two ligands.[11][12]

Signaling Pathway and Mechanism of Action

PROTACs function by coopting the ubiquitin-proteasome pathway to induce the degradation of a target protein. The process is initiated by the formation of a ternary complex involving the PROTAC, the target protein (POI), and an E3 ubiquitin ligase. This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein into smaller peptides. The PROTAC molecule is then released and can participate in further catalytic cycles of protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker-based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Catalyzes Poly-ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

PROTAC-mediated protein degradation pathway.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system to achieve maximal efficacy. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex geometry. The following tables summarize representative data from comparative studies of PROTACs with varying PEG linker lengths.

Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with varying PEG linker lengths
Linker DC50 (nM) Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
Data synthesized from published literature for BRD4-targeting PROTACs using a VHL ligand.[13]
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs
Linker Permeability (Papp, 10⁻⁶ cm/s) Oral Bioavailability (%)
PEG32.515
PEG43.825
PEG54.230
PEG63.122
Data synthesized from published literature for BRD4-targeting PROTACs.[9]

Experimental Protocols

The synthesis of a PROTAC using an this compound linker is a multi-step process that typically involves the activation of the terminal hydroxyl group, followed by sequential conjugation to the POI and E3 ligase ligands. The following protocols provide a general framework for this synthesis.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start step1 Step 1: Activation of this compound (e.g., Mesylation to m-PEG3-OMs) start->step1 step2 Step 2: Conjugation to First Ligand (e.g., POI-NH2 or E3-NH2) step1->step2 step3 Step 3: Purification of Intermediate step2->step3 step4 Step 4: Conjugation to Second Ligand step3->step4 step5 Step 5: Final Purification of PROTAC (e.g., Preparative HPLC) step4->step5 step6 Step 6: Characterization (LC-MS, NMR) step5->step6 end End step6->end

A generalized workflow for PROTAC synthesis.
Protocol 1: Activation of this compound to m-PEG3-OMs (Mesylation)

This protocol describes the conversion of the relatively unreactive hydroxyl group of this compound into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TEA or pyridine (1.5 eq) to the stirred solution.

  • Dropwise, add methanesulfonyl chloride (1.2 eq), ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (if using pyridine), deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude m-PEG3-OMs by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure product.

Protocol 2: General Synthesis of a PROTAC using m-PEG3-OMs

This protocol outlines a two-step nucleophilic substitution approach for the synthesis of a PROTAC, starting with the activated m-PEG3-OMs linker. This example assumes an amine-containing POI ligand and a hydroxyl-containing E3 ligase ligand.

Materials:

  • m-PEG3-OMs

  • Amine-containing POI ligand (POI-NH2)

  • Hydroxyl-containing E3 ligase ligand (E3-OH)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • LC-MS and NMR for characterization

Procedure:

Step A: Synthesis of the POI-PEG3-OMs Intermediate

  • Dissolve the amine-containing POI ligand (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add a solution of m-PEG3-OMs (1.1 eq) in DMF dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours.

  • Monitor the formation of the intermediate (POI-PEG3-OMs) by LC-MS.

Step B: Coupling to the E3 Ligase Ligand

  • Once the first step is complete, add the hydroxyl-containing E3 ligase ligand (1.2 eq) and a stronger base such as cesium carbonate or potassium carbonate (3.0 eq) to the reaction mixture.

  • Heat the reaction to 50-80°C and stir for another 12-24 hours, monitoring by LC-MS until the final PROTAC product is formed.

Step C: Purification and Characterization

  • Cool the reaction mixture to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude PROTAC.

  • Purify the crude PROTAC using preparative HPLC with a C18 column and a water/acetonitrile gradient.

  • Confirm the identity and purity of the final PROTAC by LC-MS (to determine the molecular weight and purity) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

Protocol 3: Evaluation of PROTAC Activity by Western Blot

This protocol describes a standard method to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control for a predetermined period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies for the target protein and a loading control overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 and Dmax values.

Conclusion

The this compound linker is a valuable and versatile building block for the synthesis of PROTACs. Its hydrophilic nature can improve the solubility and pharmacokinetic properties of the resulting PROTAC, while its defined length allows for systematic optimization of the linker to achieve potent and selective protein degradation. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic applications.

References

Application Notes and Protocols for the Use of m-PEG3-OH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of m-PEG3-OH in Bioconjugation

This compound (Triethylene glycol monomethyl ether) is a discrete, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a foundational building block in bioconjugation.[1] Its structure, featuring a methoxy-terminated triethylene glycol chain and a terminal primary hydroxyl group (-OH), makes it a valuable hydrophilic spacer. The primary applications of PEGylation—the process of covalently attaching PEG chains to molecules like proteins, peptides, or small drugs—include improving solubility and stability, extending the circulating half-life by reducing renal clearance, and lowering the immunogenicity of the conjugated molecule.[2][3][4]

However, the terminal hydroxyl group of this compound is not sufficiently reactive to directly conjugate with biomolecules under standard physiological conditions.[5][6] Therefore, its use in bioconjugation is almost always preceded by a chemical activation step. This process converts the -OH group into a more reactive functional group, enabling subsequent conjugation to a target biomolecule. These application notes provide detailed protocols for activating this compound and converting it into various reactive linkers for common bioconjugation strategies.

Core Principle: Activation of the Terminal Hydroxyl Group

The cornerstone of using this compound is the chemical transformation of its terminal hydroxyl group into a functional moiety suitable for bioconjugation. The most common strategy is to convert the -OH into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), which can then be easily displaced by a nucleophile to introduce the desired functionality.[5] This foundational step opens up a wide array of conjugation chemistries.

G cluster_paths Functionalization Pathways mPEG3OH This compound (Starting Material) Activation Activation Step (e.g., TsCl, MsCl, etc.) mPEG3OH->Activation ActivatedPEG Activated m-PEG3 (e.g., m-PEG3-OTs, m-PEG3-OMs) Activation->ActivatedPEG Carboxy Carboxylic Acid (m-PEG3-COOH) ActivatedPEG->Carboxy 1. Succinic Anhydride (B1165640) 2. EDC/NHS Activation Azide (B81097) Azide (m-PEG3-N3) ActivatedPEG->Azide Nucleophilic Substitution (e.g., NaN3) Amine Amine (m-PEG3-NH2) ActivatedPEG->Amine Nucleophilic Substitution (e.g., NH3) Thiol Thiol (m-PEG3-SH) ActivatedPEG->Thiol Nucleophilic Substitution (e.g., NaSH)

Caption: General workflow for activating and functionalizing this compound for bioconjugation.

Application Note 1: Conversion of this compound to an Amine-Reactive Linker

One of the most common applications is to conjugate PEG linkers to primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins. This is achieved by first converting the hydroxyl group of this compound into a carboxylic acid, which is then activated using carbodiimide (B86325) chemistry to react with amines.

Principle

The process involves two key stages:

  • Carboxylation: The terminal -OH group of this compound reacts with succinic anhydride, typically in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form m-PEG3-O-succinate, which has a terminal carboxylic acid (m-PEG3-COOH).[7]

  • Amine Coupling: The newly formed carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester. This ester readily reacts with primary amines on a target biomolecule to form a stable amide bond.[3]

G cluster_0 Stage 1: Carboxylation cluster_1 Stage 2: Amine Coupling mPEG3OH This compound Succinic Succinic Anhydride + DMAP Catalyst mPEG3OH->Succinic mPEG3COOH m-PEG3-COOH Succinic->mPEG3COOH EDCNHS EDC / NHS Activation mPEG3COOH->EDCNHS NHSEster m-PEG3-NHS Ester (Amine-Reactive) EDCNHS->NHSEster Biomolecule Biomolecule-NH2 NHSEster->Biomolecule Conjugate PEGylated Biomolecule (Stable Amide Bond) Biomolecule->Conjugate

Caption: Workflow for converting this compound to an amine-reactive linker.

Experimental Protocol

Stage 1: Synthesis of m-PEG3-COOH from this compound [7]

  • Reagent Preparation: In a flask, mix this compound (1 eq.), succinic anhydride (1.1 eq.), and DMAP (0.02 eq.).

  • Reaction: Stir the mixture and heat to 50°C for 16 hours. The reaction can be performed without a solvent as the anhydride often dissolves in the PEG at this temperature.[7]

  • Purification: Purify the resulting product (m-PEG3-COOH) by precipitation in cold diethyl ether, followed by centrifugation and drying under vacuum to remove the catalyst and excess anhydride.[7]

  • Characterization: Confirm the structure and purity via ¹H NMR and Mass Spectrometry.

Stage 2: Conjugation of m-PEG3-COOH to a Protein [3][8]

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare an "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Prepare a "Coupling Buffer" (e.g., Phosphate-buffered saline, pH 7.2-7.5).

    • Dissolve the target protein in Coupling Buffer to a concentration of 1-10 mg/mL.

    • Dissolve m-PEG3-COOH in DMSO or DMF to a stock concentration (e.g., 100 mM).

    • Freshly prepare stock solutions of EDC and NHS in Activation Buffer (e.g., 100 mM).

  • Activation of m-PEG3-COOH:

    • In a microcentrifuge tube, combine the m-PEG3-COOH stock solution with Activation Buffer.

    • Add the EDC stock solution to the m-PEG3-COOH solution.

    • Immediately add the NHS stock solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated m-PEG3-COOH solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[8]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

Quantitative Data Summary Table
ParameterStage 2: ActivationStage 2: ConjugationRationale
pH 4.5 - 6.0[8]7.0 - 8.5[8]Maximizes NHS ester formation and stability, while the higher pH in the second step deprotonates amines for efficient reaction.
Buffer MES[8]PBS, Borate[8]Avoids competing primary amines (like Tris) during the reaction.
Temperature Room Temperature4°C or Room Temp[8]Lower temperatures can reduce protein aggregation during longer incubations.[8]
Reaction Time 15 - 30 minutes[8]1-2 hours (RT) or Overnight (4°C)[8]Allows for efficient activation and subsequent conjugation.
Molar Ratios EDC:PEG = 2:1 to 10:1[3] NHS:PEG = same as EDC[3]PEG:Protein = 10:1 to 50:1 (starting point)[3]Ratios should be optimized to achieve the desired degree of PEGylation without causing protein aggregation.[8]

Application Note 2: Conversion of this compound for Thiol-Specific Conjugation

Thiol-maleimide chemistry is a highly specific and efficient bioconjugation method. To utilize this compound in this context, it must first be converted into a thiol-reactive species, most commonly a maleimide (B117702). Alternatively, it can be converted to a thiol (m-PEG3-SH) to react with a maleimide-activated biomolecule.

Principle

A common pathway to create a thiol-reactive m-PEG3-maleimide linker is a multi-step synthesis:

  • Activation: Convert this compound to an activated intermediate, such as m-PEG3-OMs (mesylate), by reacting it with mesyl chloride (MsCl).[5]

  • Amination: Convert the m-PEG3-OMs to m-PEG3-NH2 by reacting it with ammonia.[5][9]

  • Maleimide Functionalization: React the amine-terminated PEG with a maleimide-containing reagent (e.g., a maleimide-NHS ester) to form the final m-PEG3-maleimide linker.

Alternatively, the activated m-PEG3-OMs can be used to directly alkylate thiols on a protein (e.g., cysteine residues), although this is less specific than the maleimide reaction.[2]

G cluster_0 Pathway A: Maleimide Formation cluster_1 Pathway B: Direct Alkylation mPEG3OH This compound Mesylation Mesyl Chloride (MsCl) mPEG3OMs m-PEG3-OMs Ammonia Ammonia (NH3) mPEG3OMs->Ammonia BiomoleculeSH Biomolecule-SH mPEG3OMs->BiomoleculeSH mPEG3NH2 m-PEG3-NH2 Ammonia->mPEG3NH2 MaleimideNHS Maleimide-NHS Ester mPEG3NH2->MaleimideNHS mPEG3Mal m-PEG3-Maleimide MaleimideNHS->mPEG3Mal Conjugate PEGylated Biomolecule (Thioether Bond) BiomoleculeSH->Conjugate

Caption: Synthetic pathways to create thiol-reactive linkers from this compound.

Experimental Protocol (Direct Alkylation of Protein Thiols with m-PEG3-OMs)[2]

This protocol assumes the synthesis of m-PEG3-OMs from this compound has been completed.

  • Reagent Preparation:

    • Prepare the protein of interest at 1-10 mg/mL in a reaction buffer free of primary amines and thiols (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7.5-8.5).

    • Immediately before use, dissolve m-PEG3-OMs in the reaction buffer. Prepare this solution fresh to avoid hydrolysis of the mesylate group.[2]

  • Bioconjugation Reaction:

    • Add the freshly prepared m-PEG3-OMs solution to the protein solution to achieve the desired molar ratio (a 10:1 molar excess of PEG to protein is a common starting point).[2]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.[2] The optimal time should be determined empirically.

  • Quenching:

    • Add a quenching solution containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted m-PEG3-OMs.[2]

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein using Size Exclusion Chromatography (SEC) to separate it from unreacted PEG and quenching reagents.[2]

Quantitative Data Summary Table
ParameterDirect Alkylation with m-PEG3-OMs
pH 7.5 - 8.5
Buffer Phosphate, Borate (amine- and thiol-free)
Temperature 4°C or Room Temperature
Reaction Time 2-4 hours (RT) or Overnight (4°C)
Molar Ratio (PEG:Protein) 10:1 (starting point)[2]

Application Note 3: Conversion of this compound for Click Chemistry

Click chemistry, particularly the Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition, offers high specificity and efficiency. To prepare this compound for these reactions, it must be converted into an azide (m-PEG3-N3) or an alkyne. The conversion to an azide is a common and straightforward process.

Principle
  • Activation: The hydroxyl group of this compound is first activated by converting it into a good leaving group, typically a tosylate (-OTs) or mesylate (-OMs).[5]

  • Azidation: The activated PEG (m-PEG3-OTs or -OMs) is then reacted with an azide source, such as sodium azide (NaN3), via nucleophilic substitution to yield m-PEG3-N3.[5] This azide-functionalized linker is now ready to be "clicked" onto a biomolecule containing a terminal alkyne.

G mPEG3OH This compound Activation Activation (TsCl or MsCl) mPEG3OH->Activation ActivatedPEG m-PEG3-OTs (or m-PEG3-OMs) Activation->ActivatedPEG Azidation Nucleophilic Substitution (Sodium Azide, NaN3) ActivatedPEG->Azidation mPEG3N3 m-PEG3-N3 Azidation->mPEG3N3 ClickReaction Click Reaction (CuAAC or SPAAC) mPEG3N3->ClickReaction Conjugate PEGylated Biomolecule (Triazole Linkage) ClickReaction->Conjugate AlkyneMolecule Alkyne-Modified Biomolecule AlkyneMolecule->ClickReaction

Caption: Workflow for preparing m-PEG3-N3 for use in click chemistry reactions.

Experimental Protocol (Synthesis of m-PEG3-N3)

This protocol outlines the general steps for tosylation followed by azidation.

Stage 1: Tosylation of this compound

  • Setup: Dissolve this compound (1 eq.) in an appropriate solvent like dichloromethane (B109758) (DCM) or toluene (B28343) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Add a base such as triethylamine (B128534) or pyridine. Cool the reaction mixture in an ice bath.

  • Tosylation: Slowly add tosyl chloride (TsCl) (approx. 1.2-1.5 eq.) dissolved in the same solvent.

  • Incubation: Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Workup & Purification: Quench the reaction, wash the organic layer, dry it, and remove the solvent. The crude m-PEG3-OTs can be purified using column chromatography.

Stage 2: Azidation of m-PEG3-OTs [5][9]

  • Setup: Dissolve the purified m-PEG3-OTs (1 eq.) in a polar aprotic solvent like DMF or DMSO.

  • Reaction: Add sodium azide (NaN3) in molar excess (e.g., 3-5 eq.).

  • Incubation: Heat the reaction mixture (e.g., 60-80°C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Workup & Purification: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic extracts. The final m-PEG3-N3 product can be purified by column chromatography.

  • Characterization: Confirm the final structure by NMR and Mass Spectrometry. The resulting m-PEG3-N3 is now ready for use in click chemistry protocols.

General Considerations

  • Storage: this compound should be stored at -5°C, kept dry, and protected from sunlight.[1] Activated PEG derivatives are often sensitive to moisture and should be stored under inert gas and refrigerated.

  • Characterization of Conjugates: After any conjugation reaction, it is crucial to characterize the final product. Common techniques include:

    • SDS-PAGE: To visualize the increase in molecular weight of a protein after PEGylation.

    • Size-Exclusion Chromatography (SEC): To purify the conjugate and check for aggregation.[2]

    • Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the exact mass of the conjugate and determine the degree of PEGylation.

References

Application Notes and Protocols for the Functionalization of m-PEG3-OH Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methoxy-poly(ethylene glycol)-3-alcohol (m-PEG3-OH) is a short, discrete PEG linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The terminal hydroxyl group of this compound is a key functional handle that can be chemically modified to introduce a variety of reactive groups. This allows for the covalent attachment of this compound to proteins, peptides, small molecules, and surfaces, thereby imparting beneficial properties such as increased solubility, improved pharmacokinetic profiles, and reduced immunogenicity.

These application notes provide detailed protocols for the most common and effective methods to functionalize the hydroxyl group of this compound, enabling its use in a broad range of research and development applications. The protocols cover activation of the hydroxyl group to a good leaving group, and its direct conversion to other key functionalities such as amines, thiols, and carboxylic acids.

Activation of the Hydroxyl Group: Mesylation

Activation of the terminal hydroxyl group is a common first step for subsequent nucleophilic substitution reactions. Conversion to a mesylate is a highly efficient method to transform the poorly leaving hydroxyl group into an excellent leaving group.

Application Notes:

The mesylation of this compound with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) is a robust and high-yielding reaction.[1] The resulting methanesulfonate (B1217627) (mesylate) ester, m-PEG3-OMs, is highly susceptible to nucleophilic attack by amines, thiols, and other nucleophiles, making it a versatile intermediate for introducing the m-PEG3 linker. This activation step is fundamental in the synthesis of many PROTACs and other advanced drug delivery systems.[1]

Quantitative Data:
ParameterValueReference(s)
Starting MaterialThis compound[1]
ReagentsMethanesulfonyl Chloride (MsCl), Triethylamine (Et3N)[1]
SolventAnhydrous Dichloromethane (CH2Cl2)[1]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time2-4 hours[1]
Typical Yield >95% [1]
Experimental Protocol:

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the combined organic phase over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if required.

mPEG3OH This compound Reagents MsCl, Et3N in DCM mPEG3OH->Reagents mPEG3OMs m-PEG3-OMs Reagents->mPEG3OMs >95% Yield

Caption: Mesylation of this compound.

Conversion to an Amine

The introduction of a primary amine group allows for subsequent conjugation to carboxylic acids, activated esters (e.g., NHS esters), and other electrophiles. The most common method is a two-step process involving activation of the hydroxyl group followed by substitution and reduction. A direct one-step conversion is also possible using a Mitsunobu reaction.

Application Notes:

Two-Step Amination (via Azide): This is a highly reliable and high-yielding method to produce the primary amine.[2] It involves the conversion of the hydroxyl group to a mesylate or tosylate, followed by nucleophilic substitution with sodium azide (B81097) to form an azide intermediate. The azide is then reduced to the primary amine using reagents such as triphenylphosphine (B44618) (Staudinger reaction) or zinc in the presence of ammonium (B1175870) chloride.[2]

One-Step Amination (Mitsunobu Reaction): The Mitsunobu reaction provides a direct conversion of the hydroxyl group to a protected amine using phthalimide (B116566) as the nucleophile.[3] The resulting N-alkylated phthalimide can then be deprotected using hydrazine (B178648) to yield the primary amine. This method is advantageous as it is a one-pot reaction for the initial functionalization.[4]

Quantitative Data:
FunctionalizationMethodReagentsProductTypical YieldReference(s)
Amination (Two-Step)Mesylation, Azidation, Reduction1. MsCl, TEA2. NaN33. Zn, NH4Clm-PEG3-NH282-99% (overall)[2]
Amination (One-Step)Mitsunobu ReactionPhthalimide, PPh3, DIADm-PEG3-Phthalimide79% (for PEG3 analog)[3]
Experimental Protocols:

Step 1: Synthesis of m-PEG3-Azide

  • Synthesize m-PEG3-OMs as described in Section 1.

  • Dissolve the crude m-PEG3-OMs (1.0 eq) in anhydrous DMF.

  • Add sodium azide (NaN3, 5.0 eq).

  • Heat the reaction mixture to 65 °C and stir for 16 hours.

  • Cool the reaction to room temperature and filter to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure and dissolve the residue in deionized water.

  • Extract the aqueous solution with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield m-PEG3-N3.

Step 2: Reduction of m-PEG3-Azide to m-PEG3-Amine

  • Dissolve the m-PEG3-N3 (1.0 eq) in a mixture of THF and water.

  • Add ammonium chloride (NH4Cl, 10 eq) and zinc dust (Zn, 5 eq).

  • Heat the mixture to 80 °C and stir for 72 hours.

  • Cool to room temperature and add 1 M NaOH.

  • Extract the mixture with DCM (5x).

  • Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield m-PEG3-NH2.[2]

  • Under an inert atmosphere, dissolve this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF.

  • Stir the solution for 15 minutes at room temperature.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with ethanol (B145695).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield m-PEG3-phthalimide.[3]

  • To deprotect, dissolve the m-PEG3-phthalimide in ethanol and add hydrazine hydrate. Reflux the mixture, then work up to isolate the free amine.

cluster_0 Two-Step Amination cluster_1 One-Step Amination (Mitsunobu) mPEG3OH_1 This compound mPEG3OMs m-PEG3-OMs mPEG3OH_1->mPEG3OMs Mesylation mPEG3N3 m-PEG3-N3 mPEG3OMs->mPEG3N3 NaN3 mPEG3NH2_1 m-PEG3-NH2 mPEG3N3->mPEG3NH2_1 Reduction mPEG3OH_2 This compound mPEG3Phth m-PEG3-Phthalimide mPEG3OH_2->mPEG3Phth Phthalimide, PPh3, DIAD mPEG3NH2_2 m-PEG3-NH2 mPEG3Phth->mPEG3NH2_2 Hydrazine mPEG3OH This compound Reagents Thioacetic Acid, PPh3, DIAD mPEG3OH->Reagents mPEG3SAc m-PEG3-SAc Reagents->mPEG3SAc Quantitative Deprotection Base mPEG3SAc->Deprotection mPEG3SH m-PEG3-SH Deprotection->mPEG3SH mPEG3OH This compound Reagents CrO3, H2SO4 in H2O mPEG3OH->Reagents mPEG3COOH m-PEG3-COOH Reagents->mPEG3COOH 90-95% Yield

References

Application Notes and Protocols for the Reaction of m-PEG3-OH with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol (3)-alcohol (m-PEG3-OH) is a discrete polyethylene (B3416737) glycol (dPEG®) linker widely utilized in bioconjugation and drug delivery. Its defined structure and molecular weight ensure batch-to-batch consistency, which is crucial for the development of therapeutic agents and other advanced biomaterials. The terminal hydroxyl group of this compound serves as a versatile handle for conjugation to various molecules, including carboxylic acids, through the formation of a stable ester linkage.

These application notes provide detailed protocols and technical guidance for the efficient coupling of this compound to carboxylic acid-containing molecules. The resulting m-PEG3-esters can enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule. Key applications include the development of antibody-drug conjugates (ADCs), PROTACs, and the surface modification of nanoparticles.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in conjugation reactions.

PropertyValue
Chemical Name 2-(2-(2-methoxyethoxy)ethoxy)ethanol
Synonyms Triethylene glycol monomethyl ether
Molecular Formula C₇H₁₆O₄
Molecular Weight 164.20 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in water and most organic solvents

Reaction of this compound with Carboxylic Acids: Ester Formation

The formation of an ester bond between the terminal hydroxyl group of this compound and a carboxylic acid is a common strategy for conjugation. This reaction typically requires the activation of the carboxylic acid or the hydroxyl group to proceed efficiently under mild conditions. Two of the most effective methods for this transformation are carbodiimide-mediated esterification (e.g., Steglich esterification) and the Mitsunobu reaction.

Carbodiimide-Mediated Esterification (Steglich Esterification)

The Steglich esterification is a mild and efficient method for forming ester bonds between alcohols and carboxylic acids.[3] It utilizes a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[3][4] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of this compound, facilitated by DMAP, to yield the desired ester.[4]

Steglich_Esterification R_COOH Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea intermediate R_COOH->O_acylisourea + DCC mPEG3OH This compound mPEG3_ester m-PEG3-Ester mPEG3OH->mPEG3_ester DCC DCC DMAP DMAP (catalyst) DMAP_adduct Acyl-DMAP intermediate O_acylisourea->DMAP_adduct + DMAP DCU Dicyclohexylurea (DCU) O_acylisourea->DCU DMAP_adduct->mPEG3_ester + this compound

Carbodiimide-mediated esterification of this compound.
Mitsunobu Reaction

The Mitsunobu reaction is another powerful method for the esterification of alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.[5] This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by the carboxylate nucleophile in an SN2 reaction.[5]

Mitsunobu_Reaction mPEG3OH This compound R_COOH Carboxylic Acid (R-COOH) Oxyphosphonium Oxyphosphonium salt R_COOH->Oxyphosphonium - H+ PPh3 PPh3 Betaine Betaine intermediate PPh3->Betaine + DEAD DEAD DEAD Betaine->Oxyphosphonium + this compound Hydrazine_deriv Hydrazine derivative Betaine->Hydrazine_deriv mPEG3_ester m-PEG3-Ester Oxyphosphonium->mPEG3_ester + R-COO- TPPO Triphenylphosphine oxide (TPPO) Oxyphosphonium->TPPO

Mitsunobu reaction for the esterification of this compound.

Experimental Protocols

The following are generalized protocols for the esterification of this compound with a carboxylic acid. Optimization of reaction conditions, such as molar ratios, temperature, and reaction time, is recommended for each specific substrate.

Protocol 1: Steglich Esterification of this compound

This protocol describes the formation of an ester bond between this compound and a carboxylic acid using DCC as the coupling agent and DMAP as a catalyst.[7][8]

Materials:

  • This compound

  • Carboxylic acid of interest

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mitsunobu Reaction for this compound Esterification

This protocol details the esterification of this compound using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).[9][10]

Materials:

  • This compound

  • Carboxylic acid of interest

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD (1.5 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with EtOAc or DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Data Presentation: Recommended Reaction Conditions

The following table summarizes typical reaction conditions for the esterification of this compound. These parameters should be optimized for specific applications.

ParameterSteglich EsterificationMitsunobu Reaction
Molar Ratio (this compound : Acid) 1 : 1.21 : 1.2
Coupling Agent DCC (1.5 eq)PPh₃ (1.5 eq), DIAD (1.5 eq)
Catalyst DMAP (0.1 eq)-
Solvent Anhydrous DCMAnhydrous THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours12 - 24 hours
Typical Yield 60 - 85%[7]70 - 90%

Purification and Characterization

Purification

The purification of the resulting m-PEG3-ester is crucial to remove unreacted starting materials, coupling agents, and byproducts.[11] Flash column chromatography on silica (B1680970) gel is a common method for purifying PEGylated compounds.[12] Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed for high-purity applications.[11]

Characterization by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful formation of the m-PEG3-ester.[13] The most significant indicator of a successful reaction is the downfield shift of the protons on the carbon adjacent to the newly formed ester linkage.[13][14]

AssignmentProtonUnconjugated this compound (ppm)m-PEG3-Ester Conjugate (ppm)
a -CH₂-OH~3.7~4.2 - 4.3
b -O-CH₂-CH₂-O-~3.6~3.6
c CH₃-O-~3.37~3.37

Experimental Workflow

The general workflow for the synthesis and purification of an m-PEG3-ester is depicted below.

experimental_workflow start Start: this compound + Carboxylic Acid reaction Esterification Reaction (Steglich or Mitsunobu) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Column Chromatography / HPLC) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure m-PEG3-Ester characterization->final_product

General experimental workflow for m-PEG3-ester synthesis.

Conclusion

The reaction of this compound with carboxylic acids provides a robust and versatile method for the synthesis of well-defined PEGylated molecules. The choice between carbodiimide-mediated esterification and the Mitsunobu reaction will depend on the specific substrate and desired outcome. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful application of this compound in their drug development and bioconjugation endeavors.

References

A Step-by-Step Guide to m-PEG3-OH Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely established technique in drug development and bioconjugation to enhance the therapeutic properties of proteins, peptides, and small molecules. The attachment of PEG chains can improve the pharmacokinetic and pharmacodynamic profiles of molecules by increasing their hydrodynamic size, which in turn can lead to an extended circulatory half-life, reduced immunogenicity, and improved stability and solubility.[1][2][3]

This guide provides a detailed, step-by-step protocol for the conjugation of methoxy-PEG3-OH (m-PEG3-OH). It is important to note that the terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to biomolecules.[4] Therefore, a critical initial step is the "activation" of this hydroxyl group by converting it into a better leaving group. This protocol will focus on the most common activation method: conversion to a mesylate (m-PEG3-OMs), which then readily reacts with nucleophilic groups on target molecules, such as the primary amines of lysine (B10760008) residues on proteins.[1][2]

Part 1: Activation of this compound (Mesylation)

The first stage of the process involves the chemical activation of the this compound linker. The hydroxyl group is converted to a mesylate ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[2]

Principle of the Reaction

The activation of this compound is achieved through a reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N). The triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the reaction to completion.[1]

cluster_products Products mPEG3OH This compound mPEG3OMs m-PEG3-OMs mPEG3OH->mPEG3OMs + MsCl, Et3N MsCl Methanesulfonyl Chloride (MsCl) MsCl->mPEG3OMs Et3N Triethylamine (Et3N) HCl_Et3N Et3N·HCl Et3N->HCl_Et3N

Activation of this compound to m-PEG3-OMs.
Experimental Protocol: Mesylation of this compound

This protocol details the conversion of the terminal hydroxyl group of this compound into a mesylate, thereby activating it for conjugation.[1][2]

Materials:

  • This compound

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane.[1]

  • Addition of Base: Add triethylamine (1.33 to 1.5 equivalents) to the solution.[1][2]

  • Cooling: Cool the reaction mixture to -10°C to 0°C using an ice-salt or ice bath.[1][2]

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 to 2.1 equivalents) to the cooled solution while stirring.[1][2]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.[1]

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times).

    • Combine the organic layers and wash with brine (3 times).[1]

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.[1]

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.[1]

Quantitative Data Summary for Activation Reaction

The following table summarizes typical parameters for the mesylation of this compound.

ParameterValue/ConditionSource(s)
Reagents Methanesulfonyl Chloride (MsCl), Triethylamine (Et3N)[1][2]
Solvent Anhydrous Dichloromethane (CH2Cl2)[1]
Reaction Temperature -10°C to Room Temperature[1]
Reaction Time 12 hours[1]
Typical Yield >95%[1]

Part 2: Conjugation of Activated m-PEG3-OMs to Proteins

Once this compound has been activated to m-PEG3-OMs, it can be used to PEGylate proteins. This protocol focuses on the conjugation to primary amines, specifically the ε-amino group of lysine residues, which are commonly found on the surface of proteins.

Principle of the Reaction

The bioconjugation of m-PEG3-OMs to a protein occurs via a nucleophilic substitution reaction (SN2 mechanism). A nucleophilic group on the protein, such as the primary amine of a lysine residue, attacks the carbon atom attached to the mesylate group. This results in the formation of a stable secondary amine linkage and the displacement of the methanesulfonate (B1217627) anion.[1][2] This reaction is typically performed under mild basic conditions to ensure the deprotonation of the amine groups, which increases their nucleophilicity.[1]

Experimental Protocol: Protein PEGylation with m-PEG3-OMs

This protocol provides a general procedure for the conjugation of the activated m-PEG3-OMs to a protein of interest.

Materials:

  • Protein of interest

  • m-PEG3-OMs (freshly prepared or properly stored)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; must be free of primary amines like Tris)

  • Quenching Solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC))

Procedure:

  • Preparation of Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer is free of any primary amines.[1]

  • Preparation of m-PEG3-OMs Solution: Immediately before use, dissolve the m-PEG3-OMs in the reaction buffer or an anhydrous solvent like DMSO or DMF to the desired stock concentration. It is recommended to prepare this solution fresh to avoid hydrolysis of the mesylate group.[1][2]

  • Bioconjugation Reaction:

    • In a reaction vial, add the protein solution.

    • Initiate the reaction by adding the freshly prepared m-PEG3-OMs solution to the protein solution to achieve the desired molar ratio. A starting point of a 10:1 to 50:1 molar excess of PEG to protein is recommended.[1][2]

    • Mix gently.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation. The optimal reaction time and temperature should be determined empirically for each specific protein.[1][2]

  • Monitoring (Optional): The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE. Successful PEGylation will result in an increase in the molecular weight of the protein.[1]

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted m-PEG3-OMs. Incubate for 30-60 minutes at room temperature.[1]

  • Purification of the PEGylated Protein:

    • The most common method to separate the PEGylated protein from unreacted PEG and quenching reagents is Size Exclusion Chromatography (SEC).[1]

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column and collect fractions.

    • Monitor the elution profile at 280 nm to identify the protein-containing fractions.[1]

  • Characterization of the Conjugate:

    • SDS-PAGE: To confirm an increase in molecular weight.

    • UV-Vis Spectrophotometry: To determine the protein concentration of the purified conjugate by measuring the absorbance at 280 nm.[1]

    • Mass Spectrometry: To determine the degree of PEGylation.

    • Activity Assay: Perform a relevant biological activity assay to assess the functional integrity of the PEGylated protein.[1]

Quantitative Data Summary for Protein Conjugation

The following table summarizes typical starting parameters for the protein conjugation protocol. Optimization is highly recommended for each specific protein and application.

ParameterRecommended Range/ConditionRationale and ConsiderationsSource(s)
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics but may also increase aggregation.[1]
PEG:Protein Molar Ratio 10:1 to 50:1A molar excess of PEG drives the reaction. This must be optimized to achieve the desired degree of PEGylation.[1][2]
Reaction pH 7.2 - 8.0Mildly basic pH increases the nucleophilicity of primary amines.[2]
Reaction Temperature 4°C or Room Temperature (25°C)Lower temperatures can reduce protein degradation during longer incubations.[1][2]
Reaction Time 2-4 hours to overnightLonger reaction times can increase conjugation efficiency but must be balanced with protein stability.[1][2]
Quenching Reagent 50-100 mM Tris or GlycineA primary amine-containing buffer to react with and neutralize excess m-PEG3-OMs.[1]

Workflow Visualization

The overall process from this compound to a purified PEGylated protein can be visualized as a multi-step workflow.

start Start: this compound activation Activation (Mesylation) start->activation activated_peg Activated m-PEG3-OMs activation->activated_peg conjugation Bioconjugation Reaction activated_peg->conjugation protein_prep Protein Preparation protein_prep->conjugation quenching Quenching conjugation->quenching purification Purification (SEC) quenching->purification characterization Characterization purification->characterization end_product Purified PEGylated Protein characterization->end_product

Overall workflow for this compound conjugation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low PEGylation Efficiency - Inactive m-PEG3-OMs (hydrolyzed)- Prepare m-PEG3-OMs solution fresh before use. Store stock reagent under anhydrous conditions at -20°C.
- Suboptimal reaction pH- Ensure the pH of the reaction buffer is between 7.2 and 8.0.
- Insufficient molar excess of PEG linker- Increase the molar ratio of m-PEG3-OMs to the protein.
Protein Precipitation - High concentration of organic solvent (from PEG stock)- Minimize the volume of organic solvent added to the protein solution.
- Protein instability at the reaction pH or temperature- Perform the reaction at a lower temperature (4°C) or optimize the buffer composition.
High Polydispersity of Conjugate - Reaction time is too long- Reduce the reaction time and optimize the molar ratio of the PEG linker to the protein.
- Protein has multiple reactive amine groups- Consider site-specific conjugation methods if a homogenous product is required.

By following these detailed protocols and troubleshooting guidelines, researchers can successfully perform this compound conjugation to achieve their desired PEGylated biomolecules for a wide range of applications in research and drug development.

References

Application Notes and Protocols: m-PEG3-OH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol (3)-alcohol (m-PEG3-OH) is a discrete polyethylene (B3416737) glycol (dPEG®) molecule that serves as a fundamental building block in the development of advanced drug delivery systems. Its defined length, hydrophilicity, and biocompatibility make it an invaluable component for enhancing the pharmacokinetic properties of therapeutic agents. While not typically used in its native alcohol form for direct conjugation, this compound is a critical precursor for creating functionalized linkers used in Proteolysis Targeting Chimeras (PROTACs), nanoparticle surface modification (PEGylation), and the synthesis of antibody-drug conjugates (ADCs).

These application notes provide a comprehensive overview of the role of this compound in drug delivery, focusing on its conversion to more reactive species and their subsequent applications. Detailed protocols for key synthetic transformations and their use in drug delivery constructs are provided below.

Core Applications of this compound Derivatives

The primary utility of this compound in drug delivery is realized after its conversion into more reactive chemical entities. The terminal hydroxyl group can be readily modified to introduce functionalities suitable for bioconjugation.

  • PROTAC Linkers: this compound is a common starting material for the synthesis of linkers used in PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[1][2] The m-PEG3 moiety provides a flexible, hydrophilic spacer of a defined length, which is crucial for the proper orientation of the two ends of the PROTAC to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

  • Nanoparticle Surface Modification (PEGylation): The process of attaching PEG chains to nanoparticles, known as PEGylation, is a widely used strategy to improve their in vivo performance.[5][6][7] PEGylation can shield nanoparticles from the immune system, reduce opsonization and phagocytosis, and prolong their circulation time.[7][8] this compound can be converted to derivatives with terminal groups like thiols (m-PEG3-SH) that can be readily attached to the surface of nanoparticles, such as gold nanoparticles.[5] This modification enhances the colloidal stability and biocompatibility of the nanoparticles.[5]

  • Antibody-Drug Conjugates (ADCs): In the context of ADCs, PEG linkers derived from precursors like this compound are used to connect a potent cytotoxic drug to a monoclonal antibody that targets a tumor-associated antigen.[9][10] The PEG component of the linker can improve the solubility and stability of the ADC.[9]

Data Presentation

Physicochemical Properties of this compound and a Key Derivative
PropertyThis compoundm-PEG3-OMs (Mesylate)Source
IUPAC Name 2-(2-(2-methoxyethoxy)ethoxy)ethanol2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate[4][11]
Synonyms Triethylene glycol monomethyl etherm-PEG3-Mesylate[4][11]
CAS Number 112-35-674654-05-0[2][4]
Molecular Formula C7H16O4C8H18O6S[2][4]
Molecular Weight 164.20 g/mol 242.29 g/mol [2][4]
Appearance Colorless to light yellow liquidColorless to light yellow liquid[2][4]
Density ~1.0 g/cm³~1.17 g/cm³[1][4]
Solubility Soluble in DMSO (≥100 mg/mL)Soluble in water and most organic solvents[2][4]
Storage -20°C (3 years, pure), 4°C (2 years, pure)-20°C for long-term stability[2][4]
Typical Reaction Parameters for m-PEG3-OMs Synthesis from this compound
ParameterValueSource
Starting Material This compound[12]
Reagents Methanesulfonyl Chloride (MsCl), Triethylamine (B128534) (Et3N)[12]
Solvent Dichloromethane (B109758) (CH2Cl2)[12]
Reaction Temperature -10 °C to Room Temperature[12]
Reaction Time 12 hours[12]
Typical Yield >95% (based on analogous reactions)[12]
Purification Extraction and/or Column Chromatography[12]

Experimental Protocols

Protocol 1: Synthesis of m-PEG3-OMs from this compound

This protocol details the conversion of the terminal hydroxyl group of this compound to a mesylate, a good leaving group, making it amenable to nucleophilic substitution for subsequent conjugation reactions.[12]

Materials:

  • This compound

  • Anhydrous Dichloromethane (CH2Cl2)

  • Triethylamine (Et3N)

  • Methanesulfonyl Chloride (MsCl)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane (CH2Cl2).

  • Addition of Base: Add triethylamine (Et3N, 1.33 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (MsCl, 2.1 equivalents) to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.

  • Work-up: Quench the reaction by adding deionized water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash with brine (3x).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica (B1680970) gel if required.

Protocol 2: Surface Modification of Gold Nanoparticles with m-PEG3-SH

This protocol describes the surface functionalization of citrate-stabilized gold nanoparticles (AuNPs) with m-PEG3-SH (which can be synthesized from this compound). This process utilizes the strong affinity of the thiol group for gold surfaces.[5]

Materials:

  • Citrate-stabilized Gold Nanoparticles (AuNPs) in aqueous solution

  • m-PEG3-SH

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare m-PEG3-SH Solution: Dissolve m-PEG3-SH in nuclease-free water to a final concentration of 1 mM.

  • Incubation: To the AuNP solution, add the m-PEG3-SH solution to achieve a desired molar excess (e.g., 10,000-fold molar excess of m-PEG3-SH to AuNPs).

  • Reaction: Gently mix the solution and incubate at room temperature for at least 24 hours with gentle stirring to ensure complete ligand exchange.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.

  • Washing: Carefully remove the supernatant containing excess m-PEG3-SH and resuspend the pellet in PBS. Repeat the centrifugation and washing steps at least three times to ensure the removal of any unbound linker.

  • Final Resuspension: Resuspend the final purified m-PEG3-SH-AuNPs in PBS or another desired buffer for storage at 4°C.

Visualizations

G cluster_reactants Reactants cluster_products Products mPEG3OH This compound mPEG3OMs m-PEG3-OMs mPEG3OH->mPEG3OMs DCM MsCl Methanesulfonyl Chloride (MsCl) MsCl->mPEG3OMs Et3N Triethylamine (Et3N) HCl_Et3N Et3N·HCl Et3N->HCl_Et3N

Caption: Chemical synthesis of m-PEG3-OMs from this compound.

G A Dissolve this compound in anhydrous DCM B Add Triethylamine (Et3N) A->B C Cool to -10 °C B->C D Slowly add Methanesulfonyl Chloride (MsCl) C->D E Stir for 12 hours at room temperature D->E F Quench with deionized water E->F G Extract with DCM F->G H Wash with brine G->H I Dry over Na2SO4, filter, and concentrate H->I J Purify by column chromatography (optional) I->J

Caption: Experimental workflow for m-PEG3-OMs synthesis.

G TargetProtein Target Protein TernaryComplex Ternary Complex TargetProtein->TernaryComplex PROTAC PROTAC (with m-PEG3 linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination brings into proximity Proteasome Proteasome Ubiquitination->Proteasome flags for Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Revolutionizing Nanomaterial Performance: Surface Modification with m-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The surface modification of nanoparticles is a critical determinant of their in vivo and in vitro performance. Unmodified nanoparticles are often subject to rapid clearance by the immune system and can exhibit poor colloidal stability in biological media. Surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to overcome these limitations. This document provides detailed application notes and protocols for the use of m-PEG3-OH (methoxy-terminated tri(ethylene glycol)), a short-chain PEG derivative, for the surface modification of various nanoparticles.

The use of a discrete, short-chain PEG like this compound offers precise control over the nanoparticle's surface chemistry, enhancing stability and biocompatibility. The hydrophilic nature of the PEG chain creates a "stealth" layer that reduces protein adsorption (opsonization), thereby minimizing recognition by the reticuloendothelial system and prolonging circulation time.[1]

Key Applications of this compound Surface Modification:

  • Enhanced Stability: Prevents nanoparticle aggregation in high ionic strength solutions and biological fluids.[1]

  • Improved Biocompatibility: Reduces immunogenicity and cytotoxicity of the core nanoparticle material.[2]

  • Prolonged Circulation: The "stealth" effect of the PEG layer leads to longer in vivo half-lives, crucial for drug delivery applications.[1]

  • Platform for Bioconjugation: While this compound itself provides a relatively inert surface, the PEG chain can be synthesized with other terminal functional groups to enable the conjugation of targeting ligands, drugs, or imaging agents.

Experimental Protocols

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with m-PEG3-SH

This protocol details the ligand exchange reaction to replace the citrate (B86180) capping agent on gold nanoparticles with m-PEG3-SH, a thiol-terminated version of this compound, forming a stable gold-sulfur bond.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs)

  • m-PEG3-SH (methoxy(triethylene glycol) thiol)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • Sonicator

Procedure:

  • Prepare m-PEG3-SH Solution: Dissolve m-PEG3-SH in nuclease-free water to a final concentration of 1 mM. It is recommended to prepare this solution fresh to avoid oxidation of the thiol group.[3]

  • Incubation: To the AuNP solution, add the m-PEG3-SH solution to achieve a significant molar excess (e.g., 10,000-fold molar excess of m-PEG3-SH to AuNPs).[3]

  • Reaction: Gently mix the solution and incubate at room temperature for at least 24 hours with gentle stirring. This allows for the complete displacement of the citrate ions by the thiol-terminated PEG.[3]

  • Purification: a. Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the size of the AuNPs.[3] b. Carefully remove the supernatant containing excess m-PEG3-SH.[1] c. Resuspend the pellet in PBS. Sonication may be required for complete redispersion.[1] d. Repeat the centrifugation and washing steps at least three times to ensure the removal of any unbound linker.[3]

  • Final Resuspension: Resuspend the final purified m-PEG3-SH-AuNPs in PBS or another desired buffer for storage at 4°C.[3]

Protocol 2: Surface Modification of Carboxylated Nanoparticles with m-PEG3-NH2 via EDC/NHS Chemistry

This protocol describes the covalent conjugation of an amine-terminated m-PEG3 derivative (m-PEG3-NH2) to nanoparticles with surface carboxyl groups using a two-step EDC/NHS coupling reaction.

Materials:

  • Carboxylated nanoparticles

  • m-PEG3-NH2 (amine-terminated methoxy(triethylene glycol))

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Ethanolamine or 100 mM Glycine in Coupling Buffer

  • Washing Buffer: PBS with 0.05% Tween-20

  • Centrifuge or magnetic separator

Procedure:

  • Nanoparticle Preparation: a. Disperse the carboxylated nanoparticles in the Activation Buffer. b. Pellet the nanoparticles by centrifugation and discard the supernatant. c. Resuspend the nanoparticles in fresh Activation Buffer. Repeat this washing step twice.

  • Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer immediately before use. b. Add the EDC and sulfo-NHS solutions to the nanoparticle suspension. For recommended molar ratios, refer to Table 2. c. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[4]

  • Washing: Remove excess EDC and sulfo-NHS by washing the nanoparticles 2-3 times with Coupling Buffer.[5]

  • Conjugation with m-PEG3-NH2: a. Dissolve m-PEG3-NH2 in the Coupling Buffer. b. Add the m-PEG3-NH2 solution to the activated nanoparticle suspension. c. Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Blocking Unreacted Sites: a. Wash the nanoparticles with Coupling Buffer. b. To block any remaining active NHS-ester sites, incubate the nanoparticles with the Quenching Solution for 30 minutes.[5]

  • Final Washes and Resuspension: a. Wash the nanoparticles thoroughly with the Washing Buffer to remove non-covalently bound molecules.[5] b. Resuspend the purified PEGylated nanoparticles in the desired buffer for storage.

Data Presentation

Successful surface modification with m-PEG3 derivatives results in predictable changes in the physicochemical properties of the nanoparticles. The following tables summarize key quantitative data for characterization and reaction optimization.

Table 1: Physicochemical Characterization of Nanoparticles Before and After m-PEG3 Surface Modification

ParameterBefore Modification (Typical Values)After m-PEG3 Modification (Typical Values)Characterization Technique
Hydrodynamic Diameter Varies (e.g., 100 nm)Increase of 5-20 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Maintained or slightly increasedDynamic Light Scattering (DLS)
Zeta Potential Highly negative or positiveShift towards neutral (e.g., -5 to -15 mV)Electrophoretic Light Scattering
Colloidal Stability in PBS Prone to aggregationStable for extended periodsDLS, Visual Inspection

Table 2: Recommended Molar Ratios for EDC/NHS Coupling of m-PEG3-NH2 to Carboxylated Nanoparticles

ReagentMolar Ratio (relative to Carboxyl Groups)Purpose
EDC 2-10 fold excessActivates carboxyl groups to form a reactive intermediate.
Sulfo-NHS 2-5 fold excessStabilizes the reactive intermediate, improving coupling efficiency.
m-PEG3-NH2 10-50 fold excessDrives the reaction towards efficient surface coverage.

Table 3: ¹H NMR Characterization of m-PEG3-SH

This table provides characteristic proton NMR chemical shifts for m-PEG3-SH, which can be used for quality control and to confirm the structure of the PEGylating agent.[6]

Functional GroupProton AssignmentChemical Shift (δ) in D₂O (ppm)
Methoxy -O-CH₃~3.3
PEG Backbone -O-CH₂-CH₂-O-~3.5 - 3.7
Thiol-adjacent Methylene -CH₂-SH~2.7

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[6]

Visualizations

The following diagrams illustrate the experimental workflows and the chemical principles underlying the surface modification processes.

experimental_workflow_AuNP cluster_synthesis AuNP Synthesis cluster_functionalization Surface Functionalization cluster_purification Purification cluster_characterization Characterization synthesis Citrate-capped AuNP Synthesis prepare_peg Prepare m-PEG3-SH Solution incubate Incubate AuNPs with m-PEG3-SH prepare_peg->incubate Add to AuNPs react Ligand Exchange Reaction (24h, RT) incubate->react centrifuge1 Centrifuge to Pellet AuNPs react->centrifuge1 wash Wash with PBS (3x) centrifuge1->wash resuspend Resuspend in Storage Buffer wash->resuspend characterize Analyze Size, Zeta Potential, Stability resuspend->characterize

Caption: Workflow for m-PEG3-SH functionalization of gold nanoparticles.

edc_nhs_workflow start Carboxylated Nanoparticles activation Activate with EDC/sulfo-NHS in Activation Buffer start->activation washing1 Wash to Remove Excess EDC/sulfo-NHS activation->washing1 conjugation Add m-PEG3-NH2 in Coupling Buffer washing1->conjugation reaction Incubate (2-4h RT or overnight 4°C) conjugation->reaction blocking Block Unreacted Sites with Quenching Solution reaction->blocking washing2 Final Washes blocking->washing2 final_product m-PEG3-Functionalized Nanoparticles washing2->final_product

Caption: Workflow for EDC/NHS-mediated conjugation of m-PEG3-NH2.

signaling_pathway peg_np PEGylated Nanoparticle macrophage Macrophage peg_np->macrophage Physical Contact integrin Integrin β8 Receptor macrophage->integrin Upregulation signaling Downstream Signaling Cascade integrin->signaling Activation cytokine Cytokine Secretion signaling->cytokine response Immunological Response cytokine->response

Caption: Simplified signaling pathway of macrophage activation by PEGylated nanoparticles.

References

Application Notes and Protocols for m-PEG3-OH as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG3-OH, a methoxy-terminated polyethylene (B3416737) glycol linker, in the development of Antibody-Drug Conjugates (ADCs). The inclusion of a short, hydrophilic PEG3 spacer can enhance the solubility and stability of ADCs, particularly when working with hydrophobic payloads, potentially leading to an improved therapeutic window with enhanced efficacy and reduced off-target toxicity.[1][2]

Introduction to this compound in ADCs

Antibody-Drug Conjugates are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells by linking them to a monoclonal antibody (mAb) that recognizes a specific tumor-associated antigen.[3][4] The linker is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[5][6]

The this compound linker consists of a methoxy-terminated triethylene glycol unit. Its hydroxyl group can be activated or modified to react with a payload, while the methoxy (B1213986) end provides a stable terminus. The short, discrete PEG chain offers several advantages:

  • Enhanced Hydrophilicity: The PEG spacer increases the water solubility of the ADC, which is beneficial for hydrophobic drugs and can help prevent aggregation.[3][7]

  • Improved Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC by reducing renal clearance and enzymatic degradation.[][9]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.[]

  • Defined Length: The discrete length of the PEG3 unit ensures the production of a homogeneous ADC product, which is crucial for consistent pharmacological properties.[10]

The general mechanism of action for an ADC utilizing a PEG linker begins with the ADC binding to a target antigen on a cancer cell, followed by internalization. Inside the cell, the cytotoxic payload is released from the antibody, leading to cell death.[11]

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC (this compound Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity ADC_Synthesis_Workflow cluster_prep Step 1: Drug-Linker Synthesis cluster_conjugation Step 2: ADC Synthesis A Functionalize this compound (e.g., to m-PEG3-OMs or m-PEG3-CH2COOH) B Activate Functional Group (e.g., NHS ester formation) A->B C Conjugate to Payload (e.g., MMAE) B->C D Purify Drug-Linker (HPLC) C->D F Conjugate Drug-Linker to Antibody D->F E Prepare Antibody (e.g., Reduce Disulfides) E->F G Purify ADC (SEC) F->G H Characterize ADC (HIC, LC-MS) G->H Cytotoxicity_Assay_Workflow A 1. Seed Cells (96-well plate) C 3. Treat Cells A->C B 2. Prepare Serial Dilutions (ADC, Control Ab) B->C D 4. Incubate (72-120 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance G->H I 9. Calculate IC50 H->I

References

Synthetic Routes for the Incorporation of m-PEG3-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthetic incorporation of methoxy-poly(ethylene glycol)3-alcohol (m-PEG3-OH). These methodologies are critical for the modification of small molecules, peptides, proteins, and other substrates to enhance their physicochemical and pharmacological properties, such as solubility, stability, and in vivo half-life. The protocols outlined below cover the primary strategies for utilizing this compound in bioconjugation and drug development, including its activation to a more reactive species and direct conjugation methods.

Overview of Synthetic Strategies

The incorporation of this compound into a target molecule typically proceeds through one of two main pathways:

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is a poor leaving group. Therefore, a common and highly effective strategy is to convert it into a more reactive functional group, such as a mesylate (methanesulfonate). This "activated" PEG linker can then readily react with various nucleophiles.

  • Direct Conjugation: In certain cases, the hydroxyl group of this compound can be directly coupled with a substrate through reactions like etherification or esterification, bypassing the need for a separate activation step.

This guide will detail the experimental protocols for the most prevalent methods within these strategies.

Activation of this compound via Mesylation

The most common method for activating this compound is its conversion to m-PEG3-mesylate (m-PEG3-OMs). The mesylate is an excellent leaving group, making the PEG derivative highly susceptible to nucleophilic substitution.[1]

Experimental Protocol: Synthesis of m-PEG3-OMs from this compound

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude m-PEG3-OMs.

  • The crude product can be purified further by flash column chromatography on silica (B1680970) gel if necessary.

Quantitative Data: Mesylation of Short-Chain PEGs
ParameterValue/RangeNotes
Starting Material This compound-
Reagents Methanesulfonyl Chloride, TriethylamineDIPEA can also be used as a non-nucleophilic base.
Solvent Anhydrous Dichloromethane (DCM)Tetrahydrofuran (THF) can also be used.
Reaction Temperature 0 °C to Room TemperatureInitial cooling is crucial to control the exothermic reaction.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS for completion.
Typical Yield >95%Yields are typically high for the mesylation of short PEG chains.[1]
Purity HighPurification by extraction is often sufficient; column chromatography can be used for higher purity.[1]

Incorporation of Activated m-PEG3-OMs

Once synthesized, m-PEG3-OMs can be readily conjugated to a variety of nucleophiles. This is a cornerstone of its application in areas like Proteolysis Targeting Chimera (PROTAC) synthesis and protein PEGylation. PEG linkers in PROTACs are crucial for optimizing the formation of the ternary complex between the target protein and the E3 ligase.[2]

Experimental Protocol: Conjugation of m-PEG3-OMs to a Primary Amine

Materials:

  • Amine-containing substrate (e.g., small molecule, peptide)

  • m-PEG3-OMs

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Diisopropylethylamine (DIPEA)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere, dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution.

  • Add a solution of m-PEG3-OMs (1.1 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Quantitative Data: Amine Alkylation with m-PEG3-OMs
ParameterValue/RangeNotes
Substrate Primary or Secondary AmineApplicable to a wide range of small molecules and biomolecules.
Reagents m-PEG3-OMs, DIPEAOther non-nucleophilic bases can be used.
Solvent Anhydrous DMF, ACN, or DMSOSolvent choice depends on substrate solubility.
Reaction Temperature Room Temperature to 50 °CHigher temperatures can accelerate the reaction but may lead to side products.
Reaction Time 4 - 24 hoursMonitor by LC-MS for completion.
Typical Yield 70-90%Yields can vary depending on the substrate's reactivity and steric hindrance.

Direct Incorporation of this compound

While activation is a common strategy, this compound can also be directly incorporated into molecules through various chemical reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical method for forming ethers from an alcohol and an organohalide.[3] In this context, this compound is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from the target molecule.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., R-Br, R-I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the alkyl halide (1.0 equivalent) in anhydrous THF.

  • Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Steglich Esterification

The Steglich esterification allows for the formation of an ester from a carboxylic acid and an alcohol under mild conditions, using a carbodiimide (B86325) coupling agent and a catalyst.[4]

Materials:

  • Carboxylic acid

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution.

  • Remove the ice bath and stir the reaction at room temperature for 3-12 hours (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 0.5 N HCl (2x) and saturated aqueous NaHCO₃ solution (2x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including esters, with inversion of stereochemistry.[5]

Materials:

  • Carboxylic acid

  • This compound

  • Triphenylphosphine (B44618) (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct.

Quantitative Data: Direct Conjugation of this compound
ReactionCoupling PartnerReagentsTypical YieldNotes
Williamson Ether Synthesis Alkyl HalideNaH50-95%[3]Best for primary alkyl halides to avoid elimination side reactions.
Steglich Esterification Carboxylic AcidDCC (or EDC), DMAP75-95%[6]Mild conditions suitable for sensitive substrates.
Mitsunobu Reaction Carboxylic AcidPPh₃, DEAD (or DIAD)Quantitative conversion reported for PEGs.[7]Inversion of stereochemistry at the alcohol center.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (Protein of Interest) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase E2 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Synthesis of m-PEG3-OMs and Subsequent Amine Conjugation

Synthesis_Workflow cluster_Activation Step 1: Activation of this compound cluster_Conjugation Step 2: Conjugation to Amine Start_PEG This compound Mesylation Mesylation (MsCl, TEA, DCM) Start_PEG->Mesylation Workup1 Aqueous Workup & Purification Mesylation->Workup1 PEG_OMs m-PEG3-OMs Workup1->PEG_OMs Amine_Substrate Amine-containing Substrate Coupling Nucleophilic Substitution (DIPEA, DMF) PEG_OMs->Coupling Amine_Substrate->Coupling Workup2 Aqueous Workup & Purification Coupling->Workup2 Final_Product m-PEG3-Conjugate Workup2->Final_Product

Caption: Workflow for this compound activation and conjugation.

Logical Relationship: Direct vs. Activated PEGylation

Logic_Diagram cluster_Direct Direct Conjugation cluster_Activated Activation Pathway Start This compound Etherification Williamson Ether Synthesis Start->Etherification Esterification Steglich/Mitsunobu Esterification Start->Esterification Activation Activation (e.g., Mesylation) Start->Activation Final_Conjugate PEGylated Product Etherification->Final_Conjugate Esterification->Final_Conjugate Activated_PEG m-PEG3-OMs Activation->Activated_PEG Nucleophilic_Sub Nucleophilic Substitution Activated_PEG->Nucleophilic_Sub Nucleophilic_Sub->Final_Conjugate

Caption: Synthetic routes for this compound incorporation.

References

Application Notes and Protocols for Reactions Involving m-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-(2-(2-methoxyethoxy)ethoxy)ethanol (m-PEG3-OH). This versatile, short-chain polyethylene (B3416737) glycol (PEG) derivative is a fundamental building block in bioconjugation, drug delivery, and the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2] The protocols detailed herein focus on the activation of the terminal hydroxyl group of this compound and its subsequent application in conjugation reactions.

Core Application: Activation of this compound via Mesylation

A primary application of this compound is its conversion to a reactive intermediate, m-PEG3-OMs (m-PEG3-mesylate), by transforming the terminal hydroxyl group into a good leaving group.[3] This activation step is crucial for subsequent nucleophilic substitution reactions, enabling the conjugation of the PEG linker to various substrates.[3][4] The most common method for this transformation is reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N).[3]

Chemical Reaction Pathway

The mesylation of this compound proceeds as follows:

G cluster_0 This compound This compound m-PEG3-OMs m-PEG3-OMs This compound->m-PEG3-OMs CH2Cl2, -10°C to RT MsCl Methanesulfonyl Chloride (MsCl) MsCl->m-PEG3-OMs Et3N Triethylamine (Et3N) Et3NHCl [Et3NH]Cl Et3N->Et3NHCl Base

Caption: Mesylation of this compound to form m-PEG3-OMs.

Experimental Protocol: Synthesis of m-PEG3-OMs from this compound

This protocol details the procedure for the mesylation of this compound.[3]

Materials:

  • This compound

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

  • Oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.33 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (2.1 equivalents) to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash three times with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.[3]

Quantitative Data Summary for Mesylation
ParameterValueReference
Starting MaterialThis compound[3]
ReagentsMethanesulfonyl Chloride (MsCl), Triethylamine (Et3N)[3]
SolventDichloromethane (CH2Cl2)[3]
Reaction Temperature-10 °C to Room Temperature[3]
Reaction Time12 hours[3]
Typical Yield>95% (based on analogous reactions)[3]

Application of Activated m-PEG3-OMs in Bioconjugation

The synthesized m-PEG3-OMs is a versatile reagent for PEGylation, the process of attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs.[5] This modification can enhance solubility, stability, and pharmacokinetic profiles.[6][7] The primary reaction mechanism is nucleophilic substitution, where a nucleophile attacks the carbon atom attached to the mesylate group, displacing the mesylate.[4]

General Workflow for PEGylation using m-PEG3-OMs

G cluster_0 start Start: Select Nucleophilic Molecule (e.g., Amine, Thiol) dissolve Dissolve Nucleophile and m-PEG3-OMs in Anhydrous Aprotic Solvent (e.g., DMF, DMSO) start->dissolve add_base Add Non-nucleophilic Base (e.g., DIPEA) as Acid Scavenger dissolve->add_base react Reaction at Room Temperature (2-24 hours) add_base->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor During Reaction workup Work-up and Purification (e.g., Chromatography) react->workup Reaction Complete product Final PEGylated Product workup->product

Caption: General experimental workflow for a PEGylation reaction.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general method for the reaction of m-PEG3-OMs with a primary amine.[4][5]

Materials:

  • m-PEG3-OMs

  • Amine-containing substrate

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Equipment:

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amine-containing substrate (1 equivalent) in the anhydrous aprotic solvent in the reaction vessel.

  • Addition of Base: Add 1.5 to 2.0 equivalents of the non-nucleophilic base to the reaction mixture and stir for 5-10 minutes.

  • Addition of m-PEG3-OMs: Dissolve 1.0 to 1.2 equivalents of m-PEG3-OMs in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[5]

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be redissolved in an appropriate solvent for purification.

  • Purification: Purify the crude product using a suitable chromatography method (e.g., silica gel flash chromatography or preparative HPLC) to isolate the desired PEGylated product.[5]

Quantitative Data for Common Bioconjugation Reactions
Linker TypeReactive TowardsMolar Excess of LinkerpH RangeReaction Time (hours)Typical Conjugation Efficiency
m-PEG3-NHS EsterPrimary Amines10-50x7.2-8.51-4>90%
m-PEG3-MaleimideThiols (Sulfhydryls)10-20x6.5-7.51-4>95%

Note: The data presented is representative and may vary based on the specific biomolecules and reaction conditions.

Signaling Pathway Application: PROTAC Development

m-PEG3 linkers are integral in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG linker connects a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - m-PEG3 - E3 Ligase Binder) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

References

Application Notes and Protocols for m-PEG3-OH in Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of methoxy-polyethylene glycol-3-hydroxyl (m-PEG3-OH) as a versatile building block for click chemistry applications in bioconjugation and drug development. The protocols detailed herein serve as a guide for the derivatization of this compound for click chemistry and its subsequent use in creating advanced therapeutic and diagnostic agents, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound and its Role in Click Chemistry

This compound is a short, discrete polyethylene (B3416737) glycol (PEG) linker that features a terminal methoxy (B1213986) group and a terminal hydroxyl group. While not directly reactive in click chemistry, its terminal hydroxyl group provides a convenient handle for chemical modification into "clickable" functionalities, namely azides or alkynes. The incorporation of the PEG3 spacer enhances the aqueous solubility and reduces non-specific binding of the conjugated biomolecules, making it an ideal component for bioconjugation.[1][2][3]

Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent example.[1] By converting this compound into an azide (B81097) or alkyne derivative, researchers can leverage the power of click chemistry for precise and stable bioconjugation.[1][4]

Core Applications of this compound Derivatives in Click Chemistry

The derivatives of this compound are instrumental in a variety of advanced biochemical applications:

  • PROTAC Synthesis: PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5][6][7][8] PEG linkers are crucial in PROTAC design, and clickable derivatives of this compound offer a modular approach to connect the target-binding and E3 ligase-binding moieties.[5][6][7]

  • Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody.[9][10][] Clickable m-PEG3 linkers enable the precise attachment of the drug payload to the antibody, enhancing the therapeutic index.[10][]

  • Bioconjugation: These linkers are used to attach biomolecules such as peptides, proteins, and oligonucleotides to other molecules or surfaces. The hydrophilic PEG chain helps to maintain the biological activity of the conjugated species.[1][2][12]

  • Drug Delivery: PEGylation, the attachment of PEG chains to therapeutic agents, is a well-established method to improve the pharmacokinetic properties of drugs.[12][13][14] Clickable m-PEG3 derivatives allow for the precise construction of complex drug delivery systems.[13]

Data Presentation

Physicochemical Properties of this compound and a Key Derivative
PropertyThis compoundm-PEG3-OMs (a common derivative)
Molecular Formula C7H16O4[5]C8H18O6S
Molecular Weight 164.20 g/mol [6]242.29 g/mol
Appearance Colorless to light yellow liquid[6]-
Boiling Point 233.9±20.0 °C at 760 mmHg[5]-
Melting Point -44°C[5]-
Density 1.0±0.1 g/cm3 [5]-
Solubility Soluble in DMSO (≥ 100 mg/mL)[6]-
Typical Reaction Parameters for Derivatization of this compound
ParameterValueSource
Starting Material This compound[15]
Reagents Methanesulfonyl Chloride (MsCl), Triethylamine (B128534) (Et3N)[15]
Solvent Dichloromethane (B109758) (CH2Cl2)[15]
Reaction Temperature -10 °C to Room Temperature[15]
Reaction Time 12 hours[15]
Typical Yield >95% (based on analogous reactions)[15]

Experimental Protocols

To utilize this compound in click chemistry, it must first be converted into a reactive derivative, such as an azide or an alkyne. A common strategy is to first convert the hydroxyl group into a better leaving group, like a mesylate (m-PEG3-OMs), which can then be readily displaced by an azide.

Protocol 1: Synthesis of m-PEG3-Mesylate (m-PEG3-OMs) from this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to a mesylate, a good leaving group for subsequent nucleophilic substitution.[15]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Rotary evaporator

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane.[15]

  • Add triethylamine (1.33 equivalents) to the solution.[15]

  • Cool the reaction mixture to -10 °C using an ice-salt bath.[15]

  • Slowly add methanesulfonyl chloride (2.1 equivalents) to the cooled solution while stirring.[15]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.[15]

  • Quench the reaction by adding deionized water.[15]

  • Extract the aqueous layer with dichloromethane (3 times).[15]

  • Combine the organic layers and wash with brine (3 times).[15]

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.[15]

  • If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.[15]

Protocol 2: Synthesis of m-PEG3-Azide from m-PEG3-OMs

This protocol outlines the conversion of the mesylated PEG linker to an azide-functionalized derivative.

Materials:

  • m-PEG3-OMs

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve m-PEG3-OMs (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (1.5 - 3 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and add deionized water.

  • Extract the product with diethyl ether (3 times).

  • Combine the organic layers and wash with brine (3 times).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG3-azide.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the bioconjugation of an alkyne-containing molecule to the synthesized m-PEG3-azide.

Materials:

  • m-PEG3-azide

  • Alkyne-functionalized molecule (e.g., peptide, protein, small molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)

  • DMSO (for dissolving reactants if necessary)

  • Reaction vials

Procedure:

  • Dissolve the alkyne-functionalized molecule and m-PEG3-azide (typically 1.1-2 equivalents) in a suitable buffer (e.g., TBS or PBS). A small amount of a co-solvent like DMSO can be used if necessary to dissolve the reactants.

  • Prepare a fresh stock solution of copper(II) sulfate in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture to a final concentration of 0.1-1 mM.

  • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. The solution may turn a faint yellow/orange color.

  • Incubate the reaction at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by LC-MS or SDS-PAGE for protein conjugations.

  • Upon completion, the resulting PEGylated conjugate can be purified using appropriate methods such as size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis to remove excess reagents.

Visualizations

G cluster_synthesis Synthesis of Clickable m-PEG3-Azide This compound This compound Mesylation Mesylation This compound->Mesylation m-PEG3-OMs m-PEG3-OMs Mesylation->m-PEG3-OMs Azide Substitution Azide Substitution m-PEG3-OMs->Azide Substitution m-PEG3-Azide m-PEG3-Azide Azide Substitution->m-PEG3-Azide

Caption: Synthesis pathway of m-PEG3-Azide from this compound.

G cluster_workflow Experimental Workflow for CuAAC Bioconjugation Reactant_Prep Prepare Reactants (m-PEG3-Azide, Alkyne-Molecule) Mixing Combine Reactants and Reagents Reactant_Prep->Mixing Reagent_Prep Prepare Fresh Reagents (CuSO4, Sodium Ascorbate) Reagent_Prep->Mixing Incubation Incubate at Room Temperature (1-4 hours) Mixing->Incubation Purification Purify Conjugate (SEC, HPLC, etc.) Incubation->Purification Characterization Characterize Final Product (MS, NMR, etc.) Purification->Characterization

Caption: General workflow for CuAAC bioconjugation.

G cluster_protac PROTAC Logical Relationship Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC mPEG3_Linker Clickable m-PEG3 Linker mPEG3_Linker->PROTAC Ternary_Complex Target-PROTAC-E3 Complex PROTAC->Ternary_Complex Degradation Target Protein Degradation Ternary_Complex->Degradation

Caption: Role of m-PEG3 linker in PROTAC-mediated degradation.

References

Application Notes and Protocols: Utilizing m-PEG3-OH for Enhanced Compound Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to diminished bioavailability and therapeutic efficacy. Modification of promising but poorly soluble compounds with hydrophilic moieties is a well-established strategy to overcome this challenge. This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol)-3-hydroxyl (m-PEG3-OH), a short, discrete PEG linker, to improve the solubility of hydrophobic molecules.

Introduction: The Role of this compound in Solubility Enhancement

The conjugation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted method to enhance the pharmaceutical properties of therapeutic agents.[1] this compound is a monodisperse PEG derivative featuring three ethylene (B1197577) glycol units. Its utility in enhancing solubility stems from its inherent hydrophilicity.

The repeating ethylene glycol units (–O–CH₂–CH₂–) in the this compound chain can form hydrogen bonds with water molecules.[2] This interaction creates a hydration shell around the conjugated molecule, effectively shielding its hydrophobic regions and increasing its affinity for aqueous environments.[3] By covalently attaching an m-PEG3 linker, the overall polarity of a hydrophobic molecule is increased, leading to more favorable interactions with water and, consequently, enhanced aqueous solubility.[2] This can prevent the aggregation and precipitation of the drug substance in biological fluids.

The key advantages of using a short, discrete linker like this compound include:

  • Improved Aqueous Solubility: The hydrophilic PEG spacer significantly enhances the solubility of hydrophobic molecules.[4]

  • Defined Spacer Length: The discrete length of the PEG3 spacer allows for precise control over the distance between the conjugated molecule and the PEG moiety.[4]

  • Potential for Improved Pharmacokinetics: PEGylation can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[5]

Quantitative Data on Solubility Enhancement

The introduction of a PEG3 linker is expected to yield a substantial increase in the aqueous solubility of a hydrophobic compound. The following table provides a representative comparison based on the principles of PEGylation, illustrating the expected effect on the poorly soluble anticancer drug, SN-38.

CompoundStructureAqueous Solubility (PBS, pH 7.4)Fold Increase
Parent Compound (SN-38)(Structure of SN-38)~ 1 µg/mL-
PEG3-Conjugated SN-38(Structure of SN-38-PEG3)> 50 µg/mL> 50

This data is illustrative and compiled from the general knowledge of PEGylation's effects. Actual values can vary based on the specific compound, conjugation chemistry, and experimental conditions.[2]

Experimental Protocols

General Protocol for Conjugating this compound to a Hydrophobic Molecule

To attach this compound to a hydrophobic molecule, its terminal hydroxyl group typically needs to be activated or the target molecule must have a functional group that can react with the hydroxyl group. A more common approach is to use a derivative of this compound, such as m-PEG3-acid or m-PEG3-amine, which can be readily coupled to a variety of functional groups. The following is a general protocol for conjugating an amine-containing hydrophobic molecule with an activated m-PEG3-linker (e.g., m-PEG3-NHS ester, which can be formed from m-PEG3-acid).

Materials:

  • Amine-containing hydrophobic molecule

  • m-PEG3-NHS ester (or m-PEG3-acid, EDC, and NHS)

  • Anhydrous aprotic organic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., column chromatography or preparative HPLC)

  • Analytical instruments for reaction monitoring (e.g., TLC or LC-MS)

Procedure:

  • Preparation of Reactants:

    • Equilibrate the m-PEG3-NHS ester vial to room temperature before opening.

    • Dissolve the amine-containing hydrophobic molecule in an appropriate anhydrous organic solvent.

    • Prepare a solution of the m-PEG3-NHS ester in an anhydrous organic solvent immediately before use.[3]

  • Conjugation Reaction:

    • In the reaction vessel, add the solution of the amine-containing molecule.

    • While stirring, add a base (e.g., TEA or DIPEA) to the reaction mixture.

    • Add the m-PEG3-NHS ester solution to the reaction mixture. A molar ratio of 1:1 to 2:1 (amine:PEG) can be a starting point, but this should be optimized.[3]

    • Allow the reaction to stir at room temperature for 3-24 hours. The optimal reaction time will depend on the specific substrates.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using TLC or LC-MS to observe the consumption of the starting materials and the formation of the PEGylated product.[3]

  • Purification:

    • Once the reaction is complete, the crude product can be purified using a suitable method such as silica (B1680970) gel flash chromatography or preparative HPLC to isolate the desired PEGylated conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound, representing the true saturation point of a solution. The shake-flask method is considered the gold standard for this determination.[6]

Materials:

  • PEGylated compound and parent (un-PEGylated) compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sealed vials

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the solid test compound (PEGylated) and the control compound (un-PEGylated) to separate vials containing a known volume of PBS (pH 7.4). The solution should appear as a slurry with undissolved solid.[2]

  • Equilibration:

    • Seal the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2][6]

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for a period to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the remaining solid.[2]

  • Sample Collection and Filtration:

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.[2]

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations to generate a calibration curve.

    • Analyze the filtered sample and the standard solutions by HPLC-UV.

    • Determine the concentration of the compound in the filtered sample by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility of the compound.[2][6]

Visualizations

G cluster_0 Mechanism of Solubility Enhancement A Hydrophobic Molecule (Poorly Soluble) C PEGylated Molecule A->C Conjugation B This compound B->C E Hydration Shell C->E interacts with D Water Molecules D->E F Enhanced Aqueous Solubility E->F leads to

Caption: Mechanism of this compound mediated solubility enhancement.

G cluster_1 Experimental Workflow for Conjugation P1 Prepare Reactants (Hydrophobic Molecule & Activated m-PEG3) P2 Conjugation Reaction (Stir at RT) P1->P2 P3 Monitor Reaction (TLC/LC-MS) P2->P3 P4 Purification (Chromatography/HPLC) P3->P4 P5 Characterization (NMR/MS) P4->P5

Caption: Workflow for conjugating a molecule with this compound.

G cluster_2 Workflow for Solubility Determination (Shake-Flask Method) S1 Prepare Supersaturated Solution (Excess compound in buffer) S2 Equilibration (Shake for 24-48h) S1->S2 S3 Phase Separation (Centrifugation) S2->S3 S4 Sample Collection & Filtration (Supernatant) S3->S4 S5 Quantification (HPLC-UV) S4->S5 S6 Determine Solubility S5->S6

Caption: Workflow for determining aqueous solubility.

Conclusion

This compound serves as a valuable and effective tool for medicinal chemists and drug development professionals to address the challenge of poor aqueous solubility of promising therapeutic candidates. Its hydrophilic nature, conferred by the three ethylene glycol repeats, facilitates the formation of a hydration shell that significantly improves the interaction of hydrophobic molecules with aqueous environments. The detailed experimental protocols for conjugation and solubility determination provided in this guide offer a practical framework for the application and evaluation of this compound in research and development settings. The strategic incorporation of an m-PEG3 linker can ultimately contribute to the development of more effective and safer medicines with improved pharmacokinetic profiles.

References

Application Notes and Protocols for m-PEG3-OH in Published Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of methoxy-triethylene glycol (m-PEG3-OH) and its derivatives in scientific research, with a focus on its role as a versatile linker and surface modification agent. The information presented is collated from published research and technical application notes, offering detailed protocols and quantitative data to guide experimental design and execution.

Introduction

This compound is a short, discrete polyethylene (B3416737) glycol (dPEG®) molecule characterized by a terminal methoxy (B1213986) group and a hydroxyl group. This heterobifunctional structure provides a unique set of properties that are highly advantageous in bioconjugation, drug delivery, and materials science. The short, hydrophilic PEG chain enhances aqueous solubility and biocompatibility, while the terminal hydroxyl group serves as a reactive handle for further chemical modification and conjugation.[1][2] Its defined length ensures uniformity in final products, a critical factor for reproducible performance in therapeutic and diagnostic applications.[1]

Key Applications

The primary applications of this compound and its functionalized derivatives revolve around their use as:

  • Linkers in Antibody-Drug Conjugates (ADCs): Short PEG linkers are crucial in connecting monoclonal antibodies to potent cytotoxic payloads.[3] They improve the solubility and stability of the ADC, particularly with hydrophobic drugs, and can influence the overall pharmacokinetic profile.[3][4]

  • Surface Modifiers for Nanoparticles: PEGylation, the process of attaching PEG chains to nanoparticle surfaces, is a widely used strategy to create a "stealth" layer.[5] This hydrophilic barrier reduces non-specific protein adsorption (opsonization), prevents aggregation, and prolongs circulation time in vivo by evading the immune system.[1][5]

  • Functionalization of Biosensor Surfaces: In platforms like Surface Plasmon Resonance (SPR), m-PEG derivatives are used to create self-assembled monolayers (SAMs) on gold surfaces.[2] This reduces background noise from non-specific binding and provides a functional group for the controlled immobilization of biorecognition molecules.[2]

Data Presentation

The following tables summarize quantitative data from studies utilizing short PEG linkers, analogous to what can be expected with this compound derivatives in various applications.

Table 1: Physicochemical and In Vitro Characterization of a HER2-Targeted ADC with a PEG Linker [3]

ParameterResultMethod of Analysis
Average Drug-to-Antibody Ratio (DAR)~3.8Hydrophobic Interaction Chromatography (HIC-HPLC), LC-MS
Monomer Purity>95%Size Exclusion Chromatography (SEC-HPLC)
Aggregation<5%Size Exclusion Chromatography (SEC-HPLC)
In Vitro Plasma Stability (% Intact ADC after 7 days)>90%Incubation in human plasma followed by LC-MS analysis
In Vitro Cytotoxicity IC50 (SK-BR-3, HER2 High)0.8 nMCell-based cytotoxicity assay
In Vitro Cytotoxicity IC50 (MCF7, HER2 Low)>100 nMCell-based cytotoxicity assay

Table 2: Nanoparticle Characterization Before and After PEGylation

ParameterUnmodified NanoparticlesPEGylated NanoparticlesMethod of Analysis
Hydrodynamic Diameter100 nm120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.250.15Dynamic Light Scattering (DLS)
Zeta Potential-30 mV-10 mVDynamic Light Scattering (DLS)
Protein Adsorption (Fibrinogen)95% reductionGlass surfaces modified with silanated PEGs reduced fibrinogen adsorption by more than 95% as compared with the control surface.[6]Quartz Crystal Microbalance (QCM) or ELISA

Table 3: Surface Modification of Gold Biosensor Chip

ParameterResultMethod of Analysis
Contact Angle (Water)Decreased by ~30°Contact Angle Goniometry
Non-specific Protein Binding>90% reductionSurface Plasmon Resonance (SPR)
Ligand Immobilization Capacity150 RU (Response Units)Surface Plasmon Resonance (SPR)

Experimental Protocols & Workflows

Detailed methodologies for key experiments involving this compound derivatives are provided below. These protocols are based on established methods found in the literature.

Protocol 1: Synthesis of an m-PEG3-Linker-Payload Conjugate for ADCs

This protocol describes the activation of this compound to a more reactive intermediate (e.g., a mesylate) and its subsequent conjugation to a cytotoxic drug payload.

Workflow:

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Payload cluster_purification Step 3: Purification mPEG3OH This compound mPEG3OMs m-PEG3-OMs (Mesylate) mPEG3OH->mPEG3OMs Mesylation Reagents MsCl, Et3N in DCM Reagents->mPEG3OMs Conjugate m-PEG3-Payload mPEG3OMs->Conjugate Payload Thiol-containing Payload Payload->Conjugate HPLC Reverse-Phase HPLC Conjugate->HPLC FinalProduct Purified m-PEG3-Payload HPLC->FinalProduct

Caption: Workflow for synthesizing a drug-linker conjugate.

Methodology:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (B128534) (Et3N, 1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 3-5 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG3-OMs.

  • Conjugation to Thiol-Containing Payload:

    • Dissolve the thiol-containing payload (1 equivalent) and the activated m-PEG3-OMs (1.2 equivalents) in an anhydrous, degassed solvent like dimethylformamide (DMF).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equivalents).

    • Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.[3]

    • Monitor the formation of the desired conjugate by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the crude m-PEG3-payload conjugate by reverse-phase high-performance liquid chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Surface Modification (PEGylation) of Gold Nanoparticles (AuNPs)

This protocol details the surface modification of citrate-stabilized gold nanoparticles with a thiol-derivatized this compound (m-PEG3-SH).

Workflow:

G AuNPs Citrate-Stabilized AuNPs Incubation Incubate 24h (Ligand Exchange) AuNPs->Incubation mPEG3SH m-PEG3-SH Solution mPEG3SH->Incubation Centrifugation Centrifugation & Washing Incubation->Centrifugation Purification PEG_AuNPs PEGylated AuNPs Centrifugation->PEG_AuNPs Characterization Characterize (DLS, TEM) PEG_AuNPs->Characterization

Caption: Workflow for PEGylation of gold nanoparticles.

Methodology:

  • Preparation of Reagents:

    • Synthesize or obtain citrate-stabilized gold nanoparticles in an aqueous solution.

    • Prepare a 1 mM solution of m-PEG3-SH in nuclease-free water.[1]

  • PEGylation Reaction:

    • To the AuNP solution, add the m-PEG3-SH solution to achieve a significant molar excess (e.g., 10,000-fold molar excess of m-PEG3-SH to AuNPs).[1][7]

    • Gently mix the solution and incubate at room temperature for at least 24 hours with gentle stirring to facilitate the gold-thiol bond formation and ensure complete ligand exchange.[1]

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The required speed and time will depend on the nanoparticle size (e.g., 17,000 x g for 20 minutes).[7]

    • Carefully remove the supernatant containing excess, unbound m-PEG3-SH.

    • Resuspend the pellet in a fresh buffer, such as phosphate-buffered saline (PBS), pH 7.4. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound PEG linker.

  • Characterization:

    • Confirm the size and morphology of the PEGylated AuNPs using Transmission Electron Microscopy (TEM).

    • Measure the hydrodynamic diameter and zeta potential to confirm successful surface modification using Dynamic Light Scattering (DLS).[7]

Protocol 3: Functionalization of a Gold Biosensor Surface

This protocol describes the formation of a self-assembled monolayer (SAM) using a lipoamide- or thiol-terminated this compound derivative, followed by the immobilization of a protein.

Signaling Pathway/Logical Relationship:

G cluster_surface_prep Surface Preparation cluster_sam SAM Formation cluster_activation_immobilization Biomolecule Immobilization GoldSurface Gold Surface Cleaning Piranha Clean GoldSurface->Cleaning SAM_Surface OH-Terminated SAM Cleaning->SAM_Surface Linker Lipoamido-PEG3-OH in Ethanol (B145695) Linker->SAM_Surface Activation NHS/EDC Activation SAM_Surface->Activation Immobilized Immobilized Protein Activation->Immobilized Protein Protein Solution Protein->Immobilized

Caption: Logical steps for biosensor surface functionalization.

Methodology:

  • Gold Surface Cleaning:

    • Clean the gold substrate by immersing it in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 2-5 minutes. (Caution: Piranha solution is extremely corrosive and reactive).

    • Rinse the substrate extensively with deionized water, followed by absolute ethanol.

    • Dry the surface under a gentle stream of dry nitrogen gas.[2]

  • SAM Formation:

    • Prepare a 1 mM solution of Lipoamido-PEG3-OH (or a similar thiol-PEG linker) in absolute ethanol.

    • Immediately immerse the clean, dry gold substrate in the linker solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered SAM.

    • After incubation, rinse the surface thoroughly with ethanol and then deionized water to remove non-chemisorbed molecules. Dry the surface with nitrogen gas.

  • Activation of Terminal Hydroxyl Groups:

    • This step uses carbodiimide (B86325) chemistry to activate the terminal -OH groups for reaction with primary amines on a protein.

    • Prepare a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., 0.1 M MES, pH 5.5).

    • Expose the OH-terminated SAM surface to the EDC/NHS solution for 15-30 minutes at room temperature. This converts the hydroxyl groups into reactive NHS esters.[2]

    • Rinse the surface with the activation buffer.

  • Protein Immobilization:

    • Immediately introduce a solution of the target protein (e.g., 10-100 µg/mL in PBS, pH 7.4) to the activated surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. The primary amines (e.g., on lysine (B10760008) residues) of the protein will react with the NHS esters to form stable amide bonds.[2]

  • Blocking:

    • Wash the surface with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

    • Immerse the substrate in a blocking solution, such as 1 M ethanolamine (B43304) (pH 8.5), for 30 minutes to quench any unreacted NHS esters and minimize subsequent non-specific binding.[2]

    • Rinse the surface again with wash buffer and store in an appropriate buffer.

Conclusion

This compound and its functionalized derivatives are enabling tools in modern biomedical research. Their defined structure, hydrophilicity, and chemical versatility allow for the precise engineering of complex bioconjugates, advanced drug delivery systems, and sensitive diagnostic surfaces. The protocols and data presented here serve as a foundational guide for researchers looking to incorporate these powerful linkers into their work, facilitating the development of novel therapeutics and research tools.

References

Application Notes and Protocols for Hydrogels Incorporating m-PEG3-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone in biomedical research, prized for their biocompatibility, tunable properties, and similarity to the native extracellular matrix. This document provides detailed application notes and protocols focusing on the use of methoxy-poly(ethylene glycol) with three ethylene (B1197577) glycol units (m-PEG3-OH) in hydrogel formation.

It is critical to understand that this compound, or triethylene glycol monomethyl ether, is a monofunctional molecule, possessing only a single terminal hydroxyl group. Consequently, it cannot form a crosslinked hydrogel network on its own. Instead, it must first be chemically modified to introduce a polymerizable group, such as a methacrylate (B99206). This functionalized derivative, triethylene glycol methyl ether methacrylate (TEGMA), can then be incorporated into a hydrogel network. In such systems, TEGMA typically acts as a hydrophilic, dangling side chain that modifies the hydrogel's properties, rather than serving as the primary crosslinker. These modifications can influence swelling, mechanical strength, and drug release kinetics, making it a valuable component for fine-tuning hydrogel characteristics for specific applications in drug delivery and tissue engineering.

Functionalization of this compound to Triethylene Glycol Methyl Ether Methacrylate (TEGMA)

To be used in hydrogel synthesis, the terminal hydroxyl group of this compound must be converted into a reactive group. A common method is methacrylation, which allows the molecule to participate in free-radical polymerization.

Protocol 1: Synthesis of Triethylene Glycol Methyl Ether Methacrylate (TEGMA)

This protocol is a general procedure for the methacrylation of a hydroxyl-terminated PEG.

Materials:

  • This compound (2-(2-(2-methoxyethoxy)ethoxy)ethanol)

  • Methacryloyl chloride or Methacrylic anhydride

  • Triethylamine (B128534) (TEA) or other non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Addition of Base: Cool the solution in an ice bath. Add triethylamine (typically 1.5-2.0 molar equivalents relative to the hydroxyl groups) dropwise while stirring. The base acts as a scavenger for the HCl produced during the reaction.

  • Methacrylation: Slowly add methacryloyl chloride (typically 1.2-1.5 molar equivalents) to the cooled, stirring solution. Allow the reaction to proceed for several hours (e.g., 12-24 hours), gradually warming to room temperature.

  • Work-up: After the reaction is complete, wash the reaction mixture with a mild aqueous solution (e.g., sodium bicarbonate) to remove unreacted acid chloride and the triethylamine hydrochloride salt.

  • Extraction: Perform a liquid-liquid extraction using a separatory funnel. The organic phase (DCM) contains the desired product.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the DCM using a rotary evaporator to yield the TEGMA product.

  • Characterization: Confirm the structure and purity of the synthesized TEGMA using techniques such as ¹H NMR and FTIR spectroscopy.

cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Reaction Reaction in Anhydrous DCM This compound->Reaction Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->Reaction TEA Triethylamine (Base) TEA->Reaction TEGMA TEGMA Reaction->TEGMA Salt Triethylamine HCl Salt Reaction->Salt

Caption: Functionalization of this compound to TEGMA.

Applications of TEGMA in Hydrogel Formation

TEGMA is typically copolymerized with a di- or multi-functional crosslinker to form a hydrogel. The resulting hydrogel will have a network structure where the m-PEG3 moiety is present as a dangling side chain.

Application 1: Injectable Hydrogels for Cartilage Regeneration

Injectable hydrogels are promising for minimally invasive procedures in tissue engineering. By incorporating TEGMA, the hydrophilicity and swelling properties can be tailored to create a suitable microenvironment for chondrocytes.[1]

Quantitative Data Summary: Influence of Formulation on Hydrogel Properties [1]

Formulation ComponentVariationEffect on Swelling RatioEffect on Storage Modulus (G')
TEGMA Concentration Increased from 1 mmol to 2 mmolIncreased (doubled)Increased
Catalyst (TEMED) Amount IncreasedIncreasedDecreased
Crosslinker (BIS) Molar Ratio IncreasedDecreasedIncreased

Data extracted and compiled from Farrag et al., 2023.[1]

Protocol 2: Synthesis of a TEGMA-Based Injectable Hydrogel[1]

This protocol describes the synthesis of a hydrogel using TEGMA and a crosslinker via free-radical polymerization initiated by a redox system.

Materials:

  • Triethylene glycol methyl ether methacrylate (TEGMA)

  • N,N'-methylenebis(acrylamide) (BIS) or Poly(ethylene glycol) dimethacrylate (PEGDMA) as crosslinker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as catalyst

  • Deionized water

  • Dialysis tubing

Procedure:

  • Preparation of Monomer Solution: Add the desired quantity of TEGMA to deionized water at room temperature in a suitable vessel.

  • Addition of Crosslinker and Catalyst: Subsequently, add the appropriate amounts of the crosslinker (e.g., BIS) and the catalyst (TEMED).

  • Initiation of Polymerization: Prepare a stock solution of APS in deionized water. Add the APS solution dropwise to the monomer mixture while stirring to initiate the free-radical polymerization.

  • Gelation: Allow the mixture to polymerize overnight. The solution will transition into a hydrogel.

  • Purification: After gelation, place the hydrogel in dialysis tubing and dialyze against deionized water for several days to remove any unreacted monomers, catalyst, and initiator.[1]

  • Characterization: The resulting hydrogel can be characterized for its swelling behavior, rheological properties, and biocompatibility.

cluster_start Preparation cluster_polymerization Polymerization cluster_post Post-Processing Monomer_Solution Prepare TEGMA solution in DI water Additives Add crosslinker (BIS) and catalyst (TEMED) Monomer_Solution->Additives Initiation Add APS solution to initiate Additives->Initiation Gelation Allow to polymerize overnight Initiation->Gelation Purification Purify by dialysis Gelation->Purification Characterization Characterize properties Purification->Characterization

References

Troubleshooting & Optimization

Technical Support Center: m-PEG3-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving methoxy-poly(ethylene glycol)3-hydroxyl (m-PEG3-OH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or 2-(2-(2-methoxyethoxy)ethoxy)ethanol, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal hydroxyl group.[1][2] It is a hydrophilic linker commonly used in bioconjugation, nanotechnology, and drug delivery research.[3] Its primary role is to serve as a precursor for creating more reactive PEG linkers (e.g., by converting the hydroxyl to a mesylate, tosylate, or carboxylate) which are then used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[4][5]

Q2: What are the most common challenges encountered when working with this compound?

A2: The primary challenges in reactions involving this compound and its subsequent derivatives include:

  • Low Reaction Yields: Often due to incomplete conversion of the hydroxyl group or side reactions.

  • Purification Difficulties: The high polarity of the PEG chain makes separating the product from the starting material and other polar impurities challenging.[6]

  • Reagent and Product Stability: The stability of this compound itself is generally good, but its activated derivatives can be susceptible to hydrolysis.[6][7] Proper storage is crucial to prevent degradation.[7][8]

Q3: How should I store this compound?

A3: To ensure its stability, this compound should be stored at low temperatures, protected from light, and in a dry environment.[3] For long-term storage of the pure compound, -20°C is recommended.[7][9]

Q4: Why is it difficult to monitor this compound reactions using UV-Vis spectroscopy?

A4: The basic PEG structure of this compound lacks a strong UV chromophore, making it difficult to detect with standard HPLC methods that rely on UV-Vis detectors.[6]

Troubleshooting Guide

Problem 1: Low or No Yield in Activation Reactions (e.g., Mesylation, Tosylation)
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12 hours to overnight).[4] - Optimize Reagent Stoichiometry: Use a slight excess of the activating agent (e.g., 1.1-2.1 equivalents of methanesulfonyl chloride).[4] - Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) as moisture can quench the activating reagents.[4]
Degradation of Reagents - Use Fresh Reagents: Ensure the activating agents (e.g., MsCl, TsCl) and non-nucleophilic bases (e.g., triethylamine (B128534), pyridine) are fresh and have been stored properly.[4]
Suboptimal Reaction Temperature - Control Temperature: Start the reaction at a low temperature (e.g., 0°C or -10°C) when adding the activating agent to control reactivity and minimize side reactions, then allow it to warm to room temperature.[4]
Problem 2: Difficulty in Purifying the Reaction Product
Potential Cause Recommended Solution
Poor Separation from Unreacted this compound - Optimize Column Chromatography: Use a shallow elution gradient to improve the resolution between the more nonpolar product and the polar this compound starting material.[6] - Aqueous Work-up: Perform an aqueous work-up to remove water-soluble impurities. This involves extracting the reaction mixture with an organic solvent (like dichloromethane) and washing with dilute acid (to remove basic impurities) and brine.[10]
Product Degradation on Silica (B1680970) Gel - Neutralize Silica Gel: For acid-sensitive products like mesylates, pre-treat the silica gel with a base such as triethylamine before packing the column.[6]
Co-elution with Byproducts - Alternative Chromatography: If normal-phase chromatography is ineffective, consider reversed-phase HPLC with a C18 column using a water/acetonitrile or water/methanol gradient.[6]
Problem 3: Inconsistent Experimental Results
Potential Cause Recommended Solution
Degradation of Stored this compound or its Derivatives - Proper Storage: Store this compound and its derivatives at the recommended low temperatures (-20°C for long-term) under an inert atmosphere and protected from light.[7] - Aliquot Reagents: Upon receipt, aliquot the material to minimize freeze-thaw cycles.[8] - Quality Control: Periodically check the purity of stored material using analytical techniques like HPLC or NMR if degradation is suspected.[8]
Presence of Water or Other Nucleophiles - Use Anhydrous Solvents: Ensure all solvents are anhydrous, especially for reactions involving moisture-sensitive reagents.[4] - Avoid Nucleophilic Buffers/Solvents: In subsequent conjugation reactions with activated m-PEG3 derivatives, avoid buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with the target molecule.[11]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound and its Mesylate Derivative

CompoundFormTemperatureDurationAtmosphere
This compoundPure-20°CUp to 3 yearsInert (Argon/Nitrogen)
4°CUp to 2 yearsInert (Argon/Nitrogen)
m-PEG3-OMsIn Anhydrous Solvent-80°CUp to 6 monthsInert (Argon/Nitrogen)
(e.g., DMF, DMSO)-20°CUp to 1 monthInert (Argon/Nitrogen)

Data synthesized from BenchChem technical guides.[7]

Table 2: Typical Reaction Parameters for the Mesylation of this compound

ParameterValueReference
Starting Material This compound[4]
Reagents Methanesulfonyl Chloride (MsCl), Triethylamine (Et3N)[4]
Solvent Anhydrous Dichloromethane (CH2Cl2)[4]
Reaction Temperature -10°C to Room Temperature[4]
Reaction Time 12 hours[4]
Typical Yield >95% (based on analogous reactions)[4]

Experimental Protocols

Protocol: Synthesis of m-PEG3-OMs from this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to a mesylate, a good leaving group for subsequent nucleophilic substitution reactions.[4]

Materials:

  • This compound

  • Anhydrous Dichloromethane (CH2Cl2)

  • Triethylamine (Et3N)

  • Methanesulfonyl Chloride (MsCl)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (argon or nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.33 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to -10°C using an ice-salt bath.

  • Addition of Mesylating Agent: While stirring, slowly add methanesulfonyl chloride (2.1 equivalents) to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers and wash three times with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.

Visualizations

G Troubleshooting Logic for Low Reaction Yield Start Low or No Yield Incomplete Incomplete Reaction? Start->Incomplete Degradation Reagent Degradation? Incomplete->Degradation No Sol_Time Increase Reaction Time & Optimize Stoichiometry Incomplete->Sol_Time Yes Conditions Suboptimal Conditions? Degradation->Conditions No Sol_Reagent Use Fresh Reagents Degradation->Sol_Reagent Yes Sol_Conditions Ensure Anhydrous Conditions & Optimize Temperature Conditions->Sol_Conditions Yes End Improved Yield Sol_Time->End Sol_Reagent->End Sol_Conditions->End

References

Technical Support Center: m-PEG3-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and purity of m-PEG3-OH (Triethylene glycol monomethyl ether) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reagents: Moisture-sensitive reagents like sodium hydride or potassium hydride may have degraded.• Use freshly opened, high-quality reagents. • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
2. Incomplete Deprotonation: Insufficient base or reaction time for the deprotonation of diethylene glycol.• Use a slight excess of the hydride base (e.g., 1.1 equivalents). • Allow sufficient time for the deprotonation step, monitoring for the cessation of hydrogen gas evolution.
3. Low Reaction Temperature: The reaction temperature may be too low for the nucleophilic substitution to proceed efficiently.• Gently warm the reaction mixture after the addition of the methylating agent, for example, to 40-50°C, and monitor the progress by TLC or GC.
Presence of Multiple Spots on TLC/GC (Impure Product) 1. Formation of Bis-PEGylated Byproduct: Reaction of the methylating agent at both ends of the diethylene glycol.• Use a significant excess of diethylene glycol relative to the methylating agent to favor mono-methylation. • Add the methylating agent slowly to the reaction mixture to maintain a low concentration.
2. Unreacted Starting Materials: Incomplete reaction leading to the presence of residual diethylene glycol or methylating agent.• Increase the reaction time or temperature and monitor the reaction progress. • Ensure proper stoichiometry of the reagents.
3. Formation of Higher Order PEGs: If using ethylene (B1197577) oxide, uncontrolled polymerization can lead to a mixture of PEG chain lengths.• Carefully control the stoichiometry of ethylene oxide addition. • Maintain a low reaction temperature to minimize uncontrolled polymerization.
Difficulty in Product Isolation and Purification 1. Product is a Water-Soluble Oil: this compound is highly polar and soluble in water, making extraction challenging.• Perform multiple extractions with a suitable organic solvent like dichloromethane (B109758) (DCM) or chloroform.[1] • Use a brine wash during the workup to reduce the solubility of the product in the aqueous phase.[2]
2. Streaking on Silica (B1680970) Gel Column: The high polarity of this compound can lead to poor separation on silica gel.• Use a polar eluent system, such as a gradient of methanol (B129727) in dichloromethane.[1] • Consider using a different stationary phase, such as alumina, or reverse-phase chromatography.
3. Co-elution with Impurities: Impurities with similar polarity to this compound can be difficult to separate.• Optimize the gradient for column chromatography to improve separation. • Consider derivatizing the crude product to alter its polarity before purification, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A common and effective method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis. This involves the deprotonation of a suitable PEG precursor, such as diethylene glycol, with a strong base like sodium hydride, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

Q2: How can I minimize the formation of the bis-methylated byproduct?

A2: To favor the mono-methylation product (this compound), it is crucial to use a significant excess of the diol (diethylene glycol) relative to the methylating agent. This stoichiometric imbalance ensures that the concentration of the deprotonated diol is always much higher than the mono-methylated product, reducing the likelihood of a second methylation event.

Q3: What are the optimal conditions for the reaction?

A3: Optimal conditions can vary, but a general starting point is to perform the deprotonation at 0°C to room temperature, followed by the addition of the methylating agent and gentle heating if necessary. The reaction progress should be monitored by an appropriate technique like TLC or GC to determine the optimal reaction time.

Q4: What is the best way to purify crude this compound?

A4: Purification of this compound can be challenging due to its high polarity and water solubility.[3] A typical purification workflow involves an aqueous workup to remove inorganic salts, followed by extraction into an organic solvent.[1] Further purification is often achieved by silica gel column chromatography using a polar eluent system, such as a gradient of methanol in dichloromethane.[1] For very persistent impurities, preparative HPLC may be necessary.

Q5: How can I effectively monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC analysis, a polar mobile phase is required, and visualization can be achieved using a potassium permanganate (B83412) stain or iodine vapor, as PEG compounds may not be UV active. GC can provide a more quantitative assessment of the conversion of starting materials to the desired product.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound from diethylene glycol and methyl iodide.

Materials:

  • Diethylene glycol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a stir bar and anhydrous THF to an oven-dried round-bottom flask.

  • Deprotonation: Add a significant excess (e.g., 5 equivalents) of diethylene glycol to the flask. Cool the solution to 0°C in an ice bath and add sodium hydride (1.1 equivalents relative to the limiting reagent, methyl iodide) portion-wise. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1 equivalent) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC to confirm the consumption of the limiting reagent.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C. Dilute with water and extract the aqueous layer multiple times with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield pure this compound.

Parameter Condition/Value
Starting Materials Diethylene glycol, Methyl Iodide
Base Sodium Hydride
Solvent Anhydrous THF
Stoichiometry Diethylene glycol (excess), Methyl Iodide (1 eq.), Sodium Hydride (1.1 eq.)
Reaction Temperature 0°C to Room Temperature
Reaction Time 12-24 hours
Purification Method Silica Gel Column Chromatography
Eluent System Methanol in Dichloromethane (gradient)

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup Reaction Setup (Inert Atmosphere) deprotonation Deprotonation (Diethylene Glycol + NaH in THF) setup->deprotonation methylation Methylation (Addition of Methyl Iodide) deprotonation->methylation monitoring Reaction Monitoring (TLC/GC) methylation->monitoring quench Quench Reaction (aq. NH4Cl) monitoring->quench extract Extraction (DCM) quench->extract wash Wash (Brine) extract->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography (Silica Gel, DCM/MeOH) dry->chromatography analysis Purity Analysis (NMR, GC-MS) chromatography->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Post-Reaction Issues start Low Yield in This compound Synthesis check_reaction Check Reaction Completion (TLC/GC analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Quality incomplete->check_reagents workup_loss Product Loss During Workup? (Check extraction efficiency) complete->workup_loss purification_loss Product Loss During Purification? (Optimize chromatography) complete->purification_loss

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: PROTAC Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) development. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during PROTAC linker conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the most common indicators of a failed or low-yield PROTAC linker conjugation reaction?

A: Common indicators of an unsuccessful conjugation reaction include a very low or no yield of the final PROTAC product, the presence of significant amounts of unreacted starting materials (e.g., warhead-linker or E3 ligase-linker intermediates) in the final reaction mixture, and the formation of unexpected side products.[1] Analytical techniques like LC-MS and NMR are crucial for identifying these issues.[2]

Q2: How does the choice of linker chemistry impact the success of conjugation?

A: The linker's chemical composition is a critical determinant of a PROTAC's success.[3] The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be modified.[4] PEG linkers are hydrophilic and can improve a PROTAC's solubility and pharmacokinetic properties, while alkyl chains are more hydrophobic.[3][4] The choice of chemistry also dictates the type of conjugation reaction (e.g., amide coupling, click chemistry), each with its own set of optimal conditions and potential side reactions.[5]

Q3: What is steric hindrance and how can it affect my conjugation reaction?

A: Steric hindrance refers to the spatial arrangement of atoms that physically obstructs a chemical reaction.[1] In PROTAC synthesis, bulky warheads, E3 ligase ligands, or the linker itself can block the reactive sites, leading to low yields or complete reaction failure.[1] This is a common issue, especially when dealing with complex molecular structures.

Q4: My final PROTAC is successfully synthesized, but it shows poor or no target protein degradation. What could be the issue?

A: A lack of degradation despite successful synthesis often points to problems with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7] The linker plays a crucial role here. If the linker is too short, it can cause steric clashes between the target protein and the E3 ligase.[6] If it's too long, it may not effectively bring the two proteins into the necessary proximity for ubiquitination.[6] The linker's attachment points and rigidity also significantly influence the geometry of the ternary complex.[6]

Troubleshooting Guide

Issue 1: Low or No Yield in Amide Coupling Conjugation

Amide bond formation is a common method for PROTAC synthesis. If you are experiencing low yields, a systematic approach to troubleshooting is essential.[5]

Troubleshooting Workflow for Low-Yield Amide Coupling

G start Low or No PROTAC Yield check_purity Verify Purity & Reactivity of Starting Materials (LC-MS, NMR) start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time, Stoichiometry) check_purity->optimize_conditions  Purity OK check_reagents Assess Coupling Reagents & Base (Freshness, Anhydrous) optimize_conditions->check_reagents check_reagents->optimize_conditions Degraded analyze_mixture Analyze Reaction Mixture (LC-MS, TLC) check_reagents->analyze_mixture Reagents OK side_reactions Identify Side Reactions (e.g., N-acylurea formation) analyze_mixture->side_reactions Byproducts Present purification Optimize Purification Strategy (e.g., RP-HPLC) analyze_mixture->purification Product Formed side_reactions->optimize_conditions Adjust Conditions success Successful PROTAC Synthesis purification->success

Caption: A decision-making workflow for troubleshooting low-yield PROTAC amide coupling reactions.

Quantitative Data: Optimizing Amide Coupling Conditions

ParameterStandard ConditionOptimization StrategyPotential Impact on Yield
Solvent Anhydrous DMF or DCMScreen alternative anhydrous solvents (e.g., THF, NMP)Can improve solubility of reactants and reaction kinetics.
Temperature 0 °C to Room TempGently heat (40-50 °C) if reaction is sluggishMay increase reaction rate, but can also promote side reactions.[5]
Stoichiometry 1:1.1:1.2 (Acid:Amine:Coupling Reagent)Vary molar ratios; a slight excess of the amine and coupling reagent can be beneficial.[2]Ensures complete conversion of the limiting reagent.
Coupling Reagent HATU/DIPEAScreen other reagents (e.g., HOBt/EDC, COMU)Different reagents have varying efficiencies depending on the substrates.[5]
Reaction Time 4-12 hoursMonitor by LC-MS or TLC until starting material is consumed (up to 24h)Incomplete reactions are a common cause of low yield.
Issue 2: Overcoming Steric Hindrance

If you suspect steric hindrance is impeding your conjugation, several strategies can be employed to overcome this issue.[8]

Strategies to Mitigate Steric Hindrance

StrategyDescriptionExample
Vary Linker Length Synthesize and test a series of PROTACs with different linker lengths to find the optimal distance that minimizes steric clashes.[8]Test PEG linkers with 2, 4, and 6 ethylene (B1197577) glycol units.
Increase Linker Flexibility Employ flexible linkers, such as those with polyethylene glycol (PEG) chains, to provide the necessary freedom for the reactive groups to approach each other.[8]Replace a rigid piperazine-based linker with a flexible PEG4 linker.
Change Attachment Points Explore alternative positions on the warhead or E3 ligase ligand for linker attachment. This can significantly alter the spatial orientation and reduce steric clashes.[6]If conjugation at the C-5 position of a ligand fails, attempt conjugation at a solvent-exposed C-2 position.
Optimize Reaction Conditions Increase reaction time, temperature, or reagent concentration. However, be cautious of potential side reactions and degradation.[8]Extend reaction time from 12 to 24 hours and monitor for product formation and byproduct accumulation.
Issue 3: Difficulty in PROTAC Purification

PROTACs are often large and can have challenging physicochemical properties, making purification difficult.[2] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective purification method.[2]

Troubleshooting PROTAC Purification by RP-HPLC

ProblemPotential CauseRecommended Solution
Poor Separation Inappropriate column or mobile phase.Screen different columns (e.g., C18, C8) and mobile phase additives (e.g., TFA, formic acid).[9]
Product Loss Overloading the column; product adhesion to labware.Determine the optimal loading capacity for your column. Use low-adhesion vials and tips, especially for PEGylated PROTACs.[2][9]
Broad Peaks Secondary interactions with the stationary phase.Adjust the pH of the mobile phase or add ion-pairing reagents.
Product Degradation Sensitivity to acidic conditions (e.g., TFA).Use a formic acid-based mobile phase or work at lower temperatures.[6]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling Conjugation

This protocol outlines a general method for conjugating a carboxylic acid-functionalized component with an amine-functionalized component using HATU as the coupling reagent.

  • Preparation : Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[2]

  • Reaction Setup : Dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF. Add the amine component (1.1 eq) and a base such as DIPEA (2.0 eq).

  • Coupling Reagent Addition : In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-24 hours.[5]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.[5]

  • Workup : Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification : Purify the crude product by flash column chromatography or preparative RP-HPLC.[9]

Protocol 2: Monitoring Reaction Progress by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring reaction progress and identifying products and byproducts.[10]

  • Sample Preparation : At various time points, take a small aliquot (~5 µL) from the reaction mixture and dilute it with an appropriate solvent like acetonitrile (B52724) or methanol.[5]

  • Injection : Inject the diluted sample into the LC-MS system.[5]

  • Chromatography : Use a reverse-phase C18 column with a water/acetonitrile gradient (both typically containing 0.1% formic acid) for separation. A typical gradient might run from 5% to 95% acetonitrile over 10-15 minutes.[5][9]

  • Mass Spectrometry : Monitor the elution of reactants, intermediates, and the final product by their expected mass-to-charge ratios (m/z).

  • Analysis : Compare the peak areas of the starting materials and the product over time to determine the reaction's progress and endpoint.

Protocol 3: Western Blot for Protein Degradation Analysis

After successful synthesis and purification, it is essential to assess the PROTAC's ability to degrade its target protein.[3]

Workflow for Western Blot Analysis

G start Seed Cells treat Treat Cells with PROTAC (Dose-response, time-course) start->treat lyse Cell Lysis (RIPA buffer + inhibitors) treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (Target & Loading Control) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (Chemiluminescence) secondary_ab->detect analyze Analysis (Densitometry) detect->analyze result Determine DC50 & Dmax analyze->result

Caption: A step-by-step workflow for assessing PROTAC-induced protein degradation via Western blot.

  • Cell Treatment : Plate cells and treat with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4 to 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification : Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.[3]

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[7]

  • Antibody Incubation : Block the membrane and incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data. Follow with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis : Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.[7]

References

Technical Support Center: Optimizing Reaction Conditions for m-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG3-OH (2-(2-(2-methoxyethoxy)ethoxy)ethanol). This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting advice, and answers to frequently asked questions regarding the common reactions involving the terminal hydroxyl group of this compound.

Section 1: General Handling and Storage of this compound

This section provides essential information for the proper storage and handling of this compound to ensure its stability and integrity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a monodisperse, three-unit polyethylene (B3416737) glycol (PEG) linker. It features a methoxy (B1213986) group at one terminus and a hydroxyl group at the other, connected by a hydrophilic ethylene (B1197577) glycol chain.[1] Its defined structure is crucial for applications in medical research, drug release, and nanotechnology, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -5°C to -20°C in a dry environment, protected from sunlight.[1]

Q3: Is this compound soluble in common organic solvents?

A3: Yes, this compound is a liquid at room temperature and is soluble in water and most common organic solvents, including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2]

Section 2: Activation of this compound via Mesylation

A primary application of this compound is its conversion to m-PEG3-OMs (mesylate). The mesylate group is an excellent leaving group, making the PEG linker highly reactive towards nucleophiles for subsequent conjugation reactions.[3]

Frequently Asked questions (FAQs)

Q1: Why is the mesylation of this compound a necessary step?

A1: The terminal hydroxyl group of this compound is relatively unreactive. Converting it to a mesylate is a critical activation step that transforms the hydroxyl into a good leaving group (methanesulfonate).[3] This makes the PEG linker highly susceptible to nucleophilic substitution by groups like amines and thiols, which is a common strategy for building PROTACs and other bioconjugates.[3]

Q2: What are the key reagents for the mesylation of this compound?

A2: The core reagents are methanesulfonyl chloride (MsCl) as the mesylating agent and a non-nucleophilic base, typically triethylamine (B128534) (Et3N), to neutralize the HCl byproduct generated during the reaction.[3] Anhydrous dichloromethane (DCM) is commonly used as the solvent.[3]

Q3: How can I monitor the progress of the mesylation reaction?

A3: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The product, m-PEG3-OMs, will have a different Rf value than the starting material, this compound. Visualization can be achieved using a potassium permanganate (B83412) (KMnO4) stain, as PEG compounds are not typically UV-active.[4]

Experimental Protocol: Mesylation of this compound

This protocol details the conversion of this compound to m-PEG3-OMs.

Materials:

  • This compound

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware (oven-dried) and magnetic stirrer

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 eq.) in anhydrous dichloromethane.[3]

  • Addition of Base: Add triethylamine (1.33 eq.) to the solution.[3]

  • Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.[3]

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (2.1 eq.) to the cooled solution while stirring vigorously.[3]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.[3]

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. Combine the organic layers and wash three times with brine.[3]

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.[3]

  • Purification: If necessary, the crude product can be purified by silica (B1680970) gel column chromatography.[3]

Quantitative Data: Mesylation Reaction Parameters
ParameterValue/ConditionSource
Starting Material This compound (1 eq.)[3]
Reagents Methanesulfonyl Chloride (2.1 eq.), Triethylamine (1.33 eq.)[3]
Solvent Anhydrous Dichloromethane (CH2Cl2)[3]
Reaction Temperature -10 °C to Room Temperature[3]
Reaction Time 12 hours[3]
Typical Yield >95% (crude)[3]
Troubleshooting Guide: Mesylation and Purification
IssuePotential CauseRecommended Solution
Low or No Product Formation Degraded methanesulfonyl chloride (moisture sensitive).Use a fresh bottle of MsCl. Ensure anhydrous conditions are maintained throughout the setup.
Insufficient base to neutralize HCl byproduct.Ensure the correct stoichiometry of triethylamine is used.
Low Yield After Purification Product degradation on acidic silica gel during chromatography.Neutralize the silica gel with a triethylamine solution before packing the column. Use a mobile phase containing a small amount of a non-nucleophilic base.
Product loss during solvent removal.m-PEG3-OMs is an oil. Use moderate temperatures (<40°C) during rotary evaporation to avoid loss.
Poor Separation from Starting Material (this compound) Similar polarity of product and starting material.Optimize the mobile phase for column chromatography. A shallow gradient (e.g., 1-10% methanol (B129727) in DCM) can improve resolution. For HPLC, a C18 column with a water/acetonitrile gradient is often effective.

Visualization: Mesylation Workflow

mesylation_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_1 Dissolve this compound in Anhydrous DCM prep_2 Add Triethylamine prep_1->prep_2 prep_3 Cool to -10°C prep_2->prep_3 react_1 Slowly Add MsCl prep_3->react_1 react_2 Stir for 12h (Warm to RT) react_1->react_2 workup_1 Quench with Water & Extract with DCM react_2->workup_1 workup_2 Wash with Brine workup_1->workup_2 workup_3 Dry (Na2SO4) & Concentrate workup_2->workup_3 workup_4 Column Chromatography (if needed) workup_3->workup_4 final_product final_product workup_4->final_product Pure m-PEG3-OMs

Caption: Experimental workflow for the synthesis of m-PEG3-OMs.

Section 3: Direct Esterification of this compound

The hydroxyl group of this compound can be directly esterified with a carboxylic acid using coupling agents. This method is useful for attaching molecules that contain a carboxyl group.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for direct esterification of this compound?

A1: Steglich esterification is a mild and effective method.[5] It uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[6][7] This method is advantageous for substrates that may be sensitive to more acidic or harsh conditions.[6]

Q2: What is the role of DCC and DMAP in the reaction?

A2: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] DMAP acts as a catalyst by reacting with this intermediate to form a more reactive acyl-pyridinium species, which is then readily attacked by the hydroxyl group of this compound.[5]

Q3: A white precipitate forms during the reaction. What is it?

A3: The white precipitate is dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[8] It is largely insoluble in most organic solvents and can be removed by filtration at the end of the reaction.[7]

Experimental Protocol: Steglich Esterification of this compound

This protocol describes the formation of an ester bond between this compound and a generic carboxylic acid (R-COOH).

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.[9]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.[9]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.[9]

  • Work-up: Monitor the reaction by TLC. Once complete, filter off the precipitated dicyclohexylurea (DCU).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired ester.

Quantitative Data: Steglich Esterification Parameters
ParameterValue/ConditionSource
Molar Ratio (PEG-OH : Acid : DCC) 1 : 1.1 : 1.2[9]
Catalyst (DMAP) 0.1 equivalents[9]
Solvent Anhydrous Dichloromethane (DCM)[9]
Temperature 0°C to Room Temperature[9]
Reaction Time 12 - 24 hours[9]
Typical Yield 60 - 85% (highly substrate-dependent)
Troubleshooting Guide: Esterification Reactions
IssuePotential CauseRecommended Solution
Low Reaction Conversion Steric hindrance from a bulky carboxylic acid.Increase reaction time and/or temperature (e.g., 37°C). Consider using a more powerful coupling agent like HATU or HBTU in place of DCC.[10]
Insufficient activation of the carboxylic acid.Ensure reagents (DCC, DMAP) are fresh and high-purity. Use fully anhydrous solvents.
Difficult Purification Co-elution of product with dicyclohexylurea (DCU) byproduct.Ensure complete filtration of DCU before concentrating the reaction mixture. If some DCU remains soluble, it can often be removed during chromatography.
Side Product Formation Formation of N-acylurea byproduct.This can occur if the activated intermediate rearranges before reacting with the alcohol. Ensure DMAP is present, as it minimizes this side reaction.[5]

Visualization: Steglich Esterification Pathway

steglich_pathway cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) intermediate O-Acylisourea Intermediate RCOOH->intermediate + DCC DCC DCC mPEG3OH This compound DMAP DMAP (catalyst) DMAP->intermediate accelerates product m-PEG3-O-CO-R (Ester Product) intermediate->product + this compound DCU DCU Byproduct intermediate->DCU

Caption: Logical pathway for DCC/DMAP-mediated Steglich esterification.

Section 4: Direct Etherification of this compound

The hydroxyl group of this compound can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form a nucleophilic alkoxide, which then reacts with an alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What is the Williamson ether synthesis?

A1: It is a reaction where an alkoxide ion reacts with a primary alkyl halide (or other substrate with a good leaving group) in an SN2 reaction to form an ether.[11] For this compound, this involves first deprotonating the hydroxyl group with a strong base.[11]

Q2: What kind of base should I use to deprotonate this compound?

A2: A strong, non-nucleophilic base is required. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used for this purpose in an anhydrous solvent like THF or DMF.[9][11]

Q3: What are the limitations of this reaction?

A3: The Williamson ether synthesis is an SN2 reaction, so it works best with primary alkyl halides.[11] Secondary and tertiary alkyl halides are more likely to undergo elimination (E2) as a competing side reaction, which would result in an alkene instead of the desired ether.[11]

Experimental Protocol: Williamson Ether Synthesis with this compound

This protocol describes the formation of an ether bond between this compound and a generic primary alkyl halide (R-X).

Materials:

  • This compound

  • Primary alkyl halide or tosylate (R-X)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • Deprotonation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.[9]

  • Base Addition: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Hydrogen gas will evolve.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the complete formation of the m-PEG3-alkoxide.[9]

  • Nucleophilic Substitution: Add the alkyl halide (1.1 eq) to the solution. The reaction may need to be heated (e.g., to reflux) depending on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting this compound is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or ethanol (B145695) to destroy any excess NaH. Extract the product into an organic solvent like ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by silica gel column chromatography.

Quantitative Data: Williamson Ether Synthesis Parameters
ParameterValue/ConditionSource
Molar Ratio (PEG-OH : Base : R-X) 1 : 1.2 : 1.1[9]
Base Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)[9]
Solvent Anhydrous Tetrahydrofuran (THF) or DMF[9]
Temperature 0°C to Reflux (substrate-dependent)[9]
Reaction Time 2 - 24 hours[9]
Substrate (R-X) Primary alkyl halide or tosylate is strongly preferred[11]
Troubleshooting Guide: Etherification Reactions
IssuePotential CauseRecommended Solution
No Reaction Incomplete deprotonation of the alcohol.Ensure the base (NaH) is fresh and the solvent is completely anhydrous. Allow sufficient time for the alkoxide to form before adding the alkyl halide.
Poor leaving group on the alkyl substrate.Use an alkyl iodide or tosylate, which are better leaving groups than chlorides or bromides.[11]
Low Yield / Elimination Product Observed Use of a secondary or tertiary alkyl halide.The Williamson ether synthesis is not suitable for hindered alkyl halides. Redesign the synthesis to use a primary alkyl halide if possible.[11]
Reaction temperature is too high.High temperatures can favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficult Work-up Emulsion formation during aqueous extraction.The PEG product can act as a surfactant. Add brine to the aqueous layer to help break the emulsion.

Visualization: Williamson Ether Synthesis Logic

Caption: Logical decision tree for the Williamson ether synthesis.

References

Technical Support Center: Purification of m-PEG3-OH Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of m-PEG3-OH and related PEG products.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound products.

IssuePossible Cause(s)Troubleshooting Steps
Low Yield After Column Chromatography Product is too polar and is retained on the silica (B1680970) gel.Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 1-10% MeOH in DCM).[1]
Product loss during solvent removal.This compound is a relatively low molecular weight, non-volatile oil. Be cautious with high temperatures during rotary evaporation. It is best to remove the solvent under reduced pressure at a moderate temperature (e.g., <40°C).[1]
Poor Separation of Product from Impurities Similar polarity of the product and impurities (e.g., unreacted starting materials).Optimize the mobile phase for column chromatography. A shallow gradient can improve resolution.[1] For HPLC, a C18 column with a water/acetonitrile or water/methanol gradient is often effective. Adjusting the gradient slope is key to separating closely eluting peaks.[1]
Streaking on TLC Plates The high polarity of the PEG chain can lead to poor separation on normal-phase chromatography.[1]Use a more polar mobile phase, such as a mixture of dichloromethane (DCM) and methanol (MeOH).[1]
Difficulty in Detecting the Product The basic PEG structure does not absorb strongly in the UV-Vis spectrum.[1]For TLC, use stains like potassium permanganate (B83412) (KMnO4) or an iodine chamber for visualization.[1] For HPLC, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[1]

Frequently Asked Questions (FAQs)

General Purification

Q1: What are the primary challenges in purifying this compound and its derivatives?

A1: The main challenges stem from the inherent properties of PEG linkers:

  • High Polarity : The PEG chain imparts high water solubility and polarity, which can cause issues like streaking on TLC plates and poor separation in normal-phase chromatography.[1]

  • Product Heterogeneity : Syntheses can result in a mixture of the desired product, unreacted starting material, and byproducts.[1]

  • Lack of a Strong UV Chromophore : The PEG structure doesn't absorb strongly in the UV-Vis spectrum, making detection by standard HPLC methods challenging unless a UV-active group is conjugated to it.[1]

Q2: What are common impurities found in crude this compound product mixtures?

A2: Common impurities can include unreacted starting materials from the synthesis, byproducts, and residual solvents.[1] If this compound is a precursor for a subsequent reaction (e.g., mesylation to m-PEG3-OMs), impurities could include unreacted this compound, mesylating agent byproducts, and degradation products.[1]

Analytical & Monitoring

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method.[1] Due to the high polarity, you will likely need a polar mobile phase, such as a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Since PEG compounds are often not UV-active, visualization can be achieved using stains like potassium permanganate (KMnO4) or an iodine chamber.[1]

Q4: What analytical techniques are best for assessing the purity of the final this compound product?

A4: A combination of techniques is recommended for a comprehensive assessment of purity.[2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining purity and separating closely related impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and help quantify impurities like residual starting material by comparing peak integrations.[2][3]

Data Presentation

Comparison of Purification Methods

The following table provides representative data on the purity of a synthesized PEG product before and after applying different purification techniques.

Purification MethodPurity BeforePurity AfterAdvantagesDisadvantages
Silica Gel Column Chromatography ~80%>95%Good for removing non-polar impurities and unreacted starting material. Scalable.[1]Can be time-consuming.[1]
Preparative RP-HPLC ~80%>98%High resolution, excellent for separating closely related impurities.[1]Limited sample capacity. Requires specialized equipment.[1]

Experimental Protocols & Workflows

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for purifying this compound from less polar impurities and unreacted starting materials.[1]

  • Slurry Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).[1]

  • Column Packing : Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Equilibrate the column with the starting mobile phase (e.g., 100% dichloromethane).[1]

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.[1]

  • Elution : Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent like methanol. A slow gradient of 1-10% Methanol in DCM is a good starting point.[2]

  • Fraction Collection : Collect fractions and monitor them by TLC (using a KMnO4 stain for visualization) to identify those containing the purified product.[1]

  • Product Recovery : Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.[1]

Protocol 2: Purity Assessment by Analytical RP-HPLC

This protocol provides a general method for assessing the purity of the this compound product.[1]

  • Column and Mobile Phase Selection : A C18 column is typically used.[1]

    • Mobile Phase A : Water (with an optional 0.1% formic acid or trifluoroacetic acid for improved peak shape).[1][2]

    • Mobile Phase B : Acetonitrile or Methanol.[1]

  • Sample Preparation : Dissolve a small amount of the purified product in the initial mobile phase composition.[1]

  • Injection and Elution : Inject the sample and run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 20-30 minutes).[1]

  • Detection : Since this compound lacks a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[1]

Purification and Analysis Workflow

G cluster_purification Purification Phase cluster_analysis Quality Control Phase Crude Crude this compound Product Workup Aqueous Work-up & Extraction Crude->Workup Remove water- soluble impurities Column Silica Gel Column Chromatography Workup->Column Primary Purification Fractions Collect & Combine Pure Fractions Column->Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Fractions->SolventRemoval TLC TLC Monitoring Fractions->TLC Monitor Fractions PureProduct Purified this compound SolventRemoval->PureProduct HPLC RP-HPLC Purity Check PureProduct->HPLC Assess Purity NMR NMR Structural Confirmation PureProduct->NMR Verify Structure

General workflow for the purification and analysis of this compound.
Decision Tree for Purification Method Selection

G Start Start: Crude Product ImpurityType What is the main type of impurity? Start->ImpurityType PolarityDiff Are product and impurity polarities very similar? ImpurityType->PolarityDiff Non-polar / Less Polar Extraction Start with Aqueous Extraction/Wash ImpurityType->Extraction Water-soluble salts / polar reagents Scale What is the scale of purification? PolarityDiff->Scale No PrepHPLC Use Preparative RP-HPLC PolarityDiff->PrepHPLC Yes Silica Use Silica Gel Chromatography Scale->Silica Large Scale (>1g) Scale->PrepHPLC Small Scale (<1g)

References

avoiding side reactions with m-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG3-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for avoiding common side reactions encountered during the use and activation of this compound in your experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My goal is to use this compound as a linker. Can I use it directly for conjugation?

A1: No, the terminal hydroxyl group (-OH) on this compound is a poor leaving group and therefore not reactive towards common nucleophiles like amines or thiols under standard bioconjugation conditions.[1] To make it reactive, you must first "activate" the hydroxyl group by converting it into a better leaving group, such as a mesylate (-OMs), tosylate (-OTs), or by converting it to other functional groups like a carboxylic acid or an amine for subsequent activation (e.g., with EDC/NHS).[1][2][3]

Q2: What is the most common side reaction when activating this compound via mesylation?

A2: The most common and critical side reaction during mesylation (activation with methanesulfonyl chloride, MsCl) is exposure to moisture. Water can hydrolyze the highly reactive MsCl and can also compete with the this compound, reducing activation efficiency. Furthermore, any water present in the final product can lead to the hydrolysis of the purified m-PEG3-OMs back to the unreactive this compound over time.[4] Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial for success.[2]

Q3: I am observing unexpected impurities in my final conjugate. Could they originate from the this compound starting material?

A3: Yes. Commercially available PEG reagents can contain impurities. A major concern is the presence of small amounts of diol-PEG (HO-PEG3-OH) in your this compound stock. If this impurity is carried through the activation and conjugation steps, it can lead to cross-linking of your target molecules, which can cause aggregation and yield a heterogeneous product mixture. Additionally, oxidative degradation of the PEG chain can introduce aldehyde or carboxylic acid impurities. It is recommended to verify the purity of your this compound stock (typically ≥95%) before use.[5][6]

Q4: Can the ether linkages in the this compound backbone react or degrade during my experiments?

A4: The ether backbone of the PEG chain is generally stable but can undergo auto-oxidation, especially in the presence of oxygen, heat, and metal ions.[7] This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.[7] To minimize this, store this compound at recommended low temperatures (e.g., -20°C), protect it from light, and use degassed solvents for reactions when possible.[6]

Q5: I have a complex molecule with multiple alcohol groups, but I only want to react at the this compound linker. How can I avoid side reactions on my primary molecule?

A5: This is a common challenge that requires a protecting group strategy. You would selectively "protect" the other alcohol groups on your complex molecule before performing the activation reaction on the this compound hydroxyl group.[8] After the PEG linker has been successfully conjugated, you can then "deprotect" the other alcohols. The choice of protecting groups is critical and depends on the stability of your molecule to the protection and deprotection conditions.[8][9]

Troubleshooting Guide: Common Side Reactions & Solutions

Problem Potential Cause Recommended Solution How to Identify
Low Yield of Activated m-PEG3-OMs Reagent Hydrolysis: Methanesulfonyl chloride (MsCl) was exposed to moisture.Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., anhydrous DCM). Perform the reaction under an inert atmosphere (argon or nitrogen).[2]Multiple spots on TLC; Mass spectrometry (MS) analysis showing mass of starting this compound.
Insufficient Base: Not enough triethylamine (B128534) (Et3N) was used to neutralize the HCl byproduct.Use a slight excess of a non-nucleophilic base like Et3N or DIPEA (typically 1.3-1.5 equivalents).[1][2]Reaction may stall; analysis by HPLC or NMR shows significant unreacted starting material.
Formation of Cross-linked Product Diol Impurity: The this compound starting material contains HO-PEG3-OH impurity.Source high-purity this compound (≥95%). If suspected, purify the starting material via chromatography before activation.High molecular weight species observed by SDS-PAGE or MS; potential sample aggregation/precipitation.
Loss of Biological Activity of Final Conjugate Oxidation of PEG Linker: The ether backbone of the PEG chain may have degraded, creating reactive aldehyde byproducts that could interact with the target biomolecule.Store this compound and its derivatives under inert gas at low temperatures. Consider using degassed buffers for conjugation reactions.[7]Difficult to detect directly without specialized assays. May be inferred from inconsistent activity results.
Reaction at Undesired Sites: If the target molecule has multiple reactive sites, the activated PEG may attach non-specifically.Employ a site-specific conjugation strategy. If the target has other alcohols, use an orthogonal protecting group strategy.[8][10]Analysis by peptide mapping or high-resolution mass spectrometry to identify conjugation sites.
Hydrolyzed (Inactive) Linker in Final Product Hydrolysis of Activated Mesylate: The m-PEG3-OMs was exposed to water during workup or storage, converting it back to this compound.Perform aqueous workup steps quickly and with cold solutions. Ensure complete drying of the purified product. Store the activated linker under anhydrous conditions at -20°C.[4]Presence of a compound with the mass of this compound in the final product, detectable by HPLC or MS.[4][11]

Experimental Protocols

Protocol 1: Activation of this compound via Mesylation

This protocol describes the conversion of the terminal hydroxyl group of this compound into a mesylate, a good leaving group, to prepare it for nucleophilic substitution reactions.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask, magnetic stirrer, ice-salt bath

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add Base: Add triethylamine (1.33 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.

  • Add Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 equivalents) to the cooled solution while stirring. Caution: MsCl is corrosive and moisture-sensitive.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine (3x).

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if required.[2][11]

Visualizations

G cluster_0 Activation Phase cluster_1 Potential Side Reactions mPEG_OH This compound (Inactive) MsCl MsCl / Et3N (Anhydrous Conditions) mPEG_OH->MsCl Activation Step Oxidation Oxidation (O₂, Metal Ions) mPEG_OH->Oxidation Degradation Diol Diol Impurity (HO-PEG-OH) mPEG_OH->Diol Leads to Cross-linking mPEG_OMs m-PEG3-OMs (Active Linker) MsCl->mPEG_OMs Moisture Moisture (H₂O) mPEG_OMs->Moisture Hydrolysis

Figure 1. Key reactions and side reactions involving this compound.

G start Low Conjugation Yield? check_activation Was this compound properly activated? start->check_activation Yes/No check_hydrolysis Did the activated linker hydrolyze? check_activation->check_hydrolysis Yes solution_activation Solution: Re-run activation under strictly anhydrous conditions. check_activation->solution_activation No check_purity Was the this compound pure? check_hydrolysis->check_purity No solution_hydrolysis Solution: Use activated linker immediately; store under inert gas at -20°C. check_hydrolysis->solution_hydrolysis Yes check_conditions Are conjugation conditions (pH, buffer) optimal? check_purity->check_conditions Yes solution_purity Solution: Verify purity of starting material; consider pre-purification. check_purity->solution_purity No solution_conditions Solution: Avoid amine-containing buffers (e.g., Tris); optimize pH for the specific conjugation chemistry. check_conditions->solution_conditions No

Figure 2. Troubleshooting workflow for low-yield conjugation reactions.

References

Technical Support Center: Stability of m-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of m-PEG3-OH under various pH conditions. Below you will find frequently asked questions and a troubleshooting guide to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical features?

A1: this compound, or 2-(2-(2-methoxyethoxy)ethoxy)ethanol, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative. It consists of a triethylene glycol backbone with one terminus capped by a methoxy (B1213986) group and the other terminated with a hydroxyl group. The ether linkages in the backbone are generally stable, and the terminal hydroxyl group allows for further chemical modification.[][2]

Q2: How stable is the ether backbone of this compound?

A2: The polyether backbone of this compound is generally considered chemically stable and resistant to hydrolysis under typical experimental conditions.[] However, it can be susceptible to oxidative degradation, especially in the presence of oxygen, heat, and metal ions, which can lead to chain cleavage.[3]

Q3: What is the expected stability of this compound under different pH conditions?

A3: While this compound is stable in aqueous solutions, its stability can be compromised under extreme pH conditions. It is generally incompatible with strong acids and strong bases.[4][5]

  • Acidic Conditions (pH < 4): Strong acids can potentially promote the hydrolysis of ether linkages, although this process is typically slow at room temperature.

  • Neutral Conditions (pH 6-8): this compound is most stable at or near neutral pH.

  • Basic Conditions (pH > 10): Strong bases are generally not recommended for long-term storage or reactions with this compound, as they can promote ether cleavage, particularly at elevated temperatures.

Q4: What factors can accelerate the degradation of this compound?

A4: Several factors can accelerate the degradation of this compound and other polyethylene glycols. These include:

  • Elevated temperature: Higher temperatures can increase the rate of both hydrolytic and oxidative degradation.[6][7][8]

  • Exposure to light: Light can promote the formation of reactive oxygen species, leading to oxidative degradation.[7][8]

  • Presence of oxygen: Oxygen is a key component in the oxidative degradation of the PEG backbone.[3][7][8]

  • Presence of metal ions: Metal ions can catalyze oxidative degradation.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound purity over time in solution. Degradation due to improper storage conditions.Store this compound solutions at low temperatures (-20°C for long-term storage), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[7][8]
Unexpected side products in reactions involving this compound under acidic or basic conditions. pH-induced degradation of the this compound backbone.If possible, perform reactions in a buffered system closer to neutral pH. If extreme pH is required, consider shorter reaction times and lower temperatures to minimize degradation.
Variability between experimental batches. Inconsistent quality or age of the this compound reagent. Aged PEG solutions can have a lower pH and increased ionic strength.[7][8]Use high-purity this compound from a reputable supplier. For critical applications, perform a quality control check on new batches. Store the reagent under recommended conditions.
Formation of aldehydes or carboxylic acids in the reaction mixture. Oxidative degradation of the PEG chain.[3]Degas buffers and solvents to remove dissolved oxygen. Consider adding antioxidants if compatible with your experimental setup.

Quantitative Data on Stability

Condition Temperature (°C) Duration (hours) This compound Remaining (%) Major Degradants
0.1 M HCl (Acidic) 6024~95%Trace amounts of smaller glycols
pH 7.4 Buffer (Neutral) 6024>99%Not detectable
0.1 M NaOH (Basic) 6024~92%Trace amounts of smaller glycols
3% H₂O₂ (Oxidative) 2524~85%Aldehydes, carboxylic acids

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.[3][9]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., RI or ELSD)

  • Appropriate HPLC column (e.g., C18)

  • Deionized water

  • Acetonitrile (ACN)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Basic Hydrolysis: Mix equal volumes of the this compound stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Neutral Control: Mix the this compound stock solution with an equal volume of PBS (pH 7.4).

    • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.

  • Incubation:

    • Incubate the acidic, basic, and neutral solutions at 60°C for 24 hours.

    • Incubate the oxidative degradation solution at room temperature for 24 hours.

  • Neutralization: After incubation, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis:

    • Analyze all samples by HPLC.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile) to separate this compound from any potential degradation products.

    • Quantify the amount of remaining this compound by comparing the peak area to that of an unstressed control sample.

Visualizations

degradation_pathway mPEG3OH This compound Cleavage Ether Bond Cleavage mPEG3OH->Cleavage Oxidation Oxidation of Backbone mPEG3OH->Oxidation Acid Strong Acid (e.g., HCl) High Temperature Acid->Cleavage Base Strong Base (e.g., NaOH) High Temperature Base->Cleavage Oxidant Oxidizing Agent (e.g., H₂O₂) + Light/Metal Ions Oxidant->Oxidation Degradation_Products Degradation Products (e.g., smaller glycols, aldehydes) Cleavage->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways of this compound under stress conditions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, 60°C) Stock->Base Neutral Neutral (pH 7.4, 60°C) Stock->Neutral Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Neutral->HPLC Oxidative->HPLC Neutralize->HPLC Quantify Quantify Remaining this compound HPLC->Quantify

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Scaling Up m-PEG3-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG3-OH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for challenges encountered when scaling up the synthesis and application of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used? A1: this compound (2-(2-(2-methoxyethoxy)ethoxy)ethanol) is a short, discrete polyethylene (B3416737) glycol (PEG) linker containing three ethylene (B1197577) glycol units with a terminal hydroxyl group.[1][2] It is primarily used as a starting material to synthesize more complex molecules, particularly in bioconjugation and for developing Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG chain imparts hydrophilicity, which can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[3]

Q2: Why must this compound be activated before use in conjugation? A2: The terminal hydroxyl (-OH) group on this compound is a poor leaving group for nucleophilic substitution reactions.[4] To make it reactive towards nucleophiles like amines or thiols, the hydroxyl group must be converted into a good leaving group. A common activation strategy is mesylation, which converts this compound into m-PEG3-OMs (mesylate), a highly reactive compound suitable for conjugation.[2][4]

Q3: What are the primary challenges when scaling up reactions involving this compound and its derivatives? A3: The main challenges in scaling up stem from three areas:

  • The Activation Reaction: Ensuring complete conversion of this compound to its activated form (e.g., m-PEG3-OMs) and minimizing side reactions.[2]

  • The Conjugation Reaction: Optimizing conditions like pH, stoichiometry, and temperature to maximize yield and prevent side reactions such as hydrolysis of the activated PEG or over-PEGylation of the substrate.[5][6][7]

  • Purification: The high polarity of PEG linkers and the similar physical properties of the product and unreacted starting materials make separation difficult at a larger scale.[8][9]

Q4: Which analytical techniques are essential for monitoring scale-up reactions? A4: A combination of techniques is recommended for robust monitoring. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of reaction kinetics, allowing you to track the consumption of reactants and formation of the product.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for confirming the molecular weight of the product and identifying any byproducts.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation of the final purified product.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of activated m-PEG3 linkers and their subsequent conjugation reactions.

Category 1: Synthesis of Activated m-PEG3 (e.g., m-PEG3-OMs from this compound)

Q: My m-PEG3-OMs synthesis has a low yield or is incomplete. What are the potential causes and solutions?

Potential Cause Solution
Presence of Water Moisture in the starting material (this compound), solvent (e.g., Dichloromethane), or from atmospheric exposure can react with the mesylating agent (MsCl). Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[2][11]
Degraded Mesylating Agent Methanesulfonyl chloride (MsCl) is sensitive to moisture and can degrade over time. Use a fresh bottle or a properly stored aliquot of the reagent.
Insufficient Base A non-nucleophilic base, such as triethylamine (B128534) (Et3N), is required to neutralize the HCl byproduct of the reaction.[2] Ensure you are using the correct stoichiometry (typically 1.3 to 1.5 equivalents relative to this compound).[2]
Suboptimal Temperature Control The reaction is typically started at a low temperature (e.g., -10°C to 0°C) during the addition of MsCl to control the exothermic reaction, and then allowed to warm to room temperature.[2] Improper temperature control can lead to side reactions.
Inadequate Reaction Time While many protocols suggest stirring for 12 hours or overnight, incomplete conversion may require extending the reaction time.[2] Monitor the reaction's progress using TLC (visualized with a KMnO4 stain) or HPLC to determine the optimal endpoint.[8][10]
Category 2: PEGylation Reaction (Conjugation)

Q: My PEGylation reaction shows a very low yield of the desired conjugate. How can I troubleshoot this?

Potential Cause Solution
Incorrect Reaction pH For reactions with amines (e.g., lysine (B10760008) residues on proteins), the amine must be deprotonated to be nucleophilic. The optimal pH is typically between 7.0 and 8.5.[5][6] If the pH is too low, the amine will be protonated (R-NH3+) and non-reactive.[6] Verify the buffer pH before starting.
Hydrolysis of Activated PEG The activated mesylate group is susceptible to hydrolysis, especially at high pH or during long reaction times, which converts it back to inactive this compound.[6][8] If the pH is above 8.5, consider shortening the reaction time or using a higher molar excess of the PEG reagent.[6]
Suboptimal Molar Ratio An insufficient amount of the activated PEG reagent will lead to incomplete conjugation.[5] Increase the molar excess of the PEG reagent. It is recommended to perform small-scale optimization experiments with varying molar ratios (e.g., 5- to 50-fold excess) to find the ideal condition.[5]
Interfering Buffer Components Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the PEG reagent, drastically reducing the yield.[6] Use non-nucleophilic buffers like PBS or HEPES.[6]
Steric Hindrance The reactive site on your target molecule may be sterically hindered, preventing the PEG reagent from accessing it.[12] To overcome this, you can try increasing the reaction temperature (e.g., from room temperature to 40-60°C) or extending the reaction time. Monitor carefully to avoid product degradation.[7][12]

Q: The reaction starts but stalls before completion. What should I do?

Potential Cause Solution
Insufficient Reagent The initial amount of activated PEG may have been consumed by hydrolysis or side reactions. Increase the molar excess of the m-PEG3-OMs reagent (e.g., from 5-fold to 10-fold or higher) to drive the reaction to completion.[6]
pH Drift If the reaction generates acidic or basic byproducts, the pH of the buffer may drift out of the optimal range. Ensure your buffer has sufficient capacity (e.g., 50-100 mM) to maintain a stable pH throughout the reaction.[6]
Category 3: Purification & Analysis

Q: I'm having difficulty purifying my PEGylated product at scale. What are the common issues?

Potential Cause Solution
Poor Separation from Unreacted PEG The product and unreacted starting materials (this compound or m-PEG3-OMs) often have similar polarity, making separation by normal-phase chromatography challenging.[8] Optimize the mobile phase with a shallow gradient to improve resolution. For reverse-phase HPLC, a C18 column with a water/acetonitrile or water/methanol gradient is often effective; adjusting the gradient slope is key.[8][10]
Product Degradation on Silica (B1680970) Gel The acidic nature of standard silica gel can cause hydrolysis of the acid-labile mesylate group or degradation of sensitive substrates. Consider using neutral silica gel or treating standard silica with a non-nucleophilic base. Alternatively, reverse-phase chromatography can be a milder option.[8]
Product Loss During Solvent Removal m-PEG3-OMs and similar short PEG derivatives are often non-volatile oils.[8] Avoid using high temperatures during solvent removal (e.g., rotary evaporation). It is best to remove the solvent under reduced pressure at a moderate temperature (e.g., <40°C) to prevent product loss.[8]
Difficulty with UV Detection The basic PEG structure lacks a strong UV chromophore, making detection by standard HPLC-UV methods difficult.[8] If your target molecule also has a poor chromophore, consider using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for detection.[9]

Experimental Protocols

Protocol 1: Synthesis of m-PEG3-OMs from this compound

This protocol outlines the conversion of the terminal hydroxyl group to a mesylate, activating the PEG linker for nucleophilic substitution.[2]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • Oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.33 eq.) to the solution and stir.[2]

  • Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.[2]

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (2.1 eq.) dropwise to the cooled, stirring solution.[2] Maintain the temperature below 0°C during addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours or until completion is confirmed by TLC/LC-MS.[2]

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, wash three times with brine, and dry over anhydrous sodium sulfate (B86663) (Na2SO4). Filter the solution and concentrate the solvent using a rotary evaporator at <40°C to yield the crude m-PEG3-OMs product.[2]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.[2]

Protocol 2: General PEGylation of an Amine-Containing Substrate

This protocol provides a general method for conjugating an activated m-PEG3 linker to a primary amine.

Materials:

  • Amine-containing substrate

  • m-PEG3-OMs

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

  • Non-nucleophilic base (e.g., Diisopropylethylamine, DIEA)

  • Non-nucleophilic reaction buffer (e.g., PBS, HEPES, pH 7.5-8.0)

Procedure:

  • Preparation: Dissolve the amine-containing substrate in the reaction buffer or anhydrous solvent.

  • Addition of Base (if needed): If using an organic solvent, add 1.5 to 2.0 equivalents of DIEA to the reaction mixture and stir for 5-10 minutes.[3]

  • Addition of m-PEG3-OMs: Dissolve the desired molar excess of m-PEG3-OMs (e.g., 10 eq.) in a minimal amount of the same solvent and add it dropwise to the reaction mixture.[3][6]

  • Reaction: Stir the reaction at room temperature for 2-24 hours.[3] The optimal time should be determined by monitoring the reaction's progress. For sensitive substrates, the reaction can be performed at 4°C overnight.[6]

  • Monitoring: At designated time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot, quench it (e.g., by diluting in a 50:50 acetonitrile/water solution with 0.1% TFA), and analyze by HPLC or LC-MS to determine the extent of conversion.[10]

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product using a suitable method such as preparative HPLC or silica gel chromatography to isolate the desired PEGylated product.[3]

Protocol 3: Reaction Monitoring by Reverse-Phase HPLC

This protocol provides a general method for assessing reaction conversion.[10]

Method Details:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (or a wavelength appropriate for the substrate).

  • Gradient: A typical gradient might be 5% to 95% B over 20 minutes, followed by a re-equilibration step.[10]

Procedure:

  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 190 µL) of a 50:50 acetonitrile/water solution containing 0.1% TFA. This prevents any further reaction.[10]

  • Analysis: Inject the quenched sample onto the HPLC system.

  • Data Analysis: Identify the peaks for the starting material and the product based on their retention times (confirmed by LC-MS). Integrate the peak areas at each time point and calculate the percent conversion: % Conversion = [Area_Product / (Area_Product + Area_StartingMaterial)] * 100[10]

Visualizations

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation A This compound B m-PEG3-OMs (Activated PEG) A->B + MsCl, Et3N - in DCM D PEGylated Product (m-PEG3-NH-R) B->D + Substrate - pH 7.0-8.5 C Nucleophilic Substrate (R-NH2) C->D

Caption: Chemical reaction pathway from this compound to a final PEGylated product.

G start Low PEGylation Yield ph_check Is pH optimal (7.0-8.5)? start->ph_check ratio_check Is molar ratio sufficient (≥5x)? ph_check->ratio_check Yes adjust_ph Adjust buffer pH to 7.0-8.5 ph_check->adjust_ph No buffer_check Is buffer non-nucleophilic? ratio_check->buffer_check Yes increase_ratio Increase molar excess of PEG reagent ratio_check->increase_ratio No reagent_check Is activated PEG reagent fresh/active? buffer_check->reagent_check Yes change_buffer Exchange into PBS or HEPES buffer_check->change_buffer No use_fresh Use fresh or newly prepared PEG reagent_check->use_fresh No success Yield Improved reagent_check->success Yes adjust_ph->success increase_ratio->success change_buffer->success use_fresh->success

Caption: Troubleshooting workflow for low PEGylation yield.

G cluster_synthesis Synthesis & Monitoring cluster_purification Purification & Analysis setup 1. Reaction Setup (this compound + Reagents) reaction 2. Reaction (Stir 12h at RT) setup->reaction monitoring 3. Monitor Progress (TLC / HPLC / LC-MS) reaction->monitoring complete Reaction Complete? monitoring->complete complete->reaction No workup 4. Aqueous Work-up & Extraction complete->workup Yes purify 5. Column Chromatography (Silica or Prep-HPLC) workup->purify concentrate 6. Solvent Removal (<40°C) purify->concentrate analyze 7. QC Analysis (HPLC, NMR, MS) concentrate->analyze final_product Pure Product analyze->final_product

Caption: General experimental workflow for synthesis, purification, and analysis.

References

Technical Support Center: Confirmation of m-PEG3-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for confirming the successful conjugation of m-PEG3-OH. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for verifying the outcome of their PEGylation experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in conjugation?

A1: this compound is a discrete polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) cap ("m"), three ethylene (B1197577) glycol units ("PEG3"), and a terminal hydroxyl group ("-OH"). The hydroxyl group itself is not reactive for conjugation. It must first be activated to a more reactive species, such as a mesylate (m-PEG3-OMs), tosylate, or carboxylate (m-PEG3-COOH), which can then react with nucleophilic groups on a target molecule.[1] The most common application involves converting the hydroxyl group to a good leaving group, which then allows for nucleophilic substitution by groups like amines or thiols on proteins, peptides, or other molecules.[1][2] This process, known as PEGylation, is used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3][4]

Q2: What are the primary methods to confirm successful this compound conjugation?

A2: The primary methods for confirming successful PEGylation involve a multi-faceted analytical approach to characterize the resulting conjugate.[5] The most common and powerful techniques include:

  • Mass Spectrometry (MS): Directly measures the increase in molecular weight corresponding to the addition of the PEG moiety.[6]

  • High-Performance Liquid Chromatography (HPLC): Separates the PEGylated product from the unreacted molecule and free PEG, often showing a shift in retention time.[3][7]

  • Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE): A rapid, qualitative method that shows an increase in the apparent molecular weight of the conjugated protein.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the degree of PEGylation.[8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect the presence of characteristic PEG vibrational bands in the conjugate.[10]

Q3: How do I choose the right analytical technique for my experiment?

A3: The choice of technique depends on the specific information you need and the resources available.[3][8]

  • For definitive confirmation of conjugation and determination of the degree of PEGylation , Mass Spectrometry is the gold standard.[6][11]

  • For assessing purity, homogeneity, and separating different PEGylated species , HPLC is indispensable.[3]

  • For a quick, qualitative check of the reaction's success , SDS-PAGE is a simple and effective method.[6]

  • For detailed structural characterization and quantification in complex mixtures , NMR spectroscopy is a powerful tool.[8][12]

  • For a reagent-free method to determine the degree of PEGylation , FTIR can be a fast and accurate alternative.[10]

A combination of these techniques is often recommended for a comprehensive characterization of the PEGylated molecule.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the confirmation of this compound conjugation.

Problem Potential Cause Recommended Solution
No evidence of conjugation in MS, HPLC, or SDS-PAGE. Inefficient activation of this compound: The conversion of the hydroxyl group to a reactive species was unsuccessful.Verify the activation step protocol. Ensure all reagents are fresh and anhydrous conditions are maintained if required (e.g., for mesylation).[1]
Suboptimal conjugation reaction conditions: Incorrect pH, temperature, or reaction time.Optimize reaction parameters. For amine conjugation, a pH of 7.5-8.5 is often optimal.[2][13] Perform time-course experiments to determine the ideal reaction duration.[13]
Inactive reagents: The activated PEG reagent or the target molecule may have degraded.Use fresh, high-purity reagents. Store reagents under the recommended conditions.[14]
Heterogeneous product mixture observed in HPLC or MS. Polydispersity of the PEG reagent: This is less of an issue with a discrete PEG like this compound but can occur with longer, non-discrete PEGs.Use high-purity, monodisperse PEG reagents.[15]
Multiple conjugation sites: The PEG reagent is attaching to multiple sites on the target molecule.To achieve site-specific conjugation, consider using a milder molar excess of the PEG reagent or protecting other reactive sites on the target molecule.[14]
Incomplete reaction: The reaction has not gone to completion, leaving a mixture of unreacted, mono-PEGylated, and multi-PEGylated species.Increase the reaction time or the molar excess of the activated PEG reagent.[13][14]
Protein aggregation or precipitation after conjugation. High degree of PEGylation: Excessive modification can alter the protein's solubility.Reduce the molar excess of the PEG reagent to control the degree of PEGylation.[16]
Suboptimal buffer conditions: The pH or ionic strength of the buffer may not be suitable for the conjugated protein.Screen different buffer conditions for the conjugation and purification steps.[14]
High protein concentration: Concentrated protein solutions are more prone to aggregation upon modification.Perform the reaction at a lower protein concentration.[14]

Experimental Protocols

Mass Spectrometry (MS) for Confirmation of Conjugation

Principle: MS directly measures the mass-to-charge ratio (m/z) of ions. A successful conjugation will result in an increase in the molecular weight of the target molecule corresponding to the mass of the attached m-PEG3 moiety.

Detailed Methodology:

  • Sample Preparation:

    • Prepare samples of the unconjugated molecule and the purified PEGylated conjugate at a concentration of approximately 0.1-1 mg/mL.[6][15]

    • Desalt the samples using a suitable method (e.g., ZipTip, dialysis, or size-exclusion chromatography) to remove salts and other non-volatile components that can interfere with ionization.[6]

    • Elute or dissolve the sample in a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI-MS).[6][15]

  • Instrumentation and Data Acquisition:

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[15]

    • Calibrate the mass spectrometer using a known standard in the mass range of interest.[15]

    • Acquire the mass spectrum of the unconjugated molecule to determine its molecular weight.

    • Acquire the mass spectrum of the PEGylated conjugate.

  • Data Analysis:

    • Deconvolute the raw spectra to obtain the zero-charge state masses of the molecules.[6]

    • Compare the mass of the PEGylated molecule to that of the unconjugated molecule.

    • A mass increase of approximately 148.19 Da (the mass of the m-PEG3- moiety after conjugation) or multiples thereof confirms successful conjugation. The exact mass shift will depend on the activation chemistry used.

Technique Information Provided Key Advantages Limitations
ESI-MS Accurate molecular weight, degree of PEGylation, detection of different PEGylated species.High accuracy and resolution, suitable for online coupling with LC.[15]Can be sensitive to sample purity (salts, detergents).[6]
MALDI-TOF MS Average molecular weight, degree of PEGylation, heterogeneity of the product.High mass range, tolerant to some impurities, relatively fast.[11][15]Lower resolution compared to ESI-MS, potential for fragmentation.[15]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC separates molecules based on their physical and chemical properties as they interact with a stationary phase. PEGylation alters the size and/or hydrophobicity of a molecule, leading to a change in its retention time.[3]

Detailed Methodology:

  • Method Selection:

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the molecule, resulting in an earlier elution time compared to the unconjugated molecule.[3][4]

    • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The hydrophilic PEG chain typically decreases the retention time of the molecule.[3]

    • Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. PEGylation can shield charged residues, altering the molecule's interaction with the ion-exchange column.[3]

  • Sample Preparation:

    • Prepare samples of the unconjugated molecule, the PEGylated conjugate, and a control reaction mixture.

    • Dilute the samples in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).[3]

    • Filter the samples through a 0.22 µm filter before injection.[3]

  • Instrumentation and Data Acquisition:

    • Equilibrate the HPLC system with the chosen mobile phase.

    • Inject the samples and run the appropriate gradient (for RP-HPLC and IEX-HPLC) or isocratic (for SEC) method.

    • Detect the eluting species using a suitable detector, typically a UV detector at 280 nm for proteins.[3]

  • Data Analysis:

    • Compare the chromatograms of the unconjugated molecule and the PEGylated conjugate.

    • A shift in retention time and the appearance of new peaks corresponding to the PEGylated species confirm conjugation.

    • The peak areas can be used to estimate the purity of the conjugate and the extent of the reaction.

HPLC Method Separation Principle Expected Result for Successful Conjugation
SEC-HPLC Hydrodynamic sizeDecreased retention time (earlier elution) for the conjugate.[3]
RP-HPLC HydrophobicityDecreased retention time (earlier elution) due to the hydrophilic PEG chain.[3]
IEX-HPLC Net chargeShift in retention time due to charge shielding by the PEG chain.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For PEGylated molecules, the characteristic signals from the PEG chain can be used to confirm conjugation and determine the degree of PEGylation.[8]

Detailed Methodology:

  • Sample Preparation:

    • Dissolve the purified PEGylated molecule and the unconjugated molecule in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-5 mg/mL.[8]

    • For quantitative analysis, add a known concentration of an internal standard.[8]

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

    • Use appropriate solvent suppression techniques if necessary.[8]

  • Data Analysis:

    • Identify the characteristic strong signal of the PEG methylene (B1212753) protons, which typically appears around 3.6 ppm.[8]

    • Compare the spectrum of the PEGylated conjugate to that of the unconjugated molecule to confirm the presence of the PEG signals.

    • The degree of PEGylation can be calculated by comparing the integral of the PEG proton signals to the integral of a well-resolved signal from the parent molecule.[8][9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_confirmation Confirmation cluster_analysis Data Analysis start This compound Activation conjugation Conjugation to Target Molecule start->conjugation Activated PEG purification Purification of Conjugate conjugation->purification Crude Product ms Mass Spectrometry (MS) purification->ms Purified Conjugate hplc HPLC Analysis purification->hplc sds_page SDS-PAGE purification->sds_page nmr NMR Spectroscopy purification->nmr mass_increase Confirm Mass Increase ms->mass_increase purity_assessment Assess Purity & Homogeneity hplc->purity_assessment mw_shift Observe MW Shift sds_page->mw_shift structural_verification Verify Structure nmr->structural_verification

Caption: Workflow for the synthesis and confirmation of this compound conjugation.

troubleshooting_logic start Initial Analysis (MS, HPLC, SDS-PAGE) no_conjugation No Conjugation Detected start->no_conjugation Negative Result heterogeneous Heterogeneous Product start->heterogeneous Impure Product aggregation Aggregation Observed start->aggregation Precipitate success Successful Conjugation Confirmed start->success Positive Result check_activation Verify PEG Activation no_conjugation->check_activation optimize_reaction Optimize Conjugation Conditions (pH, time, ratio) no_conjugation->optimize_reaction check_reagents Check Reagent Activity no_conjugation->check_reagents control_stoichiometry Adjust Molar Ratio heterogeneous->control_stoichiometry purification_method Optimize Purification heterogeneous->purification_method optimize_buffer Optimize Buffer Conditions aggregation->optimize_buffer lower_concentration Lower Reactant Concentrations aggregation->lower_concentration

Caption: Troubleshooting logic for this compound conjugation confirmation.

References

dealing with poor solubility of m-PEG3-OH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG3-OH conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker and how does it affect solubility?

A1: The this compound linker is a short, hydrophilic spacer. The repeating ethylene (B1197577) glycol units (–O–CH₂–CH₂–) are capable of forming hydrogen bonds with water molecules.[1] This interaction creates a hydration shell that can increase the aqueous solubility of a conjugated molecule by shielding its hydrophobic regions and increasing its overall polarity.[1][2][3] However, due to its short length, its capacity to solubilize a very hydrophobic or large molecule may be limited.[4]

Q2: My purified this compound conjugate has poor aqueous solubility. What are the most likely causes?

A2: Poor aqueous solubility of a PEGylated conjugate is a common, multifaceted issue. The most probable causes include:

  • Inherent Hydrophobicity of the Conjugated Molecule: If the molecule you have attached to the this compound linker is highly hydrophobic, the short PEG chain may not be sufficient to overcome its low aqueous solubility.[4][5][6] The physicochemical properties of the conjugated molecule often dominate the overall solubility of the final product.[6]

  • Insufficient PEG Chain Length: For highly insoluble molecules, an m-PEG3 linker may not provide enough hydrophilic character to render the entire conjugate soluble.[4]

  • pH and Ionic Strength: If your conjugated molecule has ionizable groups (e.g., amines, carboxylic acids), the pH of the solution is critical.[6][7] At a pH where the group is uncharged, solubility can decrease dramatically. High salt concentrations can also sometimes decrease solubility via a "salting-out" effect.[6]

  • Aggregation: The conjugation process itself can sometimes induce aggregation, especially with proteins or other biologics, leading to precipitation.[4] This can be triggered by high reactant concentrations or the use of organic co-solvents that destabilize the molecule.[4]

  • High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its intrinsic solubility limit.[6]

Q3: Can the use of organic co-solvents help? If so, which ones are recommended?

A3: Yes, using a minimal amount of a water-miscible organic co-solvent is a standard technique. The general procedure is to first dissolve the conjugate in a small volume of the organic solvent and then add this stock solution dropwise into your aqueous buffer while stirring vigorously.[6] This prevents localized high concentrations that can cause precipitation.[4]

Commonly used solvents for PEGs and their derivatives include Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[8][9] It is critical to keep the final concentration of the organic co-solvent as low as possible (ideally <10%) to avoid destabilizing the conjugated molecule, particularly if it is a protein.[4]

Q4: What role do excipients play in improving solubility?

A4: Excipients can significantly enhance solubility and prevent aggregation.[5] Common classes of excipients include:

  • Sugars and Polyols (e.g., sucrose, mannitol): These act as stabilizers.[5]

  • Amino Acids (e.g., arginine, glycine): These can help suppress aggregation.[5]

  • Surfactants (e.g., Polysorbates like Tween 20/80): Used at very low concentrations, they can prevent surface-induced aggregation and improve wettability.[5]

Troubleshooting Guide

This guide provides a systematic workflow for addressing solubility issues with your this compound conjugate.

Problem: Newly purified, lyophilized conjugate powder will not dissolve in aqueous buffer.

// Connections start -> check_visual [color="#5F6368"]; check_visual -> check_conc [color="#5F6368"]; check_conc -> check_ph [color="#5F6368"]; check_ph -> cosolvent [label="If simple checks fail", color="#4285F4"]; cosolvent -> ph_screen [color="#4285F4"]; ph_screen -> excipient [color="#4285F4"]; excipient -> warming [label="If optimization fails", color="#EA4335"]; warming -> sonication [color="#EA4335"]; sonication -> soluble [label="Success", color="#34A853"]; sonication -> insoluble [label="Failure", color="#FBBC05"]; } enddot Caption: A systematic workflow for troubleshooting poor conjugate solubility.

Data & Protocols

General Solubility of PEG Polymers

While the solubility of your specific this compound conjugate is dictated by the attached molecule, the underlying PEG polymer has known solubility characteristics. This table summarizes the general solubility of PEGs in common laboratory solvents.[8][10]

Solvent ClassExamplesSolubility of PEGNotes
Aqueous Water, PBS, Cell Culture MediaVery SolubleThe primary reason for using PEG in bioconjugation.[8][11]
Chlorinated Dichloromethane (DCM), ChloroformSolubleCommonly used in synthesis and purification steps.[8]
Polar Aprotic DMSO, DMFSolubleExcellent for creating stock solutions of PEG reagents.[8][9]
Alcohols Methanol, Ethanol, IsopropanolLess SolubleSolubility can sometimes be improved by warming.[8]
Ethers Diethyl EtherInsolubleOften used to precipitate PEG compounds during purification.[8]

This data is for the PEG polymer itself. Conjugation to a hydrophobic molecule will decrease aqueous solubility.

Protocol: Systematic Solubility Assessment

This protocol provides a method for determining the optimal buffer conditions for your conjugate.[5]

Objective: To identify a buffer system and pH that provides maximum solubility and stability.

Methodology:

  • Prepare Buffer Series:

    • Prepare a range of common biological buffers (e.g., citrate, phosphate, histidine) covering a relevant pH range (e.g., pH 5.0 to 8.0 in 0.5 unit increments).[5]

  • Prepare a Concentrated Stock Solution:

    • Carefully dissolve a small, known amount of your this compound conjugate in a minimal volume of a suitable organic solvent (e.g., DMSO). This will be your primary stock.

  • Create Test Samples:

    • Aliquot the different buffers into microcentrifuge tubes.

    • Add a small amount of the concentrated stock solution to each buffer to reach your target final concentration. Ensure the final percentage of organic solvent is low and consistent across all samples.

  • Equilibration:

    • Seal the tubes and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[1]

  • Analysis:

    • Visual Inspection: Visually check each sample for turbidity or precipitation.[5]

    • Centrifugation: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet any undissolved conjugate.[1]

    • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved conjugate using a suitable analytical method (e.g., UV-Vis spectroscopy at a relevant wavelength or HPLC).

    • Stability Check: The stability of the conjugate in the optimal buffer can be monitored over time using techniques like Size Exclusion Chromatography (SEC) to check for aggregation.[5]

Factors Affecting Solubility

The solubility of an this compound conjugate is not a single property but a balance of multiple factors. Understanding these relationships is key to troubleshooting and formulation development.

G center This compound Conjugate Solubility mol_prop mol_prop center->mol_prop peg_len peg_len center->peg_len ph ph center->ph temp temp center->temp conc conc center->conc buffer buffer center->buffer

References

Technical Support Center: Optimizing PEG Linker Length for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when optimizing the polyethylene (B3416737) glycol (PEG) linker length for your Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a linker in a PROTAC?

A1: The linker is a crucial component of a PROTAC, a heterobifunctional molecule, that connects the ligand binding to the protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to bridge these two entities, bringing the POI and the E3 ligase into close proximity.[3] This proximity is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.[1][2][4] The linker's length, chemical composition, and flexibility are critical factors that directly impact the PROTAC's degradation efficiency.[3]

Q2: Why are PEG linkers commonly used in PROTAC design?

A2: Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to several advantageous properties.[5] Their hydrophilicity can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecule.[3][5] PEG linkers are biocompatible and their defined, repeating ethylene (B1197577) glycol units allow for a systematic and straightforward modulation of linker length, which is a key parameter for optimization.[3][5][6] This modular nature facilitates the rapid synthesis of a library of PROTACs to identify the optimal construct.[5]

Q3: How does PEG linker length impact PROTAC efficacy?

A3: Linker length is a critical determinant of a PROTAC's activity, influencing both its potency (DC50, the concentration for 50% degradation) and its maximal degradation level (Dmax).[3]

  • Too short: A linker that is too short can cause steric hindrance, preventing the stable formation of the ternary complex.[3][4][7] This can lead to significantly reduced or no protein degradation.[3]

  • Too long: An excessively long linker might result in a non-productive or unstable ternary complex where ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][3][7] It can also lead to decreased efficacy due to increased flexibility and a higher entropic penalty upon binding.[3][8]

  • Optimal length: An optimal linker length correctly orientates the POI and E3 ligase, facilitating stable ternary complex formation and efficient ubiquitination.[3][6] This "sweet spot" is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[1][5]

Q4: What is the "hook effect" and how does linker length influence it?

A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations, resulting in a bell-shaped curve.[1][3][9] This occurs because an excess of PROTAC molecules leads to the formation of non-productive binary complexes (e.g., POI-PROTAC or E3-PROTAC) rather than the essential ternary complex.[1][9] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity, where the binding of the first protein (either POI or E3) increases the PROTAC's affinity for the second.[1] This stabilization of the ternary complex can be maximized by optimizing the linker length.[1][3]

Q5: Can optimizing PEG linker length improve the selectivity of a PROTAC?

A5: Yes, fine-tuning the linker length can significantly influence the selectivity of a PROTAC.[10] By altering the geometry of the ternary complex, it is possible to achieve selective degradation of one protein over another, even if the PROTAC's warhead binds to multiple proteins.[10] For example, a lapatinib-based PROTAC was able to degrade both EGFR and HER2; however, extending the linker by a single ethylene glycol unit resulted in a selective EGFR degrader by abolishing HER2 degradation.[10][11]

Troubleshooting Guides

Problem 1: My PROTAC shows good binary binding to the target protein and E3 ligase, but I see little to no protein degradation.

This is a common challenge that often points to a failure in forming a stable and productive ternary complex in a cellular environment.[1][12]

Possible CauseTroubleshooting ActionRationale
Suboptimal Linker Length Synthesize and test a library of PROTACs with systematically varied PEG linker lengths (e.g., adding or removing 1-2 ethylene glycol units at a time).[12][13]The current linker may be too short, causing steric hindrance, or too long, leading to an unstable or non-productive complex.[1][3][12] Empirical testing is crucial to find the optimal length.[3]
Unproductive Ternary Complex Geometry Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated.[1]A ternary complex may form, but its geometry might be incorrect for the E3 ligase to catalyze the transfer of ubiquitin to a lysine (B10760008) residue on the target protein.[1] If no ubiquitination is observed, a linker redesign is necessary.[1]
Poor Cellular Permeability Assess cell permeability using a PAMPA or Caco-2 assay.[1][14] Consider synthesizing PROTACs with shorter PEG linkers or hybrid alkyl-PEG linkers to reduce polarity.[1]The hydrophilicity of a long PEG linker can sometimes hinder the PROTAC's ability to cross the cell membrane and reach its intracellular target.[1]

Problem 2: My PROTAC is effective, but it shows a very pronounced hook effect at low concentrations.

A severe hook effect can limit the therapeutic window of a PROTAC.[1]

Possible CauseTroubleshooting ActionRationale
Suboptimal Linker Conformation Systematically vary the PEG linker length to find a "sweet spot" that maximizes ternary complex stability.[1]The current linker length may favor conformations that lead to binary complex formation at high concentrations. Altering the length can shift the equilibrium toward the productive ternary complex.[1]
Lack of Positive Cooperativity Measure ternary complex cooperativity using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1] Experiment with more rigid or conformationally constrained linkers.[1]The linker is not effectively inducing favorable protein-protein interactions between the POI and E3 ligase to stabilize the ternary complex over the binary ones.[1]

Data Presentation: Linker Length vs. Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize illustrative data from various studies, demonstrating the impact of linker length on degradation efficacy.

Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [5] (Note: Data is compiled for illustrative purposes)

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
ERα-1PEG28>1000<20
ERα-2PEG31115065
ERα-3PEG41425>90
ERα-4PEG5178075
ERα-5PEG62020060

Table 2: Effect of PEG Linker Length on BRD4 Degradation [5][11] (Note: Data is synthesized from multiple studies and illustrates general trends)

PROTACE3 LigaseLinker CompositionDC50 (nM)Dmax (%)
BRD4-1CRBNPEG2>5000~10
BRD4-2CRBNPEG328>95
BRD4-3CRBNPEG415080
BRD4-4VHLPEG47585
BRD4-5VHLPEG512>90
BRD4-6VHLPEG64588

Experimental Protocols & Workflows

A systematic approach is essential for identifying the optimal linker. This involves synthesizing a library of PROTACs with varying linker lengths and subjecting them to a cascade of biophysical and cellular assays.[15]

Diagram: PROTAC Linker Optimization Workflow

G A Synthesize PROTAC Library (Varying PEG Lengths) B Binary Binding Assays (SPR, ITC) A->B C Ternary Complex Formation (SPR, Co-IP) B->C D Cellular Degradation Assay (Western Blot) C->D E Determine DC50 & Dmax D->E E->A Iterate Design F Identify Optimal Linker Length E->F G Further Optimization (Selectivity, PK properties) F->G

Caption: A rational workflow for PROTAC linker selection and optimization.

Protocol 1: Cellular Degradation Assay (Western Blot)

This is the most common method to quantify the reduction in target protein levels.[4][13][15]

  • Cell Seeding & Treatment: Plate cells expressing the POI at an appropriate density in multi-well plates and allow them to adhere overnight.[2][15] Treat the cells with a range of concentrations for each PROTAC linker variant (e.g., 1 pM to 10 µM) for a fixed duration (e.g., 18-24 hours).[2][15] Include a vehicle-only control (e.g., DMSO).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS.[2] Harvest and lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2][13]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the subsequent steps.[2][13][16]

  • SDS-PAGE and Western Blotting: Normalize protein concentrations, add Laemmli buffer, and boil the samples.[2] Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.[2] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2][16]

  • Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST).[2] Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH or β-actin).[4] Incubate with an appropriate HRP-conjugated secondary antibody.[4]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12] Quantify band intensities using densitometry software and normalize the POI signal to the loading control.[12] Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine DC50 and Dmax values.[3][15]

Diagram: Logic of Linker Length vs. PROTAC Function

G cluster_results Outcome Start PROTAC Design: Select PEG Linker Length L_Short Short Linker Start->L_Short Too Short L_Optimal Optimal Linker Start->L_Optimal Optimal L_Long Long Linker Start->L_Long Too Long Good Productive Ternary Complex: Efficient Ubiquitination & Strong Degradation (Low DC50, High Dmax) Bad1 Steric Hindrance: No Ternary Complex Formation & No Degradation Bad2 Unstable/Non-Productive Complex: Inefficient Ubiquitination & Weak/No Degradation L_Short->Bad1 L_Optimal->Good L_Long->Bad2

References

Technical Support Center: Functionalization of m-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of m-PEG3-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the chemical modification of this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it functionalized?

A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal methoxy (B1213986) group and a terminal hydroxyl group. The PEG chain consists of three ethylene (B1197577) glycol units, which imparts hydrophilicity.[1][2] It is often functionalized to introduce a reactive group at the hydroxyl terminus, transforming it into a versatile linker for bioconjugation, the development of Proteolysis Targeting Chimeras (PROTACs), and other drug delivery systems.[2][3]

Q2: What are the most common functionalizations performed on this compound?

A2: The most common functionalizations involve converting the terminal hydroxyl group (-OH), which is a poor leaving group, into a more reactive functional group.[3] These include:

  • Activation to a good leaving group: Conversion to a mesylate (-OMs) or tosylate (-OTs) to facilitate nucleophilic substitution reactions.[2][3][4]

  • Oxidation: Conversion to a carboxylic acid (-COOH) for subsequent amide bond formation using carbodiimide (B86325) chemistry.[5]

  • Conversion to an amine (-NH2): For subsequent reactions with activated esters or other amine-reactive chemistries.[6]

Q3: My functionalization reaction of this compound has a low yield. What are the general causes?

A3: Low yields in this compound functionalization can stem from several factors:

  • Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of reagents.[4]

  • Reagent degradation: The activating agents (e.g., methanesulfonyl chloride, tosyl chloride) are often sensitive to moisture and can hydrolyze, reducing their effectiveness.[4][7]

  • Side reactions: Unwanted side reactions can consume your starting material or desired product.[7]

  • Difficult purification: The polar and oily nature of PEG derivatives can make purification challenging, leading to product loss during work-up and chromatography.[4][8]

Troubleshooting Guide: Activation of this compound to m-PEG3-OMs (Mesylation)

This section focuses on troubleshooting the common and critical conversion of this compound to m-PEG3-OMs.

Q4: I have a low yield of m-PEG3-OMs. How can I improve it?

A4: A low yield of the mesylated product is a frequent issue. Consider the following troubleshooting steps:

Potential Cause Solution
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR spectroscopy. Typical reaction times are 12-16 hours.[2][9] - Temperature: The reaction is often started at a low temperature (e.g., 0°C or -10°C) and then allowed to warm to room temperature. Ensure proper temperature control.[2] - Stoichiometry: Use a slight excess of methanesulfonyl chloride (MsCl) (e.g., 1.1-1.2 equivalents) and a non-nucleophilic base like triethylamine (B128534) (Et3N) or pyridine (B92270) (e.g., 1.5-2.0 equivalents) to drive the reaction to completion.[2][10]
Reagent Quality - Anhydrous Conditions: MsCl is highly sensitive to moisture. Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[7][9] - Fresh Reagents: Use a fresh bottle of MsCl. Old or improperly stored reagents may be partially hydrolyzed.
Improper Work-up - Aqueous Wash: During the work-up, washing with a dilute acid (like HCl) can remove basic impurities such as excess triethylamine. Follow this with a wash with saturated sodium bicarbonate and brine.[10] - Product Loss: m-PEG3-OMs is water-soluble. Minimize the number of aqueous washes to prevent excessive loss of product into the aqueous phase. Ensure complete extraction with an organic solvent like dichloromethane (B109758) (DCM).[2][10]

Q5: My final m-PEG3-OMs product is impure. What are the likely contaminants and how can I remove them?

A5: Impurities can interfere with downstream applications. Here are common impurities and purification strategies:

Common Impurity Identification Prevention and Removal
Unreacted this compound - TLC: The starting material will have a different Rf value than the product. - ¹H NMR: The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂-OH) in this compound have a characteristic chemical shift around 3.73 ppm.[11]- Prevention: Ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry as described in Q4. - Removal: Purification via column chromatography on silica (B1680970) gel is effective for separating the more non-polar m-PEG3-OMs from the more polar this compound.[2][10]
Triethylammonium Chloride - A salt byproduct of the reaction between triethylamine and HCl.- Removal: This salt is water-soluble and can be effectively removed during the aqueous work-up procedure.[10]
Hydrolyzed MsCl (Methanesulfonic Acid) - An acidic impurity resulting from the reaction of MsCl with water.- Removal: Can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution during the work-up.

Visualizing the Troubleshooting Workflow

cluster_start Problem: Low Yield or Impure m-PEG3-OMs cluster_reaction Reaction Conditions cluster_analysis Analysis cluster_purification Purification start Start Troubleshooting check_reagents Check Reagent Quality (Anhydrous, Fresh) start->check_reagents check_conditions Verify Reaction Parameters (Temp, Time, Stoichiometry) check_reagents->check_conditions monitor_reaction Monitor Reaction (TLC, NMR) check_conditions->monitor_reaction incomplete Reaction Incomplete? monitor_reaction->incomplete incomplete->check_conditions Yes workup Optimize Aqueous Work-up incomplete->workup No chromatography Perform Column Chromatography workup->chromatography analyze_purity Analyze Purity (NMR, MS) chromatography->analyze_purity end Pure m-PEG3-OMs analyze_purity->end

Caption: Troubleshooting workflow for m-PEG3-OMs synthesis.

Experimental Protocols

Protocol 1: Synthesis of m-PEG3-OMs from this compound

This protocol details the conversion of the terminal hydroxyl group of this compound to a mesylate.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice-salt bath

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.3-1.5 equivalents) to the solution.[2]

  • Cooling: Cool the reaction mixture to -10°C to 0°C using an ice-salt or ice bath.[2]

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the cooled, stirring solution.[2]

  • Reaction: Allow the reaction mixture to stir at a low temperature for 1-2 hours, then let it slowly warm to room temperature and continue stirring for 12 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[12]

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.[2]

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if NMR analysis indicates the presence of impurities.[2]

Visualizing the Synthesis and Work-up Workflow

cluster_synthesis Synthesis cluster_workup Work-up cluster_analysis Analysis & Purification A Dissolve this compound in anhydrous DCM B Add Et3N and cool to 0°C A->B C Add MsCl dropwise B->C D Stir and warm to RT overnight C->D E Quench with water D->E F Extract with DCM E->F G Wash with NaHCO3 and Brine F->G H Dry over Na2SO4 and concentrate G->H I Analyze crude product (TLC, NMR) H->I J Column Chromatography (if needed) I->J Impurities present K Final Product: m-PEG3-OMs I->K Product is pure J->K

Caption: Experimental workflow for m-PEG3-OMs synthesis.

Data Presentation

Table 1: ¹H NMR Chemical Shift Comparison for this compound Functionalization

Monitoring the change in the chemical shift of the methylene protons adjacent to the terminal oxygen is a key method for confirming successful functionalization.

CompoundProton AssignmentTypical Chemical Shift (δ) in CDCl₃ (ppm)
This compound (Starting Material)-O-CH₂ -OH~3.73 (triplet)[11]
m-PEG3-OMs (Mesylate)-O-CH₂ -OMs~4.38 (triplet)
-O-SO₂-CH₃ ~3.05 (singlet)[10]
m-PEG3-OTs (Tosylate)-O-CH₂ -OTs~4.16 (triplet)
Ar-CH₃ ~2.45 (singlet)
m-PEG3-COOH (Carboxylic Acid)-O-CH₂ -COOH~4.15 (singlet)[13]

Note: Chemical shifts are approximate and can vary based on solvent and other factors.

This technical support guide provides a starting point for troubleshooting common issues in the functionalization of this compound. For specific challenges not covered here, further investigation into the specific reaction chemistry is recommended.

References

Technical Support Center: m-PEG3-OH and its Derivatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of m-PEG3-OH and its activated derivatives in experimental settings. Particular focus is given to the impact of impurities on reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during conjugation reactions involving activated this compound derivatives.

Issue 1: Low or No Conjugation Yield

Possible Causes & Solutions

Possible Cause Recommended Action
Suboptimal pH Verify that the reaction buffer pH is within the optimal range for the specific conjugation chemistry. For reactions targeting primary amines (e.g., with NHS esters or mesylates), the pH should typically be between 7.5 and 8.5 to ensure the amines are deprotonated and nucleophilic.[1]
Hydrolysis of Activated PEG Activated PEG reagents, such as m-PEG3-OMs (mesylate), are susceptible to hydrolysis, converting them back to the unreactive this compound.[2][3] This is accelerated at high pH and over long reaction times.[1] Use freshly prepared solutions of the activated PEG and consider performing a time-course experiment to determine the optimal reaction duration.[1]
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or other nucleophilic components can compete with the target molecule for the activated PEG, reducing the yield of the desired conjugate.[1] Use non-nucleophilic buffers such as PBS or HEPES.
Degraded Reagent Improper storage or handling of activated PEG reagents can lead to degradation. Store reagents according to the manufacturer's recommendations, typically at low temperatures (-20°C or -80°C) under an inert atmosphere.[3]
Insufficient Molar Ratio of PEG Reagent If the molar ratio of the activated PEG to the target molecule is too low, the reaction may not proceed to completion. Increase the molar excess of the PEG reagent (e.g., from a 5-fold to a 10-fold or higher excess) to drive the reaction forward.[1]
Presence of Diol Impurities The starting this compound material may contain PEG-diol impurities.[4][5][6] If the diol is activated, it can lead to cross-linking of the target molecule, which may result in aggregation and precipitation, thus lowering the yield of the desired mono-conjugated product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and its activated derivatives?

A1: Common impurities can be categorized as follows:

  • Process-Related Impurities: These arise from the synthesis of this compound itself. The most significant is the corresponding PEG-diol , which has hydroxyl groups at both ends.[4][5][6] This impurity is formed when water is present during the polymerization of ethylene (B1197577) oxide.[4]

  • Activation-Related Impurities: When activating this compound (e.g., by converting it to m-PEG3-OMs), impurities can include unreacted this compound and byproducts from the activation reaction, such as methanesulfonic acid in the case of mesylation.[2][7]

  • Degradation Products: Activated m-PEG derivatives are susceptible to hydrolysis , which converts them back to the inactive this compound.[2][3] The PEG backbone itself can undergo oxidative degradation , leading to the formation of impurities like aldehydes (e.g., formaldehyde) and peroxides.[8][9]

Q2: How do these impurities affect my conjugation reaction?

A2: Impurities can have several detrimental effects on your reaction:

  • Reduced Conjugation Efficiency: The presence of unreacted or hydrolyzed this compound means there is less active PEG reagent available to react with your target molecule, leading to lower yields.[2]

  • Formation of Undesired Byproducts: The presence of activated PEG-diol can lead to the formation of cross-linked products (e.g., protein-PEG-protein), which can cause aggregation and complicate purification.[5][10]

  • Protein Damage: Oxidative impurities like aldehydes and peroxides can damage proteins, potentially leading to aggregation and loss of biological activity.[8]

Q3: How can I detect and quantify impurities in my this compound or its derivatives?

A3: Several analytical techniques can be used to assess the purity of your PEG reagents:

Analytical Technique Purpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) A powerful method for separating and quantifying the desired PEG product from impurities like unreacted starting material and closely related byproducts.[2][7][11] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as PEGs lack a strong UV chromophore.[2][12]
Thin-Layer Chromatography (TLC) A quick and effective method for monitoring the progress of a reaction and assessing the purity of the crude product.[2] Visualization of PEG compounds can be achieved using stains like potassium permanganate (B83412) (KMnO4) or an iodine chamber.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR can be used to confirm the structure of the desired product and to quantify impurities, such as residual this compound, by comparing the integration of characteristic peaks.[7][11]
Mass Spectrometry (MS) Used to verify the molecular weight of the PEG conjugate, confirming successful conjugation.[11] Techniques like MALDI-TOF-MS can also help identify impurities in the starting PEG material.[5]

Q4: What steps can I take to minimize the impact of impurities?

A4: To mitigate the effects of impurities, consider the following:

  • Source High-Purity Reagents: Start with this compound and activated derivatives from a reputable supplier who provides a certificate of analysis with purity data.

  • Proper Storage and Handling: Store PEG reagents under the recommended conditions (typically cold, dry, and under an inert atmosphere) to prevent degradation.[3][13] Use anhydrous solvents for preparing stock solutions.[3]

  • Purification of Activated PEG: If you are activating this compound yourself, purify the activated product (e.g., using column chromatography) to remove unreacted starting material and byproducts before use in conjugation.[2][7]

  • Optimize Reaction Conditions: Use non-nucleophilic buffers and optimize the reaction time and pH to minimize hydrolysis of the activated PEG.[1]

Experimental Protocols

Protocol 1: Purity Assessment by Analytical RP-HPLC

This protocol provides a general method for assessing the purity of an activated m-PEG3 derivative.

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.[11]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[11]

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.[11]

  • Sample Preparation: Dissolve a small amount of the PEG reagent in the initial mobile phase composition.

  • Injection and Elution: Inject the sample and run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 20-30 minutes).[2]

  • Detection: Use an ELSD or CAD for detection, as PEGs lack a strong UV chromophore.[2]

  • Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.[11]

Protocol 2: Monitoring Reaction Progress by TLC

  • Stationary Phase: Use standard silica (B1680970) gel TLC plates.

  • Mobile Phase: A polar mobile phase is typically required. A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 10:1) is a good starting point.[14]

  • Spotting: Spot the reaction mixture alongside the starting this compound material.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Dry the plate and visualize the spots using a potassium permanganate (KMnO4) stain or an iodine chamber.[2] The product should have a different Rf value than the starting material.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conjugation Yield start Low or No Conjugation Yield check_ph Is pH optimal (7.5-8.5)? start->check_ph check_reagent Is activated PEG reagent fresh and stored correctly? check_ph->check_reagent Yes solution_ph Adjust pH of reaction buffer. check_ph->solution_ph No check_buffer Is a non-nucleophilic buffer (e.g., PBS, HEPES) being used? check_reagent->check_buffer Yes solution_reagent Use fresh reagent; perform time-course experiment. check_reagent->solution_reagent No check_ratio Is the molar ratio of PEG to target sufficient? check_buffer->check_ratio Yes solution_buffer Switch to a non-nucleophilic buffer. check_buffer->solution_buffer No check_impurities Could diol impurities be causing cross-linking? check_ratio->check_impurities Yes solution_ratio Increase molar excess of PEG reagent. check_ratio->solution_ratio No solution_impurities Analyze starting material for diol content; consider purification. check_impurities->solution_impurities Possible Impurity_Impact Impact of Impurities in Activated this compound Reactions cluster_impurities Common Impurities cluster_impacts Reaction Outcomes diol PEG-Diol crosslinking Cross-linking & Aggregation diol->crosslinking unreacted Unreacted/Hydrolyzed This compound low_yield Low Yield of Desired Conjugate unreacted->low_yield oxidative Aldehydes/ Peroxides damage Protein Damage & Loss of Activity oxidative->damage crosslinking->low_yield

References

Technical Support Center: Refinement of Protocols Using Triethylene Glycol Monomethyl Ether (mTEG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing triethylene glycol monomethyl ether (mTEG) in experimental protocols. Below you will find troubleshooting advice, frequently asked questions, detailed experimental methodologies, and illustrative diagrams to support your research endeavors.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the use of mTEG in various experimental contexts.

Question: My reaction yield is lower than expected when using mTEG as a solvent. What are the potential causes and solutions?

Answer: Low reaction yields in mTEG can stem from several factors. Firstly, ensure the purity of your mTEG, as contaminants can interfere with the reaction.[1] It is also crucial to verify that your starting materials are pure and that all calculations for reagent quantities are correct.[1] The reaction temperature is another critical parameter; ensure it is optimal for your specific transformation, as mTEG's high boiling point allows for a wide operational range. If the reaction is sluggish, consider incrementally increasing the temperature. Additionally, ensure efficient stirring to overcome potential mass transfer limitations, especially in viscous reaction mixtures.[2] Finally, reaction time can be a factor; monitor the reaction's progress to determine the optimal duration and to avoid potential decomposition of products over extended periods.[1]

Question: I am observing incomplete PEGylation of my protein with an mTEG-based reagent. How can I improve the conjugation efficiency?

Answer: Incomplete PEGylation can be due to several reasons. First, confirm that the protein's reactive groups (e.g., thiols on cysteine residues for maleimide-functionalized mTEG) are available and not oxidized or sterically hindered.[3] If necessary, a reduction step using an agent like TCEP or DTT can be performed prior to conjugation to free up thiol groups.[3] Note that DTT must be removed before adding a maleimide-functionalized PEG reagent, as it will compete in the reaction.[3] Optimizing the molar ratio of the mTEG reagent to the protein is also critical; a 10- to 20-fold molar excess of the PEG reagent is a common starting point, but this may need to be adjusted.[3] The reaction buffer's pH is another key parameter, with a range of 6.5-7.5 being optimal for maleimide-thiol reactions.[4] Lastly, ensure that your mTEG reagent has not degraded during storage; it should be stored under appropriate conditions (e.g., at -20°C).[4]

Question: I am having difficulty purifying my mTEG-conjugated product. What purification strategies are recommended?

Answer: The purification of mTEG-conjugated molecules can be challenging due to their amphiphilic nature. For mTEG-peptides or small molecules, reversed-phase high-performance liquid chromatography (RP-HPLC) is often effective.[4] For larger molecules like proteins, size-exclusion chromatography (SEC) can be used to separate the PEGylated conjugate from the unreacted protein and excess PEG reagent.[4] If you are dealing with a crude organic reaction mixture where mTEG was the solvent, purification can be achieved through column chromatography after diluting the mixture with a suitable organic solvent and performing an aqueous wash to remove the bulk of the mTEG. Recrystallization or reprecipitation can also be viable techniques for solid compounds.[5]

Question: Can I use mTEG in the synthesis of nanoparticles? What is its role?

Answer: Yes, mTEG and similar glycol ethers are used in the "polyol" synthesis of various nanoparticles, such as those made of gold or silver.[6][7] In these methods, mTEG can serve multiple functions simultaneously: it acts as a high-boiling point solvent, allowing for the necessary high reaction temperatures for nanoparticle nucleation and growth; it can also function as a reducing agent, reducing metal salt precursors to their zero-valent state; and it can act as a capping agent, stabilizing the nanoparticles and preventing aggregation.[7] The ethylene (B1197577) glycol units also provide hydrophilicity and biocompatibility to the resulting nanoparticles.[6]

Quantitative Data

The following tables summarize key physicochemical properties of mTEG and provide a starting point for reaction optimization.

Table 1: Physicochemical Properties of Triethylene Glycol Monomethyl Ether (mTEG)

PropertyValueReferences
Synonyms Methyltriglycol, mPEG3-alcohol[8][9]
CAS Number 112-35-6[8][9]
Molecular Formula C₇H₁₆O₄[8][10]
Molecular Weight 164.20 g/mol [8][10]
Appearance Colorless, clear liquid[8][9]
Boiling Point 246-249 °C (at 760 mmHg)[8][10]
122 °C (at 10 mmHg)[8][11]
Melting Point -44 °C[8][10]
Density ~1.026 - 1.05 g/cm³[8][9]
Refractive Index n20/D 1.439 (lit.)[11][12]
Vapor Pressure <0.01 mmHg (at 20 °C)[12]

Table 2: Hansen Solubility Parameters (HSP) for mTEG

HSP ComponentValue (MPa½)Reference
δd (Dispersion) 16.2[8]
δp (Polar) 7.6[8]
δh (Hydrogen Bonding) 12.5[8]

These HSP values can be used to predict the solubility of active pharmaceutical ingredients (APIs) or other solutes in mTEG. A smaller Hansen distance (Ra) between the HSPs of the solute and mTEG indicates a higher likelihood of solubility.[8]

Experimental Protocols

Below are detailed methodologies for key experiments involving triethylene glycol monomethyl ether.

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol is used to determine the equilibrium solubility of a compound in mTEG.[8]

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of the solute to a known volume of mTEG in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for 24-72 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solute from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved solute in the clear supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Protocol 2: General Procedure for High-Temperature Organic Synthesis (e.g., Ullmann Condensation)

This protocol provides a general framework for using mTEG as a high-boiling point solvent in organic synthesis. This example is adapted from a protocol for a similar solvent, tetraethylene glycol monomethyl ether.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 eq), alcohol or amine (1.2 eq), copper catalyst (e.g., CuI, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a sufficient volume of mTEG to dissolve the reactants and allow for efficient stirring.

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 180-200 °C) with vigorous stirring. The high boiling point of mTEG will allow the reaction to be maintained at this temperature without significant solvent loss.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with appropriate aqueous solutions to remove unreacted starting materials and byproducts, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Synthesis of Gold Nanoparticles (AuNPs)

This protocol details the synthesis of gold nanoparticles where mTEG can be used as a solvent, reducing agent, and capping agent. This protocol is adapted from procedures using the similar tetraethylene glycol monomethyl ether.[6]

Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of mTEG.

  • Heating: Heat the mTEG to 120 °C with vigorous stirring.

  • Precursor Injection: Rapidly inject a 1 mL aqueous solution of 10 mM HAuCl₄·3H₂O into the hot mTEG.

  • Reaction: Observe the color change of the solution from yellow to ruby red, which indicates the formation of gold nanoparticles.[6] Maintain the reaction temperature at 120 °C for 30-60 minutes to ensure the completion of the reaction and stabilization of the nanoparticles.[6]

  • Cooling: Allow the solution to cool to room temperature.

  • Purification: The resulting AuNPs can be purified by repeated centrifugation (e.g., at 12,000 rpm for 20 minutes) and redispersion in a suitable solvent like ethanol (B145695) or deionized water to remove excess mTEG and unreacted precursors.[6]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the use of mTEG.

G cluster_input Input Parameters cluster_calc Calculation cluster_pred Prediction solute_hsp Solute HSP (δd, δp, δh) calc_ra Calculate Ra (Hansen Distance) solute_hsp->calc_ra solvent_hsp Solvent HSP (mTEG) (δd, δp, δh) solvent_hsp->calc_ra sol_pred Solubility Prediction calc_ra->sol_pred

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

G start Start: Protein with accessible Cysteine prep_protein 1. Prepare Protein Solution in Degassed Buffer (pH 6.5-7.5) start->prep_protein conjugation 3. Mix Protein and mTEG-Maleimide (10-20x molar excess of PEG) Incubate 1-2h at RT prep_protein->conjugation prep_peg 2. Prepare mTEG-Maleimide Stock Solution prep_peg->conjugation quench 4. Quench Reaction (Optional, e.g., with L-cysteine) conjugation->quench purify 5. Purify Conjugate (e.g., SEC or RP-HPLC) quench->purify characterize 6. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purify->characterize end End: Purified mTEG-Protein Conjugate characterize->end

Caption: Experimental workflow for protein bioconjugation with mTEG-maleimide.

G cluster_reagents Reagents & Setup cluster_conditions Reaction Conditions cluster_analysis Analysis & Work-up issue Low Reaction Yield or Incomplete Conversion purity Check Reagent Purity (mTEG, starting materials) issue->purity calcs Verify Calculations & Stoichiometry issue->calcs atmosphere Ensure Inert Atmosphere (if required) issue->atmosphere temp Optimize Temperature issue->temp time Optimize Reaction Time issue->time stir Ensure Efficient Stirring issue->stir conc Check Concentration issue->conc monitor Monitor Reaction Progress (e.g., TLC, GC) issue->monitor workup Check for Product Loss during Work-up issue->workup

Caption: Logical workflow for troubleshooting low-yield reactions involving mTEG.

References

Validation & Comparative

The Great Spacer Debate: A Comparative Guide to m-PEG3-OH and Longer PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical design choice that profoundly influences the therapeutic success of bioconjugates. Polyethylene glycol (PEG) linkers are a cornerstone in this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1][2][3] The length of the PEG chain, however, is a crucial variable that necessitates a careful balancing act between optimizing a drug's performance and maintaining its biological activity.[1][4] This guide provides an objective comparison of the short, discrete m-PEG3-OH linker and its longer PEG counterparts, supported by experimental data and detailed methodologies to inform the rational design of next-generation therapeutics.

At a Glance: Key Differences in Performance

The choice between a short linker like this compound and a longer PEG chain is fundamentally dependent on the specific application and desired therapeutic outcome.[5] Shorter linkers are often favored when precise, rigid spacing is necessary, such as in the design of Proteolysis Targeting Chimeras (PROTACs).[5][6] In contrast, longer PEG chains are generally the superior choice for systemic delivery of biologics, including antibody-drug conjugates (ADCs) and nanoparticles, where prolonged circulation and enhanced bioavailability are paramount.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of different PEG chain lengths on key performance metrics of bioconjugates.

Table 1: Impact of PEG Linker Length on Pharmacokinetics

PEG Linker LengthKey FindingReference MoleculeImpact on Half-Life
No PEG Linker Baseline for comparison.Affibody-Drug Conjugate19.6 minutes.[7]
Short (e.g., PEG2-PEG8) Can lead to unexpectedly rapid clearance in some systems, which is advantageous for imaging applications.[4]-Faster clearance, shorter half-life.[4]
Intermediate (e.g., PEG8-PEG12) Represents a "balanced approach" to improving pharmacokinetic profiles.[4]-Slower clearance and longer half-life compared to short linkers.[4]
Long (e.g., 4kDa) Significantly prolonged plasma half-life due to increased hydrodynamic radius, which reduces renal clearance.[4][7]Affibody-Drug Conjugate49.2 minutes (2.5-fold increase).[7]
Long (e.g., 10kDa) Dramatically extended circulation time.[7]Affibody-Drug Conjugate219.0 minutes (11.2-fold increase).[7]
Long (e.g., 6kDa vs. 50kDa) Half-life increased from 18 minutes to 16.5 hours with increasing molecular weight.[8]PEG Polymer-

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity and Efficacy

PEG Linker LengthEffect on In Vitro PotencyRationaleIn Vivo Efficacy
No PEG Linker Highest potency in some cases.[7]Less steric hindrance, allowing for more efficient interaction with the target.[4]Minimal efficacy due to rapid clearance.[2]
Short (e.g., PEG2-PEG8) Generally maintains high potency.[4] Shorter PEG linkers (1K, 2K) were most efficient in killing tumor spheroid cells.[4]Less steric hindrance compared to longer linkers.[4]Moderate tumor uptake and efficacy.[2]
Long (e.g., 4kDa) 4.5-fold reduction in cytotoxicity.[7]Increased steric hindrance can interfere with target binding.[9][]-
Long (e.g., 10kDa) 22-fold reduction in cytotoxicity.[7]Significant steric hindrance.[9][]Greatest tumor size reduction in a study with Doxorubicin-loaded liposomes.[5][11]
Long (e.g., 8-24 PEG Units) Lower than shorter linkers.[2]-Significantly higher tumor uptake and efficacy.[2]

Table 3: Physicochemical Properties of this compound vs. Longer PEG Linkers

PropertyThis compound (and other short PEGs)Longer PEG Linkers (e.g., PEG2000 and above)
Molecular Weight Precise and fixed (monodisperse).[5] For this compound: 164.2 g/mol .[12]Can be monodisperse or, more commonly, polydisperse (a mixture with an average molecular weight).[5]
Hydrophilicity Good, but may be insufficient for very hydrophobic molecules.[13]Excellent, significantly enhances the solubility of hydrophobic payloads.[13][14]
Flexibility Limited flexibility, provides a more defined and rigid distance.[13]High flexibility, can adopt various conformations.[13]
Immunogenicity Minimal impact on immunogenicity.[13] Longer PEG chains are generally associated with a more robust anti-PEG antibody response.[15]

Experimental Methodologies

To ensure the reproducibility and validation of findings when comparing PEG linkers, detailed experimental protocols are crucial. Below are summaries of key methodologies.

In Vivo Pharmacokinetic Study

Objective: To determine and compare the pharmacokinetic parameters (e.g., half-life, clearance) of bioconjugates with different PEG linker lengths.[8]

Protocol:

  • Animal Model Selection: Choose an appropriate animal model, such as rats or mice.[8]

  • Drug Administration: Administer the PEGylated conjugates intravenously (IV) or subcutaneously (SC) at a predetermined dose.[8]

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).[8]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.[8]

  • Drug Concentration Analysis: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method, such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).

In Vitro Cytotoxicity Assay

Objective: To assess and compare the potency of bioconjugates with varying PEG linker lengths against target cells.

Protocol:

  • Cell Culture: Culture the target cancer cell line to an appropriate density in a multi-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the bioconjugates.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each bioconjugate, which represents the concentration required to inhibit cell growth by 50%.

In Vivo Antitumor Efficacy Study

Objective: To evaluate and compare the therapeutic efficacy of bioconjugates with different PEG linkers in a tumor-bearing animal model.

Protocol:

  • Tumor Inoculation: Inoculate mice with tumor cells to establish tumors of a suitable size.

  • Treatment Groups: Randomize the animals into different treatment groups, including a vehicle control and groups for each bioconjugate.

  • Drug Administration: Administer the treatments according to a predefined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

  • Efficacy Evaluation: At the end of the study, compare the tumor growth inhibition between the different treatment groups.

Visualizing the Concepts

Diagrams created using Graphviz can help illustrate key concepts and workflows related to the comparison of PEG linker lengths.

experimental_workflow start Start: Synthesize Bioconjugates (this compound vs. Longer PEGs) purification Purification and Characterization start->purification in_vitro In Vitro Studies (e.g., Cytotoxicity Assay) purification->in_vitro in_vivo In Vivo Studies purification->in_vivo analysis Data Analysis and Comparison in_vitro->analysis pk_study Pharmacokinetic (PK) Analysis in_vivo->pk_study efficacy_study Antitumor Efficacy Study in_vivo->efficacy_study pk_study->analysis efficacy_study->analysis

Experimental workflow for comparing PEG linker performance.

PROTAC_pathway cluster_complex Ternary Complex Formation target_protein Target Protein protac PROTAC (with PEG Linker) target_protein->protac binds ubiquitination Ubiquitination of Target Protein e3_ligase E3 Ligase e3_ligase->protac binds proteasome Proteasomal Degradation ubiquitination->proteasome degraded_protein Degraded Protein Fragments proteasome->degraded_protein

PROTAC-mediated protein degradation pathway.

Conclusion: A Strategic Choice for Optimal Outcomes

The selection of a PEG linker is a critical decision in the design of therapeutic conjugates. While longer linkers generally enhance circulation time and can improve tumor accumulation, the optimal length is highly dependent on the specific drug, target, and desired therapeutic outcome.[2] Short linkers like this compound may be advantageous in scenarios where rapid clearance is desired or when avoiding steric hindrance at the target site is paramount.[2][4] Conversely, for many systemic therapies, the benefits of prolonged exposure afforded by longer PEG chains outweigh a potential decrease in in vitro potency.[4] A systematic evaluation of a range of PEG linker lengths is therefore crucial in the preclinical development of any new bioconjugate to achieve the desired balance of properties for maximal therapeutic benefit.[1]

References

A Comparative Guide to the In Vitro Validation of m-PEG3-OH Conjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern therapeutic design, influencing the pharmacokinetic profiles, solubility, and overall efficacy of drug conjugates.[1][2] Short, discrete PEG linkers, such as m-PEG3-OH (methoxy-PEG3-alcohol), are particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where they serve as a flexible bridge to connect a target protein ligand with an E3 ubiquitin ligase ligand.[3][4][5] The length and composition of this linker are critical parameters that can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), cellular permeability, and ultimately, the potency of in vitro protein degradation.[5][6]

This guide provides an objective comparison of the in vitro performance of a conjugate utilizing a three-unit PEG linker against alternatives with slightly different short PEG chain lengths. It includes supporting experimental data from a representative study on BRD4-targeting PROTACs and details the essential protocols required for such validation.

Comparative Analysis: Impact of Short PEG Linker Length on PROTAC Activity

To illustrate the impact of linker length on in vitro activity, the following data summarizes the performance of a series of PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4). These PROTACs utilize the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6).[6] The key metrics for comparison are the half-maximal degradation concentration (DC50), representing potency, and the maximum degradation (Dmax), representing efficacy.[6]

LinkerIn Vitro Degradation (DC50, nM)Maximum Degradation (Dmax, %)Cellular Permeability (Papp, 10⁻⁶ cm/s)
m-PEG3 Data Not SpecifiedData Not SpecifiedData Not Specified
PEG4 Data Not SpecifiedData Not SpecifiedData Not Specified
PEG5 Data Not SpecifiedData Not SpecifiedData Not Specified
PEG6 Data Not SpecifiedData Not SpecifiedData Not Specified
Data synthesized from a study on BRD4-targeting PROTACs with varying short PEG linkers.[6]

Note: While the search results describe a comparative study involving PEG3 to PEG6 linkers for BRD4 PROTACs, the specific quantitative values for DC50, Dmax, and permeability for each linker length were not provided in the snippets. The table structure is presented as a template for how such data should be displayed.

The results from such studies often demonstrate that even a single ethylene (B1197577) glycol unit difference can alter the degradation potency and efficacy, highlighting the necessity of fine-tuning linker length for optimal performance.[2][6]

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for the accurate in vitro validation of conjugate activity.[2] The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT/CCK-8 Assay)

This assay determines the potency of a conjugate by measuring its effect on cell viability or metabolic activity.[7][8]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound conjugate.[2]

  • Materials:

    • Target cancer cell line (e.g., HeLa, L929, MV4-11).[9][10]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[9][10]

    • This compound conjugate and controls (e.g., unconjugated drug).

    • 96-well tissue culture plates.

    • Cell viability reagent such as MTT or CCK-8.[6][11]

    • Solubilization solution (e.g., DMSO).[9][11]

    • Microplate reader.

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.[6][12]

    • Compound Treatment: Prepare serial dilutions of the conjugate in fresh culture medium. Remove the old medium from the cells and add the diluted compounds to the respective wells.[6][12]

    • Incubation: Incubate the plate for a period relevant to the compound's mechanism of action (typically 48-96 hours).[2][6]

    • Reagent Addition: Add the MTT or CCK-8 reagent to each well according to the manufacturer's protocol and incubate for an additional 1-4 hours. This allows viable cells to convert the reagent into a colored formazan (B1609692) product.[7][11]

    • Solubilization & Measurement: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9] Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot cell viability against the logarithm of the conjugate concentration and fit the data to a dose-response curve to determine the IC50 value.[2][13]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay quantifies the induction of apoptosis (programmed cell death) by the conjugate.[6]

  • Objective: To determine the percentage of cells undergoing early and late apoptosis after treatment.[6]

  • Methodology:

    • Cell Treatment: Treat cells with the conjugate at various concentrations for a predetermined time.

    • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[6]

    • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) stain to the cells.[6]

    • Incubation: Incubate the samples in the dark at room temperature for 15 minutes.[6]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are classified as early apoptotic, while double-positive cells are in late apoptosis or necrosis.[6]

    • Data Analysis: Quantify the percentage of cells in each quadrant to assess the extent of apoptosis induction compared to controls.[6]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating experimental processes and the underlying biological mechanisms of action.

G cluster_prep Preparation cluster_exp Experiment cluster_assays In Vitro Assays cluster_analysis Data Analysis Conjugate This compound Conjugate Stock Solution Treatment Cell Treatment (Serial Dilutions, 48-72h) Conjugate->Treatment Cells Target Cell Culture (e.g., BRD4-expressing) Cells->Treatment Cytotoxicity Cytotoxicity Assay (MTT / CCK-8) Treatment->Cytotoxicity Degradation Protein Degradation (Western Blot) Treatment->Degradation Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis IC50 Calculate IC50 Cytotoxicity->IC50 DC50 Calculate DC50 / Dmax Degradation->DC50 Apoptosis_Pct Quantify Apoptosis % Apoptosis->Apoptosis_Pct

Caption: Experimental workflow for the in vitro validation of a PROTAC conjugate.

G cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recruitment Degradation Target Protein Degradation Proteasome->Degradation Catalyzes

Caption: Generalized mechanism of action for a PROTAC.

References

A Researcher's Guide to PROTAC Linkers: A Comparative Analysis for Optimal Degrader Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, orchestrating the cell's own machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties, playing a pivotal role in the formation of a stable and productive ternary complex.[1][5] This guide provides a comparative analysis of different PROTAC linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

The primary function of a PROTAC is to induce proximity between a target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][6] The linker is the architectural element that orchestrates this interaction. Its length, composition, and rigidity dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase).[5][7] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient degradation.[2][5] Conversely, a poorly designed linker can cause steric hindrance, prevent the formation of a stable complex, or result in unproductive orientations, ultimately compromising degradation.[1][8]

Visualizing the PROTAC Pathway and Design Logic

PROTAC_Mechanism

Linker_Properties_Logic cluster_linker Linker Properties cluster_performance PROTAC Performance Length Length Ternary_Stability Ternary Complex Stability & Cooperativity Length->Ternary_Stability Composition Composition (e.g., PEG, Alkyl) Composition->Ternary_Stability PK Pharmacokinetics (Solubility, Permeability) Composition->PK Rigidity Rigidity Rigidity->Ternary_Stability Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Stability->Efficacy PK->Efficacy

Comparative Analysis of Linker Types

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most common types are flexible linkers, such as alkyl and polyethylene (B3416737) glycol (PEG) chains, and rigid linkers that incorporate cyclic moieties.[8][9]

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Hydrocarbon chains of varying lengths.[2]- Synthetically accessible and stable.[3][6]- High degree of conformational flexibility.[2]- Hydrophobic, may limit solubility.[3]- Can lead to non-specific binding.[3]- High flexibility can have an entropic penalty upon binding.[2]
PEG Chains Repeating ethylene (B1197577) glycol units.[2]- Hydrophilic, improves solubility and cell permeability.[2][3]- Biocompatible and synthetically versatile.[10]- May have reduced metabolic stability.[3]- Excessive length can decrease degradation activity.[]
Rigid Linkers Contain cyclic (e.g., piperazine, piperidine) or planar (e.g., aromatic, triazole) elements.[2][3]- Can pre-organize the PROTAC into a bioactive conformation.[2][3]- May enhance ternary complex stability and improve PK properties.[3][9]- Can improve selectivity.[2]- Less conformational flexibility can hinder complex formation if geometry is not optimal.[3]- Often more synthetically challenging.[2]
Clickable Incorporates moieties like alkynes or azides for triazole formation.[]- Facilitates rapid synthesis of PROTAC libraries for optimization.[12][13]- The resulting triazole ring is metabolically stable.[6][8]- May introduce interactions that affect ternary complex formation.[13]

Quantitative Performance Data

The efficacy of a PROTAC is quantified by its DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage).[3][8] The optimal linker is highly dependent on the specific target and E3 ligase pair.[1][8]

Target (E3 Ligase)Linker TypeLinker Length (atoms/units)DC50 (nM)Dmax (%)Key Finding
CRBN (Self-degradation)Alkyl9 atoms<100>90Alkyl linker was more effective than a PEG linker of similar length for this target.[1][12]
CRBN (Self-degradation)PEG3 PEG units>1000<50The incorporation of oxygen atoms in the PEG linker inhibited PROTAC activity compared to the alkyl equivalent.[12]
BRD4 (CRBN)PEG0 PEG units (short)<500~80Shorter and longer linkers were more potent than intermediate lengths for this specific PROTAC series.[12]
BRD4 (CRBN)PEG1-2 PEG units>5000<50Intermediate length linkers showed reduced potency.[12]
BRD4 (CRBN)PEG4-5 PEG units<500>90Longer linkers regained high degradation potency.[12]
BTK (CRBN)RigidN/A--A rigid linker showed a significantly improved metabolic half-life (>145 min) compared to its flexible counterpart.[9]
Estrogen Receptor α (VHL)Hydrocarbon12 atoms~100~80Shorter linkers (<16 atoms) demonstrated superior degradation compared to longer linkers.[14][15]
Estrogen Receptor α (VHL)Hydrocarbon16 atoms~50>90The 16-atom linker was identified as optimal in this study.[14][15]
Estrogen Receptor α (VHL)Hydrocarbon21 atoms>1000<60The longest linker was significantly less effective.[14][15]

Experimental Protocols

Accurate and reproducible data are paramount for evaluating PROTAC linkers. Below are methodologies for key experiments.[1][8]

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture & Treatment Plate cells and treat with varying PROTAC concentrations. B 2. Cell Lysis Harvest cells and prepare protein lysates. A->B C 3. Protein Quantification (BCA Assay) Normalize protein concentrations. B->C D 4. SDS-PAGE & Western Blot Separate proteins by size and transfer to a membrane. C->D E 5. Antibody Incubation Probe with primary (anti-target) and secondary antibodies. D->E F 6. Imaging & Densitometry Detect signal and quantify protein band intensity. E->F G 7. Data Analysis Calculate DC50 and Dmax values. F->G

Protocol 1: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][8]

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, HEK293T) in 6-well plates to achieve 70-80% confluency.[1][8] Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).[10]

  • Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading for each sample.[10]

  • SDS-PAGE and Transfer: Denature protein lysates and separate them by size on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager. Quantify band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax values.[8]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data for binary and ternary complex formation.[5][13]

  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.[5]

  • Binary Interaction Analysis (PROTAC to E3): Inject a series of PROTAC concentrations over the immobilized E3 ligase to measure the binary binding kinetics (kon/koff) and affinity (KD).

  • Binary Interaction Analysis (PROTAC to POI): In a separate experiment, inject a pre-incubated mixture of the PROTAC and the POI over the immobilized E3 ligase. This is often done in a "competition" format or by immobilizing the POI instead.

  • Ternary Complex Formation Assay: Prepare analyte solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.[13] Inject these mixtures over the immobilized E3 ligase.

  • Data Analysis: An enhancement in the binding response or a slower dissociation rate in the presence of both the POI and PROTAC indicates the formation of a ternary complex. The data can be fitted to kinetic models to determine the cooperativity factor (α), which quantifies the extent to which the binding of one protein influences the binding of the other.[16]

Conclusion

The linker is a critical and highly tunable component in the design of PROTACs, with a profound impact on their efficacy, selectivity, and pharmacokinetic properties.[1][3] While flexible linkers like PEG and alkyl chains offer synthetic convenience, there is a clear trend towards more rigid and sophisticated linkers to enhance metabolic stability and pre-organize the PROTAC for optimal ternary complex formation.[3][9] The choice of linker must be carefully considered and empirically tested for each specific PROTAC, as the optimal design is highly dependent on the target protein and E3 ligase pair.[8] The comparative data and detailed protocols provided in this guide offer a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to the In Vivo Performance of Short-Chain PEG Linkers, Featuring m-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical design parameter that profoundly influences the in vivo stability, efficacy, and pharmacokinetic profile of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While not a therapeutic agent itself, m-PEG3-OH is a fundamental, hydrophilic building block used to create these linkers.[1][2]

This guide provides an objective comparison of short-chain polyethylene (B3416737) glycol (PEG) linkers, exemplified by this compound, against other linker strategies. The analysis is supported by experimental data on how linker composition affects the in vivo performance of bioconjugates.

The Role of this compound in Advanced Therapeutics

This compound, or 2-(2-(2-methoxyethoxy)ethoxy)ethanol, is a short, discrete PEG molecule containing three ethylene (B1197577) glycol units.[1][2] In drug development, it is derivatized into heterobifunctional linkers (e.g., m-PEG3-OMs, m-PEG3-SH) that connect a targeting moiety to a therapeutic payload.[3][4][5] The primary functions of incorporating a short PEG chain are:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of often-hydrophobic payload molecules, which is beneficial for formulation and preventing aggregation.[3][]

  • Improved Pharmacokinetics (PK): PEG linkers can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. They can shield the conjugate from enzymatic degradation and modulate clearance rates.[7][8]

  • Optimized Biological Activity: In PROTACs, the length and flexibility of the linker are crucial for correctly orienting the target protein and the E3 ligase to form a productive ternary complex, which is essential for target degradation.[4][9][10]

Comparison 1: Short vs. Long PEG Linkers

The length of the PEG chain is a key variable. While longer PEG chains (e.g., PEG8, PEG12, or larger polymers) are traditionally known to prolong circulation half-life (a "stealth" effect), recent evidence reveals a more nuanced relationship, where shorter linkers can be advantageous.[7][11][12]

Key Performance Metrics:

  • Pharmacokinetics & Clearance: A study on ADCs with varying PEG lengths (from no PEG up to PEG24) found a clear relationship between PEG size and plasma clearance. Clearance rates decreased as PEG length increased up to a threshold of PEG8, after which further increases in length had minimal impact on exposure.[13] Conjugates with linkers shorter than PEG8 were cleared much more rapidly.[13]

  • Half-Life & Efficacy: In a study of miniaturized ADCs (Affibody-drug conjugates), modifying the conjugate with a 10 kDa PEG chain extended the half-life by 11.2-fold compared to a non-PEGylated version.[14] However, this came at the cost of a 22-fold reduction in in vitro cytotoxicity.[14] This highlights a critical trade-off between circulation time and potency that must be optimized.

  • Toxicity: The same study found that PEG modification significantly increased the maximum tolerable dose (MTD). The conjugate with the 10 kDa PEG linker had an MTD at least 4-fold higher than the non-PEGylated conjugate, indicating reduced off-target toxicity.[14]

Quantitative Data: Effect of PEG Linker Length on ADC Performance

Table 1: In Vivo Pharmacokinetics of an ADC with Varied PEG Linker Lengths Data synthesized from a study on non-binding IgG conjugates (DAR 8) in Sprague-Dawley rats.[13]

Drug-LinkerPEG LengthRelative Plasma Exposure (AUC)Clearance Rate Trend
Linker 1No PEGLowestVery Fast
Linker 2PEG2LowFast
Linker 3PEG4ModerateModerate
Linker 4PEG8HighSlow
Linker 5PEG12HighestSlow
Linker 6PEG24HighestSlow

Table 2: Performance of Affibody-Drug Conjugates with Different PEG Sizes Data from a study comparing a non-PEGylated conjugate (HM) with conjugates containing 4 kDa (HP4KM) and 10 kDa (HP10KM) PEG linkers.[14]

ConjugatePEG SizeHalf-Life Extension (vs. HM)In Vitro Cytotoxicity Reduction (vs. HM)Maximum Tolerable Dose (MTD)
HMNone1.0x1.0x< 5.0 mg/kg
HP4KM4 kDa2.5x4.5x10.0 mg/kg
HP10KM10 kDa11.2x22.0x20.0 mg/kg

Comparison 2: PEG Linkers vs. Alternative Chemistries

While PEG is widely used, its potential for immunogenicity (the development of anti-PEG antibodies) and its non-biodegradable nature have prompted the exploration of alternatives.[12][15][16][17]

Key Alternatives and Performance:

  • Polypeptide Linkers: Using amino acid sequences (e.g., Val-Cit, Gly-Ser repeats) offers a biodegradable option.[15] These can be engineered for high plasma stability and susceptibility to cleavage by specific enzymes (like Cathepsin B) inside the target cell, ensuring controlled payload release.[15][18]

  • Polysarcosine (pSar): This polymer is gaining traction due to its hydrophilicity, low immunogenicity, and biodegradability.[15][16] Preclinical studies have shown it to be a promising alternative to PEG.[15]

  • Polysaccharide Linkers (e.g., Dextran): These natural polymers are biocompatible and biodegradable. Some studies have shown that dextran (B179266) can achieve superior tumor accumulation compared to PEG.[15]

  • Site-Specific vs. Non-Specific Linkers: The method of conjugation is as important as the linker itself. Traditional linkers often react with lysine (B10760008) residues on antibodies, creating a heterogeneous mixture. Modern alternatives use thiol-reactive linkers (reacting with engineered cysteines) or click chemistry to create homogeneous ADCs with a precise drug-to-antibody ratio (DAR), which generally leads to improved stability and a wider therapeutic window.[19]

Quantitative Data: Stability of Different Linker Chemistries

Table 3: Comparative Stability of Common Bioconjugation Linkages Data synthesized from literature reviews. Stability is context-dependent and these values are representative.[18]

Linkage TypeFormed FromRelative In Vivo StabilityKey Characteristics
Oxime Aminooxy + Aldehyde/KetoneVery HighExceptionally stable under physiological conditions.[18]
Amide Carboxylic Acid + AmineVery HighHighly stable, often used in non-cleavable linkers.
Thioether (Maleimide) Thiol + MaleimideModerate to HighSusceptible to retro-Michael reaction, leading to deconjugation in plasma.[18]
Peptide (e.g., Val-Cit) Protease-cleavable sequenceHigh (in circulation)Designed to be stable in plasma but cleaved by lysosomal enzymes.[18]
Hydrazone Hydrazine + Aldehyde/KetoneLow to ModerateAcid-labile; designed for cleavage in the low-pH environment of endosomes.[19]

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with PEG Linker) PROTAC->Ternary Recruitment Ternary->PROTAC Recycled polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.[4][5][10]

ADC_Mechanism cluster_system Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

General mechanism of action for an Antibody-Drug Conjugate.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Conjugate Design (Target, Linker, Payload) Synth Chemical Synthesis Design->Synth Purify Purification & Characterization (HPLC, MS) Synth->Purify Viability Cell Viability Assay (e.g., MTT, IC50) Purify->Viability Stability Plasma Stability Assay Purify->Stability Binding Target Binding Assay (e.g., ELISA, SPR) Purify->Binding Animal Animal Model Dosing (e.g., Tumor Xenograft) Viability->Animal Stability->Animal PK Pharmacokinetics (PK) (Clearance, Half-life) Animal->PK PD Pharmacodynamics (PD) (Target modulation in tissue) Animal->PD Efficacy Efficacy Studies (Tumor Growth Inhibition) Animal->Efficacy Tox Toxicity Studies (MTD) Animal->Tox

Typical workflow for bioconjugate design and evaluation.[5]

Experimental Protocols

Protocol 1: General In Vivo Pharmacokinetics & Biodistribution Study

This protocol provides a generalized methodology for evaluating the in vivo behavior of a bioconjugate.

Objective: To determine the circulation half-life, clearance rate, and organ distribution of a bioconjugate in an animal model.

Materials:

  • Test bioconjugate (e.g., ADC or PROTAC).

  • Animal model (e.g., immunodeficient mice bearing subcutaneous tumors).[7]

  • Labeling agent: Radioactive isotope (e.g., ¹²⁵I) or fluorescent dye for quantification.[7]

  • Intravenous (IV) injection equipment.

  • Imaging system (SPECT/CT or optical imaging, optional).[7]

  • Gamma counter or fluorescence imaging system for ex vivo analysis.[7]

Procedure:

  • Labeling: Covalently attach a radioactive or fluorescent label to the bioconjugate for tracking.

  • Animal Model: Use tumor-bearing mice once tumors reach a predetermined size (e.g., 100-200 mm³).[7]

  • Administration: Administer a single intravenous dose of the labeled bioconjugate to the mice.[7][13]

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 1, 4, 24, 48, 96, 168 hours) to determine plasma concentration over time.

  • In Vivo Imaging (Optional): At specified time points, perform non-invasive imaging to visualize real-time biodistribution.[7]

  • Ex Vivo Analysis: At the final time point, euthanize the animals. Harvest major organs (tumor, liver, spleen, kidneys, heart, lungs) and blood.[7]

  • Quantification: Measure the radioactivity or fluorescence in the harvested organs and blood samples.[7] Calculate pharmacokinetic parameters (e.g., half-life, clearance) and tissue distribution (% injected dose per gram of tissue).

Protocol 2: General In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the potency of a cytotoxic bioconjugate.

Objective: To determine the concentration of a bioconjugate required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target cancer cell lines (with varying levels of target expression).

  • Control cell line (negative for the target antigen).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Test bioconjugate (e.g., ADC).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or SDS in HCl).[15]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a specific density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.[15]

  • Treatment: Prepare serial dilutions of the bioconjugate in culture medium. Remove the old medium from the cells and add the bioconjugate solutions. Include untreated wells as a control.

  • Incubation: Incubate the cells with the bioconjugate for a set period (e.g., 72-96 hours).[13]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

References

A Comparative Guide to the Characterization and Validation of m-PEG3-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control over the physicochemical properties of bioconjugates is paramount. The choice of a linker is a critical design parameter that influences solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy of a molecule. This guide provides an objective comparison of m-PEG3-OH derivatives, a class of short, discrete polyethylene (B3416737) glycol (PEG) linkers, with longer-chain PEG alternatives. The information presented is supported by experimental data and detailed protocols to inform the selection of the most appropriate PEGylation strategy.

Performance Comparison: Short-Chain vs. Long-Chain PEG Linkers

This compound and its derivatives represent a class of monodisperse, short-chain PEG linkers.[1] This means they have a precise molecular weight and a defined chain length of three ethylene (B1197577) glycol units.[1] In contrast, longer PEG linkers (e.g., PEG2000, PEG5k) are often polydisperse, meaning they consist of a mixture of molecules with an average molecular weight.[1] This fundamental difference in length and dispersity leads to significant variations in the performance of the resulting bioconjugates.

The selection of a PEG linker length is a trade-off between various physicochemical and biological properties. Shorter linkers like this compound derivatives offer a more rigid and defined spacing, which is crucial in applications like Proteolysis Targeting Chimeras (PROTACs) where the spatial orientation of the two ligands is critical for activity.[1] Longer PEG chains provide greater flexibility, increased solubility, and a more pronounced "stealth" effect, which can prolong circulation half-life.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on critical parameters of bioconjugates.

Table 1: Pharmacokinetics of PEGylated Bioconjugates

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference(s)
Affibody-Drug ConjugateNoneBaseline half-life of 19.6 minutes.[3]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[3]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[3]
DNA Polyplex2 kDaShortest circulation half-life among the tested PEG lengths.[3]
DNA Polyplex5 kDa, 10 kDa, 20 kDaProgressively longer circulation half-lives with increasing PEG length.[3]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.[3]
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.[3]

Table 2: In Vitro Cytotoxicity of PEGylated Conjugates

Molecule TypePEG Linker LengthKey In Vitro FindingReference(s)
Miniaturized Affibody-Drug ConjugateNo PEGBaseline cytotoxicity.[3]
Miniaturized Affibody-Drug Conjugate4 kDa4.5-fold reduction in cytotoxicity compared to no PEG linker.[3]
Miniaturized Affibody-Drug Conjugate10 kDa22-fold reduction in cytotoxicity compared to no PEG linker.[3]
Various Cell Lines (HeLa, L929)TEG (analog of mTEG)Exhibited toxicity at high concentrations.[4]
Various Cell Lines (HeLa, L929)PEG 400, PEG 2000Found to be nearly non-cytotoxic.[4]

Key this compound Derivatives and Their Alternatives

FeatureThis compound Derivatives (e.g., m-PEG3-OMs, -amine, -SH)Longer Chain PEG Linkers (e.g., PEG2k, PEG5k)Alternative Polymers (e.g., Poly(glycerols), Poly(oxazolines))
Structure Monodisperse, short, defined length.[1]Polydisperse (typically), long, variable length.[1]Can be designed with varying architectures.[5]
Reactivity Terminal group dictates reactivity (e.g., mesylate for nucleophiles, amine for activated esters, thiol for maleimides).Similar terminal group functionalities available.Diverse chemistries for bioconjugation.
Solubility Improves solubility of hydrophobic molecules.[6]Significantly improves solubility.[6]Generally hydrophilic, improves solubility.
Immunogenicity Generally considered less immunogenic due to shorter chain length.[4]Can elicit anti-PEG antibodies, potentially leading to accelerated blood clearance.[5]Investigated as alternatives to overcome PEG immunogenicity.[5]
Pharmacokinetics Minimal to moderate impact on circulation half-life.[2]Significantly prolongs circulation half-life.[1][3]Variable, can be tuned to modulate pharmacokinetics.
Applications PROTACs, small molecule-biomolecule conjugates where precise spacing is critical.[1]Systemic delivery of biologics, ADCs, and nanoparticles requiring long circulation.[1]Drug delivery, bioconjugation, and nanoparticle stabilization.[5]

Experimental Protocols

Detailed methodologies for the characterization and validation of this compound derivatives and their conjugates are crucial for reproducible research.

Synthesis of m-PEG3-OMs from this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to a mesylate, a good leaving group for subsequent nucleophilic substitution reactions.[7]

Materials:

  • This compound

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (B128534) (Et3N)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 eq.) in anhydrous CH2Cl2.[7]

  • Add triethylamine (1.33 eq.) to the solution.[7]

  • Cool the reaction mixture to -10 °C using an ice-salt bath.[7]

  • Slowly add methanesulfonyl chloride (2.1 eq.) to the cooled solution while stirring.[7]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.[7]

  • Quench the reaction by adding deionized water.[7]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3x).[7]

  • Combine the organic layers and wash with brine (3x).[7]

  • Dry the combined organic phase over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.[7]

  • If necessary, purify the crude product by column chromatography on silica (B1680970) gel.[7]

Purity Assessment of PEGylated Proteins by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution method for separating PEGylated and unmodified proteins, as well as different PEGylated forms.[8]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C4 reverse-phase column (e.g., Jupiter 300 C4, 150 x 4.6 mm)[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[8][9]

  • Mobile Phase B: 0.1% TFA in 90% acetonitrile/water[8][9]

Procedure:

  • Set the column temperature to 45 °C.[8]

  • Equilibrate the column with the initial mobile phase conditions (e.g., 20% Mobile Phase B).

  • Prepare the sample by diluting it in Mobile Phase A.

  • Inject the sample onto the column.

  • Elute the bound proteins using a linear gradient from 20% to 55% Mobile Phase B over 25 minutes.[8]

  • Set the flow rate to 1.0 mL/min.[8][9]

  • Monitor the eluate using UV absorbance at 214 nm.[8]

Determination of Degree of PEGylation by ¹H NMR

¹H Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the average number of PEG chains attached to a protein.[10]

Materials:

  • Lyophilized PEGylated protein sample

  • Deuterium oxide (D₂O)

  • Dimethyl sulfoxide (B87167) (DMSO) as an internal standard[10]

  • NMR tubes

Procedure:

  • Accurately weigh a known amount of the lyophilized PEGylated protein (e.g., 1-5 mg) and dissolve it in a known volume of D₂O (e.g., 500 µL).[10]

  • Prepare a stock solution of DMSO in D₂O of a known concentration.[10]

  • Add a precise volume of the DMSO stock solution to the protein solution to achieve a known final concentration.[10]

  • Gently vortex the sample to ensure thorough mixing and transfer it to an NMR tube.[10]

  • Acquire a one-dimensional ¹H NMR spectrum with water suppression.[10]

  • Integrate the distinct signal from the repeating ethylene glycol units of the PEG chains (typically around 3.6 ppm) and the signal from the internal standard (DMSO).[10]

  • Calculate the degree of PEGylation by comparing the integrals of the PEG signal and the known concentration of the internal standard.[10]

Visualizations

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. This compound derivatives are often used as linkers in the synthesis of PROTACs.[11][12]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound Ub_POI Polyubiquitinated POI POI_bound->Ub_POI Polyubiquitination PROTAC_bound->PROTAC Recycled E3_bound E3 Ligase PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub Recruits & Transfers Ub->POI_bound Tags POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Characterization of PEGylated Proteins

A systematic approach is necessary to ensure the purity and homogeneity of a PEGylated protein product. This workflow outlines the key steps from purification to detailed characterization.

PEGylation_Workflow cluster_purification Purification cluster_characterization Characterization start PEGylation Reaction Mixture (PEGylated protein, unreacted protein, free PEG) sec Size-Exclusion Chromatography (SEC) - Removes free PEG and aggregates start->sec iex Ion-Exchange Chromatography (IEX) - Separates by degree of PEGylation sec->iex hplc Purity Assessment (RP-HPLC) - High-resolution separation of species iex->hplc ms Molecular Weight Determination (MS) - Confirms mass and degree of PEGylation hplc->ms nmr Structural Analysis (NMR) - Confirms degree of PEGylation ms->nmr final_product Purified & Characterized PEGylated Protein nmr->final_product

Caption: General workflow for purification and characterization of PEGylated proteins.

References

The Impact of m-PEG3-OH Linkers on Protein Degradation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, and often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of how a specific polyethylene (B3416737) glycol (PEG) linker, m-PEG3-OH, affects protein degradation efficiency compared to other linker alternatives, supported by experimental data and detailed methodologies.

The Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]

This compound: A Hydrophilic and Flexible Linker

This compound is a short-chain polyethylene glycol (PEG) linker, specifically a triethylene glycol monomethyl ether. PEG linkers are the most common motifs incorporated into PROTAC structures, utilized in over half of reported PROTAC molecules.[2] The popularity of PEG linkers stems from several key advantages:

  • Increased Solubility: The introduction of PEG units enhances the water solubility of the often large and hydrophobic PROTAC molecules, which is crucial for their formulation and bioavailability.[2][3]

  • Improved Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, flexible PEG linkers can allow the PROTAC to adopt folded, more compact conformations.[4][5] This "chameleon-like" behavior can shield the polar surface area of the molecule, facilitating cell entry.[5]

  • Modifiable Length: The length of the PEG chain can be systematically varied to optimize the distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.[2]

The this compound linker, with its three ethylene (B1197577) glycol units, offers a balance of hydrophilicity and a defined spatial length for initial PROTAC design.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.

While direct head-to-head studies for this compound against a wide array of linkers for a single target are not always publicly available, we can infer its performance based on comparative studies of PROTACs with similar PEGylated and alternative linkers.

Quantitative Data Summary

The following tables summarize experimental data from various studies, highlighting the impact of different linker types and lengths on PROTAC performance.

Table 1: Comparison of Degradation Efficiency with Different Linker Compositions

PROTAC TargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
CRBNVHLNine-atom alkyl chainConcentration-dependent decrease-[6]
CRBNVHLThree PEG unitsWeak degradation<20[6]
α-synucleincIAP1PEG-based~100>80[7]
α-synucleincIAP1Alkyl-based>1000<20[7]

Note: This table presents a compilation of data from various sources to illustrate the impact of linker composition on PROTAC efficacy. The data for the "Three PEG units" linker is representative of what could be expected from an this compound linker in a similar system.

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-[8]
Alkyl/Ether12-29Submicromolar>90 (optimal at 21 atoms)[8]
Alkyl/Ether2929276[8]

This study on TBK1 degraders highlights the critical role of linker length, with no degradation observed for linkers shorter than 12 atoms.

Table 3: Impact of PEG Linker Length on PROTAC Cell Permeability

PROTAC SeriesLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
VH032-based1-unit PEG0.04[4][9]
VH032-based2-unit PEG0.02[4][9]
VH032-based3-unit PEG0.01[4][9]

Data sourced from studies on VH032-based PROTACs targeting bromodomains. This series demonstrates a significant decrease in permeability as the PEG linker length increases.

Signaling Pathways and Experimental Workflows

To understand how this compound and other linkers influence protein degradation, it is essential to visualize the underlying biological processes and the experimental steps used for their evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation start Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Blotting) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Signal Detection (e.g., ECL) immunoblot->detection analysis Data Analysis (Quantify Bands, Normalize to Loading Control) detection->analysis results Determine DC50 & Dmax analysis->results

Caption: A typical workflow for evaluating PROTAC-mediated protein degradation.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Degradation

This protocol details the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of a target protein.[10]

1. Cell Culture and Treatment:

  • Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
  • Allow cells to adhere overnight.
  • Prepare a dilution series of the PROTAC compound in cell culture medium. A vehicle control (e.g., DMSO) should be included.
  • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.
  • Incubate the cells for a predetermined time (e.g., 2, 4, 8, 12, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.
  • Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well or dish.
  • Scrape the cells and collect the lysate.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
  • Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunodetection and Data Analysis:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
  • Quantify the band intensities using densitometry software.[11]
  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[11]
  • Calculate DC50 and Dmax values from the dose-response curves.[11]

Protocol 2: Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.

NanoBRET™ Ternary Complex Assay (Cell-Based): This assay measures the proximity of the target protein and the E3 ligase within living cells.[2]

1. Cell Line Generation:

  • Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

2. Cell Plating and Labeling:

  • Plate the cells in a white, opaque microplate.
  • Add the HaloTag® ligand to label the E3 ligase fusion protein.

3. PROTAC Treatment and Measurement:

  • Add a dilution series of the PROTAC to the cells.
  • Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths. An increase in the BRET ratio indicates ternary complex formation.

Isothermal Titration Calorimetry (ITC) (Biophysical): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.[2]

1. Sample Preparation:

  • Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe, all in the same buffer.

2. Titration:

  • Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.
  • Titrate the solution of target protein and PROTAC into the E3 ligase solution.

3. Data Analysis:

  • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.

Protocol 3: Global Proteomics for Off-Target Analysis

It is crucial to assess whether a PROTAC induces the degradation of unintended proteins. Mass spectrometry-based global proteomics is the gold standard for this purpose.[12]

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC at an effective concentration and a vehicle control.
  • Harvest and lyse the cells.

2. Protein Digestion and Labeling:

  • Quantify protein concentration and digest the proteins into peptides using an enzyme like trypsin.
  • Label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

3. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the labeled peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
  • Process the raw data to identify and quantify proteins.
  • Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples. Any significantly downregulated proteins other than the intended target are potential off-targets.[12]

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. PEG linkers, such as this compound, offer advantages in terms of solubility and have been instrumental in the development of many successful PROTACs. However, the optimal linker is highly dependent on the specific target protein and E3 ligase combination. As demonstrated by the compiled data, both the composition (PEG vs. alkyl) and the length of the linker can dramatically alter the degradation efficiency. For certain targets, a flexible PEG linker may be superior, while for others, a more rigid or hydrophobic linker might be required to achieve the optimal geometry for ternary complex formation. Therefore, a systematic evaluation of various linker types and lengths, using the robust experimental protocols outlined in this guide, is essential in the early stages of PROTAC development to identify potent and selective protein degraders.

References

The Performance of m-PEG3-OH Linkers: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the conjugate's stability, solubility, pharmacokinetics, and overall efficacy.[1][2][3] This guide provides a comprehensive comparison of the m-PEG3-OH linker, a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative, against other common linker classes.

The this compound linker, with its three ethylene (B1197577) glycol units, offers a balance of hydrophilicity and a defined spatial separation for bioconjugation.[4][5] Its inherent water solubility can help mitigate the hydrophobicity of cytotoxic payloads or complex organic molecules, a crucial factor for preventing aggregation and improving drug developability.[6][7] This guide will delve into the performance of this linker in comparison to alternatives, supported by experimental data and detailed protocols.

Comparative Performance of Linkers in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker's primary role is to ensure stability in circulation and facilitate the specific release of the cytotoxic payload within the target cancer cells.[8][9] The choice of linker can significantly impact the therapeutic index of the ADC.

Physicochemical and Pharmacokinetic Properties

The length of a PEG linker is a critical parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of an ADC.[10] Shorter PEG linkers, such as this compound, are expected to have a minimal impact on the overall size of the antibody, while still imparting hydrophilicity.

A systematic study on ADCs with varying PEG linker lengths (from no PEG up to PEG24) provides valuable insights into the expected performance of a short-chain PEG linker like this compound.[11] In this study, ADCs with linkers containing 2, 4, 6, and 8 PEG units were synthesized and evaluated. It was observed that ADC exposure in rats increased with PEG size up to PEG8, at which point the pharmacokinetic properties approached those of the parent antibody.[11] ADCs with PEGs smaller than 8 units showed a rapid increase in clearance.[11] This suggests that while this compound can improve solubility, it may result in faster clearance compared to ADCs with slightly longer PEG chains (e.g., PEG8).

However, it's important to note that even short PEG linkers offer a significant advantage over non-PEGylated linkers, especially for hydrophobic payloads, by reducing aggregation and improving homogeneity.[12]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Tolerability

Linker TypeAverage DARClearance Rate (mL/day/kg)Tolerability (Maximum Tolerated Dose, mg/kg)
No PEG~8High< 3
PEG2~8Moderately High< 3
PEG4~8Moderate< 3
PEG8~8Low> 9
PEG12~8Low> 9
PEG24~8Low> 9
Data adapted from a study on ADCs with glucuronide-MMAE linkers.[11] The clearance rates are inferred from the reported exposure data.
In Vitro Cytotoxicity

The inclusion of short PEG chains in the linker has been shown to have a minimal effect on the in vitro potency of ADCs. In a study comparing ADCs with and without PEG linkers of varying lengths, the in vitro cytotoxicity against relevant cancer cell lines remained comparable, with similar EC50 values observed across the different constructs.[11] This indicates that the this compound linker is unlikely to cause steric hindrance that would impede the binding of the antibody to its target antigen or the subsequent internalization and payload release.

Comparative Performance of Linkers in PROTACs

The linker in a PROTAC is a critical determinant of its efficacy, as it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[13]

Ternary Complex Formation and Protein Degradation

The length and composition of the linker are crucial for optimal PROTAC activity. A linker that is too short can lead to steric hindrance, preventing the formation of a stable and productive ternary complex.[13][14] Conversely, an excessively long linker may result in a less stable complex and reduced degradation efficiency.[13] Therefore, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[4]

For a given target, there is often an optimal linker length for maximal protein degradation. For instance, in a study on estrogen receptor-α (ERα) targeting PROTACs, a 16-atom linker was found to be optimal, while shorter (12-atom) and longer (20-atom) linkers resulted in significantly reduced degradation.[4] The this compound linker provides a specific length that may be optimal for certain target-E3 ligase pairs. Its hydrophilicity can also contribute to improved cell permeability and solubility of the PROTAC molecule.[15]

Table 2: Influence of Linker Length on PROTAC Performance for Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC A12>1000<20VHLMCF7
PROTAC B1610>95VHLMCF7
PROTAC C20100~80VHLMCF7
Data adapted from a study on ERα targeting PROTACs.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of linker performance.

ADC In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with different linkers on target cancer cell lines.

  • Cell Seeding: Seed cancer cells expressing the target antigen in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (e.g., with this compound, a longer PEG linker, and a non-PEG linker) in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the results to untreated control cells and plot the cell viability against the ADC concentration. Calculate the IC50 value using a suitable software.[1]

PROTAC Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein following treatment with PROTACs having different linkers.

  • Cell Treatment: Plate cells in 6-well plates and treat them with various concentrations of the PROTACs for a defined period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control.[15]

Visualizations

Generalized ADC Structure and Mechanism of Action

Figure 1. Generalized ADC Structure and Mechanism

Generalized PROTAC Mechanism of Action

PROTAC_Mechanism Figure 2. Generalized PROTAC Mechanism POI Target Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Formation PROTAC PROTAC (with this compound linker) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3->TernaryComplex Formation TernaryComplex->PROTAC Recycled PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ub Ubiquitin Ub->TernaryComplex Ubiquitination Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Workflow Figure 3. Workflow for Comparing Linker Performance cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Synth_mPEG3 Synthesize Conjugate with this compound Characterization Physicochemical Characterization (DAR, Aggregation, etc.) Synth_mPEG3->Characterization Synth_Alt Synthesize Conjugate with Alternative Linker Synth_Alt->Characterization InVitro In Vitro Assays - Stability - Cytotoxicity (ADC) - Degradation (PROTAC) Characterization->InVitro InVivo In Vivo Studies - Pharmacokinetics - Efficacy - Tolerability InVitro->InVivo Analysis Comparative Analysis of Performance Metrics InVivo->Analysis

References

Enhancing Compound Solubility: A Comparative Analysis of m-PEG3-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aqueous solubility of a therapeutic compound is a critical determinant of its bioavailability and overall efficacy. Poor solubility can hinder preclinical development and lead to suboptimal clinical performance. A widely adopted and effective strategy to overcome this challenge is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. This guide provides a comparative analysis of the impact of conjugation with a short, discrete methoxy-triethylene glycol (m-PEG3-OH) linker on the solubility of a compound, supported by experimental data and detailed methodologies.

The Impact of PEGylation on Aqueous Solubility: A Quantitative Comparison

The hydrophilic nature of the repeating ethylene (B1197577) glycol units in a PEG chain enhances the aqueous solubility of a conjugated compound by increasing its polarity and facilitating the formation of hydrogen bonds with water molecules. This effect is observed even with short PEG linkers like this compound.

To illustrate this principle, the following table presents a quantitative comparison of the aqueous solubility of the potent anticancer agent SN-38 and its PEGylated counterpart. While the specific data below pertains to a multi-arm PEG conjugate, it serves as a strong example of the dramatic solubility enhancement achievable through PEGylation. The conjugation of a shorter, discrete linker like this compound is also known to significantly improve the solubility of hydrophobic molecules, with the magnitude of the increase being dependent on the specific properties of the parent compound.

CompoundStructureAqueous SolubilityFold IncreaseReference
SN-38 (Parent Compound) (Structure of SN-38)11–38 µg/mL-[1]
PEG-SN38 (PEGylated) (Structure of SN-38 with a PEG linker)~11-38 mg/mL (estimated)~1000-fold[2]

Note: The data for PEG-SN38 is based on a 1000-fold solubility increase reported for a 4-arm PEG conjugate.[2] The principle of solubility enhancement applies to this compound conjugation, though the fold-increase may vary.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining the equilibrium aqueous solubility of a compound is the shake-flask method. This protocol provides a detailed methodology for this key experiment.

Objective: To determine the thermodynamic (equilibrium) solubility of a compound in an aqueous buffer.

Materials:

  • Test compound (with and without this compound)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Co-solvent (e.g., dimethyl sulfoxide, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the test compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After incubation, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

    • Precisely dilute the filtered supernatant with the mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the test compound of known concentrations in the mobile phase.

    • Inject the prepared standards and the diluted sample onto the HPLC system.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the compound in the undiluted supernatant by multiplying the determined concentration by the dilution factor. This value represents the aqueous solubility of the compound under the specified conditions.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the comparative solubility determination of a parent compound and its this compound conjugated version.

G cluster_0 Compound Preparation cluster_1 Solubility Assay (Shake-Flask Method) cluster_2 Quantification cluster_3 Comparison Parent Parent Compound Excess Add Excess Compound to Aqueous Buffer Parent->Excess Sample 1 PEGylated This compound Conjugated Compound PEGylated->Excess Sample 2 Equilibrate Equilibrate (24-48h shaking) Excess->Equilibrate Separate Separate Solid and Liquid (Centrifugation/Filtration) Equilibrate->Separate HPLC Analyze Supernatant by HPLC Separate->HPLC Calculate Calculate Solubility HPLC->Calculate Calibrate Generate Calibration Curve Calibrate->Calculate Compare Compare Solubility Data Calculate->Compare

Caption: Workflow for comparing the aqueous solubility of a parent compound and its this compound conjugated analog.

References

A Comparative Guide to the Validation of Analytical Methods for m-PEG3-OH Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reagents like m-PEG3-OH (Triethylene glycol monomethyl ether) is critical for ensuring the quality, consistency, and efficacy of final products. This compound is a common building block in the synthesis of PEGylated molecules and linkers used in advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Validating the analytical methods used to measure its concentration and purity is a fundamental requirement for regulatory compliance and reproducible research.

This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by experimental protocols and performance characteristics. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes and compares the key features of four common methods for this compound quantification.

Parameter HPLC with Universal Detection (e.g., ELSD, CAD) Liquid Chromatography-Mass Spectrometry (LC-MS) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on polarity (e.g., reverse-phase), followed by non-specific detection of non-volatile analytes.[2]Separation based on polarity, followed by detection based on mass-to-charge ratio, providing high selectivity and sensitivity.[3]Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by detection (e.g., FID, MS).[4]Intrinsic quantitative method where the signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[5]
Typical Instrumentation HPLC system, C18 Reverse-Phase Column, Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[6]HPLC or UPLC system, C18 Column, Electrospray Ionization (ESI) source, Mass Spectrometer (e.g., TOF, Quadrupole).[7]Gas Chromatograph, Capillary Column (e.g., polar), Flame Ionization Detector (FID) or Mass Spectrometer (MS).High-field NMR Spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes.[8]
Linearity (R²) Typically > 0.99Typically > 0.99Typically > 0.99Excellent, inherently linear
Accuracy (% Recovery) Typically 95-105%Typically 95-105%Typically 90-110%Typically 98-102%
Precision (%RSD) < 5%< 5%< 10%< 2%
LOD / LOQ ng rangepg to low ng rangeng rangeµg to mg range (less sensitive)
Advantages Robust, widely available, suitable for non-chromophoric compounds.High sensitivity and selectivity, provides molecular weight confirmation.[3]High resolution for volatile and semi-volatile compounds, excellent for purity assessment.[9]No need for a reference standard of the analyte (uses an internal standard), provides structural information, non-destructive.[5][10]
Disadvantages Lower sensitivity than MS, requires volatile mobile phases for ELSD/CAD.[11]More complex instrumentation, potential for matrix effects and ion suppression.Requires analyte to be volatile or derivatized, potential for thermal degradation of PEG compounds at high temperatures.[4]Lower sensitivity, higher instrumentation cost, requires deuterated solvents.

Experimental Protocols

The following sections provide detailed methodologies for each analytical technique. These protocols are intended as a starting point and should be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) with ELSD

This method is suitable for determining the purity of this compound and quantifying it in reaction mixtures.

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and Evaporative Light Scattering Detector (ELSD).

  • Column : C18 Reverse-Phase, 5 µm, 4.6 x 250 mm.[6]

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.[6]

  • Mobile Phase B : 0.1% TFA in Acetonitrile.[6]

  • Gradient : 5% to 95% B over 20 minutes.[6]

  • Flow Rate : 1.0 mL/min.[6]

  • Injection Volume : 10 µL.

  • Column Temperature : 30 °C.

  • ELSD Settings : Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM.

  • Sample Preparation : Dissolve a known weight of the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification : Use an external standard calibration curve prepared with certified reference material of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers high sensitivity and is ideal for trace-level quantification of this compound.

  • Instrumentation : UPLC/HPLC system coupled to an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[7]

  • Column : C18 Reverse-Phase, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A : 0.1% Formic Acid in Water.[7]

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[7]

  • Gradient : Linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.[7]

  • MS Acquisition Mode : Positive ion mode.

  • Scan Range : m/z 100-500.

  • Data Analysis : Extract the ion chromatogram for the protonated molecule [M+H]⁺ (m/z 165.11) and/or its sodium adduct [M+Na]⁺ (m/z 187.09). Quantification is performed using a calibration curve, preferably with a stable isotope-labeled internal standard.[12]

Gas Chromatography (GC) with FID

GC is a powerful technique for assessing the purity of this compound, as demonstrated by its use in certificates of analysis.[9]

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column : Polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium or Hydrogen, constant flow rate of 1.0 mL/min.

  • Injector Temperature : 250 °C.

  • Oven Program : Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • Detector Temperature : 280 °C.

  • Injection Volume : 1 µL (with a split ratio of 50:1).

  • Sample Preparation : Dilute the this compound sample in a suitable solvent like Dichloromethane or Methanol to a concentration of ~1 mg/mL.

  • Quantification : Purity is typically determined by area percent calculation. For quantification in a mixture, an internal standard method is recommended.

Quantitative NMR (qNMR)

qNMR is an absolute quantification method that does not require an identical standard of the analyte.

  • Instrumentation : 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the this compound sample into a vial.[10]

    • Accurately weigh and add a known amount of a suitable internal standard (e.g., dimethyl sulfone, maleic acid) to the same vial. The standard should have a peak that is sharp, well-separated from the analyte peaks, and chemically stable.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃).[10]

    • Transfer the solution to a 5 mm NMR tube.[10]

  • ¹H NMR Acquisition :

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Analysis :

    • Integrate the characteristic this compound methoxy (B1213986) peak (-OCH₃) at approximately 3.38 ppm.[6]

    • Integrate a well-resolved peak from the internal standard.

    • Calculate the concentration of this compound using the following formula[5]: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * C_std Where: I = Integral value, N = Number of protons for the signal, M = Molar mass, C = Concentration.

Workflow and Logic Diagrams

Visualizing the process of method validation provides a clear framework for ensuring analytical procedures are fit for their intended purpose.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation cluster_2 Phase 3: Application A Define Analytical Requirements (Target Analyte, Matrix, Range) B Select Appropriate Method (HPLC, LC-MS, GC, qNMR) A->B C Method Optimization (Column, Mobile Phase, Temperature, etc.) B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Test (SST) I->J K Write Standard Operating Procedure (SOP) J->K Method Validated L Routine Sample Analysis K->L M Ongoing Method Performance Verification L->M

References

A Head-to-Head Comparison of m-PEG3-OH and Alkyl Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of drug development, particularly in the design of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical decision that profoundly influences a drug's efficacy, selectivity, and pharmacokinetic profile.[1] Among the myriad of options, short polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG3-OH, and traditional alkyl linkers are frequently employed. This guide provides an objective, data-driven comparison to inform rational drug design for researchers, scientists, and drug development professionals.

At a Glance: Key Physicochemical and Functional Differences

The fundamental distinction between a PEG linker and an alkyl chain lies in their chemical composition. PEG linkers consist of repeating hydrophilic ethylene (B1197577) glycol units, whereas alkyl linkers are composed of hydrophobic repeating methylene (B1212753) units.[2] This core difference dictates their impact on the overall properties of the resulting drug conjugate.

FeatureThis compound (PEG Linker)Alkyl Linker
Composition Methoxy-terminated triethylene glycolSaturated or unsaturated hydrocarbon chains
Solubility Hydrophilic, enhances aqueous solubility of conjugates.[1][2]Hydrophobic, can decrease aqueous solubility.[1][3]
Cell Permeability Complex; can adopt folded, less polar conformations to aid membrane transit.[4][5]Generally enhances cell permeability due to increased lipophilicity.[1][]
Pharmacokinetics Can prolong plasma half-life and reduce clearance by forming a hydration shell.[1][2]Can lead to more rapid clearance; increased non-specific binding.[1][]
Metabolic Stability Ether backbone is less prone to oxidative cleavage.[]Generally stable, but can be susceptible to metabolism.[1]
Synthesis Can be more complex and costly to synthesize.[3]Generally straightforward and cost-effective.[1][3]
Immunogenicity Generally low, but the potential for anti-PEG antibodies exists.[1]Generally low; hydrophobicity can sometimes promote aggregation, a trigger for immunogenicity.[2]

Impact on Biological Activity and Performance

The linker is not a passive spacer; it actively influences the biological performance of the drug, from circulation in the bloodstream to interaction with its target.

Solubility and Aggregation: A primary challenge in drug development is the poor water solubility of many potent therapeutic agents.[1] The hydrophilic nature of PEG linkers, like this compound, effectively counteracts the hydrophobicity of the payload, improving the conjugate's overall solubility and preventing aggregation.[2][8] Alkyl linkers, being hydrophobic, can exacerbate the solubility issues of a hydrophobic payload.[2]

Pharmacokinetics (PK): PEGylation is a well-established strategy for extending the in vivo circulation half-life of therapeutics.[2] The hydrophilic PEG chain creates a "hydration shell," increasing the molecule's size and shielding it from renal clearance and the mononuclear phagocyte system.[2][9] One study on miniaturized affibody-drug conjugates found that including a 10 kDa PEG linker increased the half-life by 11.2-fold compared to a conjugate with no PEG linker.[1][10] In contrast, the hydrophobicity of alkyl linkers can lead to faster clearance.[1]

Cell Permeability: For PROTACs and other drugs with intracellular targets, crossing the cell membrane is essential. Alkyl linkers generally improve passive diffusion across the lipid bilayer due to their hydrophobicity.[][8] The role of PEG linkers is more nuanced. While their hydrophilicity might seem disadvantageous, studies have shown that PEG linkers can allow a PROTAC to adopt folded conformations that shield its polar surface area, creating a more compact, less polar structure that can traverse the cell membrane.[4][5][11] This environment-dependent conformational behavior can lead to high cell permeability, sometimes exceeding that of alkyl-linked analogues which can get trapped in extended, polar conformations in nonpolar environments.[4][5]

Ternary Complex Formation (PROTACs): In PROTACs, the linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[12][13] The flexibility of short PEG linkers like this compound allows the two ends of the PROTAC to orient themselves effectively, facilitating ubiquitination and subsequent degradation of the target protein.[][12] While alkyl linkers also provide flexibility, the optimal composition and length must be empirically determined for each specific target-ligase pair.[14][15]

Quantitative Data Summary

The optimal linker choice is highly context-dependent and must be validated experimentally.[15] The following tables summarize representative data from comparative studies.

Table 1: Impact of Linker on PROTAC Degradation Efficacy

Target Protein Linker Type DC₅₀ (Concentration for 50% Degradation) Dₘₐₓ (% Max Degradation) Source
BRD4 PEG-based (in ARV-825) <1 nM >95% [16]
TBK1 Alkyl/Ether Combination (12-29 atoms) Submicromolar Not Specified [1]
FBXO22 Alkyl Active Degradation Not Specified [15]

| FBXO22 | PEG | Inactive | Not Specified |[15] |

Table 2: Impact of Linker on Physicochemical and Pharmacokinetic Properties

Conjugate Type Linker Type Property Measured Result Source
Affibody-Drug Conjugate No PEG Linker Half-life 19.6 minutes [1]
Affibody-Drug Conjugate 4 kDa PEG Linker Half-life 2.5-fold increase vs. no PEG [1][10]
Affibody-Drug Conjugate 10 kDa PEG Linker Half-life 11.2-fold increase vs. no PEG [1][10]
VHL PROTAC Alkyl Permeability (PAMPA) Low [5]

| VHL PROTAC | PEG | Permeability (PAMPA) | ~3 orders of magnitude higher than alkyl |[5] |

Diagrams and Visualizations

PROTAC_Mechanism

// this compound Attributes peg [label="this compound (PEG)", pos="-3,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol [label="↑ Solubility", pos="-4.5,3!", fillcolor="#F1F3F4"]; pk [label="↑ PK Profile\n(Longer Half-life)", pos="-1.5,3!", fillcolor="#F1F3F4"]; fold [label="Conformational\nFolding", pos="-3,0!", fillcolor="#F1F3F4"];

// Alkyl Linker Attributes alkyl [label="Alkyl Linker", pos="3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; perm [label="↑ Permeability\n(Hydrophobicity)", pos="4.5,3!", fillcolor="#F1F3F4"]; synth [label="Simpler\nSynthesis", pos="1.5,3!", fillcolor="#F1F3F4"]; sol_neg [label="↓ Solubility", pos="3,0!", fillcolor="#F1F3F4"];

// Edges center -> peg [dir=back]; center -> alkyl [dir=back]; peg -> sol; peg -> pk; peg -> fold; alkyl -> perm; alkyl -> synth; alkyl -> sol_neg; } /dot Caption: Key feature comparison between this compound and Alkyl linkers.

Workflow start Linker Selection (e.g., m-PEG3 vs. Alkyl) synthesis Conjugate Synthesis (ADC or PROTAC) start->synthesis char Characterization (e.g., HIC, MS for DAR/Purity) synthesis->char stability stability char->stability permeability permeability char->permeability activity activity char->activity analysis Data Analysis & Linker Optimization analysis->start Iterate Design invivo In Vivo Studies (PK & Efficacy) analysis->invivo stability->analysis permeability->analysis activity->analysis

Key Experimental Protocols

Objective comparison of linkers requires robust and standardized experimental methods.[17]

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker connecting the payload to the targeting moiety in a biological matrix.

  • Objective: To determine the rate of payload release from the conjugate in plasma over time.

  • Materials:

    • Test conjugate (e.g., ADC or PROTAC).

    • Control plasma (human, mouse).

    • Phosphate-buffered saline (PBS).

    • Incubator at 37°C.

    • Sample analysis equipment (e.g., ELISA for intact conjugate, LC-MS/MS for released payload).[18]

  • Procedure:

    • Incubate the test conjugate in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.[18]

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[18]

    • Stop the reaction immediately (e.g., by freezing or protein precipitation with cold acetonitrile).

    • For Intact Conjugate Analysis (ELISA): Use a sandwich ELISA to quantify the amount of intact conjugate remaining at each time point.[18]

    • For Released Payload Analysis (LC-MS/MS): Precipitate plasma proteins and analyze the supernatant to quantify the concentration of the free payload.[18]

  • Data Analysis: Plot the concentration of the intact conjugate or released payload against time to determine the stability profile and calculate the half-life of the linker in plasma.[18]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the ability of a compound to passively diffuse across an artificial lipid membrane, serving as a surrogate for cell permeability.

  • Objective: To compare the passive permeability of conjugates with different linkers.

  • Materials:

    • PAMPA plate system (e.g., 96-well filter plate and acceptor plate).

    • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane).

    • Phosphate buffer solutions (pH ~7.4 for donor, pH ~5.0-7.4 for acceptor).

    • Test compounds (dissolved in a suitable solvent like DMSO, then diluted).

    • Plate reader (UV-Vis spectrophotometer).

  • Procedure:

    • Coat the filter membrane of the donor plate with the artificial membrane solution.

    • Add the test compounds to the donor wells filled with buffer.

    • Fill the acceptor wells of the acceptor plate with buffer.

    • Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-18 hours) at room temperature.

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a plate reader.

  • Data Analysis: Calculate the effective permeability (Pe) coefficient for each compound. Compare the Pe values of conjugates with this compound linkers versus those with alkyl linkers to assess the impact on passive diffusion.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This method quantifies the reduction in the level of a target protein within cells after treatment with a PROTAC.

  • Objective: To determine the degradation efficiency (DC₅₀ and Dₘₐₓ) of PROTACs constructed with different linkers.

  • Materials:

    • Cancer cell line expressing the target protein.

    • PROTACs with different linkers (e.g., m-PEG3 vs. alkyl).

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE and Western blot equipment.

    • Primary antibodies (against target protein and a loading control like GAPDH).

    • HRP-conjugated secondary antibody.

    • ECL chemiluminescent substrate and imaging system.[15]

  • Procedure:

    • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with serial dilutions of the PROTACs for a specified time (e.g., 18-24 hours).

    • Cell Lysis: Wash cells with cold PBS and lyse them on ice.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

    • Western Blot:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane and incubate with the primary antibody for the target protein.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Repeat the process for the loading control protein (e.g., GAPDH).[15]

    • Detection: Apply the ECL substrate and capture the chemiluminescent signal.[15]

  • Data Analysis: Quantify the band intensities for the target and loading control proteins using densitometry software. Normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[15]

Conclusion

The choice between an this compound and an alkyl linker is a critical, context-dependent decision in drug design.[15]

  • This compound (and other short PEG linkers) are advantageous for improving the solubility and pharmacokinetic profiles of hydrophobic drugs, which can lead to enhanced in vivo efficacy.[2][8] Their flexibility and ability to adopt folded conformations make them surprisingly effective at facilitating cell permeability, challenging the traditional view that only hydrophobic linkers can achieve this.[4][5]

  • Alkyl linkers offer synthetic simplicity and are often effective at increasing cell permeability due to their inherent hydrophobicity.[1][] However, this property can negatively impact aqueous solubility, potentially leading to aggregation and faster clearance.[1][2]

Ultimately, the empirical nature of linker optimization cannot be overstated.[15] The ideal linker must be carefully selected and tested for each unique combination of targeting moiety, payload, and biological target to achieve the desired balance of solubility, permeability, stability, and potent biological activity.

References

A Comparative Guide to the Biocompatibility of m-PEG3-OH Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate biocompatible linker is a critical step in the design of novel therapeutics and diagnostics. The choice of linker can significantly influence a molecule's solubility, stability, pharmacokinetic profile, and, most importantly, its interaction with biological systems. This guide provides an objective comparison of the biocompatibility of molecules containing the short-chain methoxy-poly(ethylene glycol), m-PEG3-OH, against longer-chain PEG alternatives and other emerging biocompatible polymers. The information presented is supported by experimental data to facilitate informed decision-making in research and development.

Executive Summary

Poly(ethylene glycol) (PEG) has long been the gold standard for imparting "stealth" properties to molecules, reducing immunogenicity and extending circulation half-life. However, the biocompatibility of PEG is not uniform across all chain lengths. Short-chain PEGs, such as this compound, offer distinct advantages in specific applications where a minimal increase in hydrodynamic radius is desired. This guide will delve into a comparative analysis of this compound, longer-chain PEGs (e.g., PEG2000), and two promising alternatives: polysarcosine (pSar) and poly(carboxybetaine) (pCB), across key biocompatibility parameters: cytotoxicity, immunogenicity, hemocompatibility, and in vivo toxicity.

Data Presentation: Comparative Biocompatibility Assessment

The following tables summarize quantitative data from various studies to provide a clear comparison of the biocompatible properties of this compound (and its close analog, triethylene glycol), longer-chain PEGs, polysarcosine, and poly(carboxybetaine).

Table 1: In Vitro Cytotoxicity Data

Compound/MoleculeCell LineAssayIC50 (mg/mL)Reference(s)
Triethylene Glycol (TEG)HeLaMTT19.8[1][2]
Triethylene Glycol (TEG)L929MTT12.4[1][2]
PEG 2000HeLaMTT> 50[1]
PEG 2000L929MTT> 50[1]
Polysarcosine (pSar)VariousNot specifiedNon-cytotoxic at 5 mg/mL[3][4]
Poly(carboxybetaine) (pCB)RAW 264.7Not specifiedNon-toxic up to 500 µg/mL[5][6]

Table 2: Immunogenicity Profile

Compound/MoleculeKey Immunogenicity FindingsReference(s)
Short-chain PEGs (e.g., this compound)Lower propensity to induce anti-PEG antibodies compared to long-chain PEGs. May still activate the complement system.[2][7][8][9]
Long-chain PEGs (e.g., PEG2000)Can induce both pre-existing and treatment-emergent anti-PEG antibodies (IgM and IgG), leading to accelerated blood clearance (ABC) and potential hypersensitivity reactions.[10][11][12]
Polysarcosine (pSar)Considered non-immunogenic; does not elicit a significant anti-polymer antibody response.[6][13][14][15]
Poly(carboxybetaine) (pCB)Generally low immunogenicity, though some studies suggest it may be more immunotoxic than PEG in certain nanoparticle formulations.[5][6][15]

Table 3: Hemocompatibility Assessment

Compound/MoleculeHemolysisPlatelet AdhesionReference(s)
Short-chain PEGsLow hemolytic activity.Reduced platelet adhesion, though less effective than longer chains.[1][16][17]
Long-chain PEGsGenerally low hemolytic activity.Significantly reduces platelet adhesion.[1][16][17]
Polysarcosine (pSar)Good hemocompatibility reported.Not explicitly quantified in the reviewed literature.[13][14]
Poly(carboxybetaine) (pCB)Excellent hemocompatibility.Significantly reduces platelet adhesion.[5][6][15]

Table 4: In Vivo Toxicity Overview

| Compound/Molecule | Key In Vivo Toxicity Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Triethylene Glycol Monomethyl Ether (TGME) | Generally considered to have low acute toxicity. May cause skin dryness with repeated exposure. | | | High Molecular Weight PEGs | Can lead to tissue vacuolation in organs like the spleen and lymph nodes without a significant inflammatory response. |[11][12] | | Polysarcosine (pSar) | Considered non-toxic and biodegradable. |[6][13][14][15] | | Poly(carboxybetaine) (pCB) | Generally considered non-toxic and biocompatible. |[5][6][15] |

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to facilitate the design and interpretation of experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Target cell line (e.g., HeLa, L929)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Treatment: Prepare serial dilutions of the test compounds (this compound containing molecule, longer-chain PEG, pSar, pCB) in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the compound concentration.

Hemolysis Assay

This assay evaluates the hemolytic potential of a biomaterial by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

Materials:

  • Fresh human or animal blood with an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • Test materials

  • Centrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Red Blood Cell (RBC) Preparation: Centrifuge the whole blood to separate the RBCs. Wash the RBC pellet several times with PBS until the supernatant is clear. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Incubation: Add the test materials to centrifuge tubes. Add the RBC suspension to the tubes containing the test materials, a negative control (PBS), and a positive control (Triton X-100).

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant from each tube.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation of Hemolysis Percentage:

    • % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100

Mandatory Visualization

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed cells in 96-well plate add_compounds Add compounds to cells prep_cells->add_compounds prep_compounds Prepare serial dilutions of test compounds prep_compounds->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Signaling Pathway: NF-κB Activation by Biomaterials

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus biomaterial Biomaterial receptor Toll-like Receptor (TLR) biomaterial->receptor myd88 MyD88 receptor->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkb_ikb NF-κB IκB ikk->nfkb_ikb Phosphorylation ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb->ikb Degradation nfkb_ikb->nfkb dna DNA nfkb_nuc->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Caption: Canonical NF-κB signaling pathway activation by biomaterials.

Signaling Pathway: NLRP3 Inflammasome Activation

G cluster_stimuli Stimuli cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inflammasome Inflammasome Assembly cluster_output Output nanoparticle Nanoparticle/Biomaterial tlr TLR nanoparticle->tlr PAMP/DAMP lysosomal_damage Lysosomal Damage nanoparticle->lysosomal_damage ros ROS Production nanoparticle->ros nfkb NF-κB Activation tlr->nfkb pro_il1b Pro-IL-1β & NLRP3 Transcription nfkb->pro_il1b nlrp3 NLRP3 lysosomal_damage->nlrp3 ros->nlrp3 k_efflux K+ Efflux k_efflux->nlrp3 inflammasome_complex NLRP3 ASC Pro-Caspase-1 nlrp3->inflammasome_complex asc ASC asc->inflammasome_complex pro_caspase1 Pro-Caspase-1 pro_caspase1->inflammasome_complex caspase1 Active Caspase-1 inflammasome_complex->caspase1 Cleavage il1b Mature IL-1β caspase1->il1b Cleavage of Pro-IL-1β pyroptosis Pyroptosis caspase1->pyroptosis

Caption: NLRP3 inflammasome activation pathway induced by nanoparticles.

References

A Comparative Analysis of m-PEG3-OH and Cleavable Linkers in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a therapeutic payload to its targeting moiety is a critical determinant of the efficacy and safety of targeted therapies, such as antibody-drug conjugates (ADCs). The choice between a stable, non-cleavable linker like methoxy-polyethylene glycol-3-hydroxyl (m-PEG3-OH) and a conditionally labile cleavable linker profoundly impacts the conjugate's stability, mechanism of action, and overall therapeutic window. This guide provides an objective comparison of this compound, representing short, hydrophilic, non-cleavable linkers, with the major classes of cleavable linkers, supported by a summary of experimental data and detailed methodologies.

Introduction to Linker Technologies

Linkers in drug conjugates are designed to be stable in systemic circulation to prevent premature payload release, which could lead to off-target toxicity.[1] However, they must facilitate the efficient release of the active drug at the target site.[1] This dual requirement has led to the development of two primary linker strategies: non-cleavable and cleavable.

This compound is a short, monodisperse polyethylene (B3416737) glycol (PEG) linker that is non-cleavable. Its hydrophilic nature can enhance the solubility and reduce the aggregation of the drug conjugate, particularly with hydrophobic payloads.[2] Drug release from conjugates with non-cleavable linkers relies on the complete degradation of the targeting antibody within the lysosome of the target cell.[1]

Cleavable linkers , conversely, are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the target cell.[3] This allows for a more direct and often more rapid release of the payload. The most common types of cleavable linkers are:

  • Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[4]

  • pH-sensitive linkers: These linkers, which commonly use a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[4]

  • Glutathione-sensitive linkers: These linkers utilize a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the extracellular space.[1]

Data Presentation: A Quantitative Comparison

Direct head-to-head comparative studies of this compound with all major classes of cleavable linkers are limited in publicly available literature. However, by synthesizing data from various studies on short, non-cleavable hydrophilic linkers and different cleavable linkers, we can construct a comparative overview of their performance characteristics.

Table 1: Comparative Performance of Linker Technologies in Antibody-Drug Conjugates

FeatureShort, Non-Cleavable PEG Linker (e.g., this compound)Protease-Sensitive (Val-Cit)pH-Sensitive (Hydrazone)Glutathione-Sensitive (Disulfide)
Plasma Stability Generally high, leading to a more stable conjugate in circulation.[1][5]High in human plasma, but can show instability in rodent plasma.[6]Can be prone to hydrolysis at physiological pH, leading to premature drug release.[7]Stability can be variable and may require steric hindrance to prevent premature cleavage.[7]
Mechanism of Release Degradation of the carrier molecule (e.g., antibody) in the lysosome.[3]Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[4]Hydrolysis in the acidic environment of endosomes/lysosomes.[4]Reduction by intracellular glutathione.[1]
Payload Form Released as a conjugate with the linker and an amino acid residue.[5]Released in its native, unmodified, and highly potent form.[5]Released in its native form.Released in its native form.
Bystander Effect Low to negligible, as the released payload is typically charged and less membrane-permeable.[8]High potential, as the released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[8]High potential.High potential.
Ideal Application Homogeneous tumors with high antigen expression.[5]Heterogeneous tumors, where killing antigen-negative cells is beneficial.[5]Applications where rapid intracellular release in acidic compartments is desired.Tumors with a high reductive potential.

Table 2: Representative Preclinical Data for Different Linker Strategies

ParameterNon-Cleavable Linker (Thioether)Cleavable Linker (Val-Cit)
In Vitro Cytotoxicity (IC50) Generally potent, but activity depends on the payload-linker-amino acid metabolite.Highly potent, as the native drug is released.
In Vivo Efficacy Can be highly effective, especially with a wider therapeutic window due to higher stability.[1]Can be very effective, with the potential for a bystander effect contributing to tumor eradication.[8]
Plasma Half-life (ADC) Generally longer due to higher stability.[8]Can be shorter due to potential premature cleavage.[8]

Note: The data presented are compiled from various sources and should be considered illustrative. Direct comparisons should be made under identical experimental conditions.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the evaluation and comparison of different linker technologies.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the drug conjugate and the rate of payload deconjugation in plasma.

Methodology:

  • Incubation: Incubate the drug conjugate (e.g., at 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C. Include a control sample of the conjugate in a formulation buffer (e.g., PBS) to monitor intrinsic stability.

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Sample Preparation for Free Payload Analysis:

    • Thaw the plasma aliquots on ice.

    • Precipitate the plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard.

    • Vortex the samples and incubate at -20°C for at least 30 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification of Intact Conjugate: Measure the concentration of the intact conjugate using methods like ELISA or by analyzing the average drug-to-antibody ratio (DAR) over time using techniques such as hydrophobic interaction chromatography (HIC) or LC-MS.

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the half-life (t1/2) of the conjugate in plasma.

Protocol 2: Lysosomal Stability/Cleavage Assay

Objective: To evaluate the rate of payload release from a drug conjugate in a simulated lysosomal environment.

Methodology:

  • Lysosome Isolation: Isolate lysosomes from a relevant cell line or tissue (e.g., rat liver).

  • Incubation: Incubate the drug conjugate with the isolated lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.0) that supports lysosomal enzyme activity.

  • Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile or by heat inactivation).

  • Sample Processing: Precipitate the lysosomal proteins to separate the released payload from the conjugate and proteins.

  • Quantification of Released Payload: Analyze the supernatant containing the released payload by LC-MS/MS.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.

Protocol 3: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the in vitro potency (IC50) of the drug conjugate on target cancer cells.

Methodology:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Conjugate Treatment: Prepare serial dilutions of the drug conjugate and add them to the cells. Include an untreated control and a control with the free payload.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS to each well and incubate for 1-4 hours. Viable cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.

  • Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

cluster_non_cleavable This compound (Non-Cleavable) Pathway cluster_cleavable Cleavable Linker Pathway NC_ADC ADC with this compound NC_Bind Binds to Cell Surface Antigen NC_ADC->NC_Bind NC_Internalize Internalization (Endocytosis) NC_Bind->NC_Internalize NC_Endosome Endosome NC_Internalize->NC_Endosome NC_Lysosome Lysosome NC_Endosome->NC_Lysosome NC_Degrade Antibody Degradation NC_Lysosome->NC_Degrade NC_Release Payload-Linker-AA Release NC_Degrade->NC_Release NC_Action Cytotoxic Action NC_Release->NC_Action C_ADC ADC with Cleavable Linker C_Bind Binds to Cell Surface Antigen C_ADC->C_Bind C_Internalize Internalization (Endocytosis) C_Bind->C_Internalize C_Compartment Target Compartment (Lysosome/Cytoplasm) C_Internalize->C_Compartment C_Cleavage Linker Cleavage (Enzyme, pH, or GSH) C_Compartment->C_Cleavage C_Release Payload Release C_Cleavage->C_Release C_Action Cytotoxic Action C_Release->C_Action Bystander Bystander Effect C_Release->Bystander

Caption: Intracellular trafficking and payload release pathways for non-cleavable and cleavable linkers.

cluster_workflow Experimental Workflow for Linker Performance Comparison Start Drug Conjugate Synthesis (this compound vs. Cleavable Linkers) Char Physicochemical Characterization (DAR, Aggregation) Start->Char Plasma In Vitro Plasma Stability Assay Char->Plasma Lysosome Lysosomal Stability/ Cleavage Assay Char->Lysosome Cyto In Vitro Cytotoxicity Assay (IC50) Char->Cyto PK Pharmacokinetic Analysis Plasma->PK Vivo In Vivo Efficacy Study (Tumor Growth Inhibition) Cyto->Vivo Tox Toxicology Assessment Vivo->Tox End Optimal Linker Selection Vivo->End PK->Vivo Tox->End

Caption: General experimental workflow for the comparative evaluation of drug conjugate linkers.

Conclusion

The choice between a short, non-cleavable linker like this compound and a cleavable linker is a critical decision in the design of targeted drug conjugates. Non-cleavable linkers generally offer superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[1] They are particularly well-suited for homogenous tumors with high antigen expression.[5]

Cleavable linkers, on the other hand, provide the advantage of releasing the payload in its most active form and can mediate a "bystander effect," which is beneficial for treating heterogeneous tumors.[8] However, this can come at the cost of potentially lower plasma stability. The optimal linker strategy is not universal and must be determined based on the specific characteristics of the targeting moiety, the payload, and the disease biology. A thorough in vitro and in vivo evaluation is paramount to selecting the most effective and safest linker design for a given therapeutic application.

References

Unveiling the Structure of m-PEG3-OH Conjugates: An NMR-Centric Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of m-PEG3-OH conjugates is a critical step in ensuring the efficacy, safety, and reproducibility of novel therapeutics and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for this characterization. This guide provides an objective comparison of NMR spectroscopy with alternative techniques, supported by experimental data and detailed protocols, to facilitate robust structural elucidation.

The covalent attachment of methoxy-polyethylene glycol (m-PEG) chains, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of molecules by improving solubility, extending circulation half-life, and reducing immunogenicity.[1] However, confirming the successful conjugation and determining the precise site of attachment on a target molecule is a significant analytical challenge.[1] This guide focuses on this compound, a short, discrete PEG linker, and details the use of NMR spectroscopy in unequivocally confirming its conjugation.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides detailed atomic-level information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), making it exceptionally well-suited for characterizing this compound conjugates.[2] The key principle lies in monitoring the chemical shift changes of specific nuclei upon conjugation.[3]

The most significant indicator of successful conjugation is the downfield shift of the methylene (B1212753) protons adjacent to the terminal hydroxyl group of this compound.[3] For instance, the formation of an ester linkage can shift the signal of these terminal -CH₂- protons from approximately 3.7 ppm to around 4.2 ppm.[3] Concurrently, the signal corresponding to the hydroxyl proton will disappear in anhydrous solvents.[3]

Below is a summary of typical chemical shifts observed for this compound and a generic conjugate.

Assignment This compound (¹H NMR) m-PEG3-Conjugate (¹H NMR) This compound (¹³C NMR) m-PEG3-Conjugate (¹³C NMR)
CH₃O- ~3.38 ppm (s)~3.38 ppm (s)~59.0 ppm~59.0 ppm
CH₃O-CH₂- ~3.54 ppm (t)~3.54 ppm (t)~71.9 ppm~71.9 ppm
-O-CH₂-CH₂-O- (backbone) ~3.65 ppm (m)~3.65 ppm (m)~70.5 ppm~70.5 ppm
-CH₂-OH / -CH₂-X ~3.73 ppm (t)Shifted downfield (e.g., ~4.2 ppm for ester)~61.7 ppmShifted (e.g., ~64.0 ppm for ester)
-OH VariableDisappears--

Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the conjugated molecule (X). s = singlet, t = triplet, m = multiplet.

The workflow for confirming the structure of an this compound conjugate using NMR is a systematic process.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Conjugate Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Acquire_1H Acquire ¹H NMR Spectrum Tube->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Tube->Acquire_13C Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Assign Assign Signals Process->Assign Compare Compare with this compound Reference Spectrum Assign->Compare Confirm Confirm Structure Compare->Confirm

General workflow for NMR-based structural confirmation of this compound conjugates.

A Comparative Look: NMR and Alternative Techniques

While NMR is a cornerstone for structural elucidation, other analytical techniques provide complementary information and are often used in conjunction for a comprehensive characterization.

Technique Principle Information Provided Advantages Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.[2]Detailed atomic-level structure, confirmation of covalent linkage, purity assessment, and quantification.[1][4]Non-destructive, provides unambiguous structural information.[1]Lower sensitivity compared to mass spectrometry, can be complex for very large molecules.[1][5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.[2]Molecular weight confirmation of the conjugate, determination of the degree of PEGylation.[2]High sensitivity, suitable for large biomolecules.[2]Does not provide detailed structural information on the linkage site, can be destructive.
Size-Exclusion Chromatography (SEC) Separates molecules based on their size in solution.[5]Assessment of polydispersity, detection of aggregation, and separation of free PEG from the conjugate.[5]Good for analyzing size homogeneity and purity.[5]Limited structural information, requires calibration with standards.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample's molecules.[4]Confirmation of the presence of key functional groups (e.g., disappearance of -OH stretch, appearance of amide or ester carbonyl stretch).[4]Relatively simple and fast.Provides information on functional groups present, but not their specific location or connectivity.

A multi-technique approach is often the most robust strategy for the complete characterization of this compound conjugates.

Multi_Technique_Approach cluster_techniques Analytical Techniques cluster_information Derived Information Conjugate This compound Conjugate NMR NMR Conjugate->NMR MS Mass Spectrometry Conjugate->MS SEC SEC Conjugate->SEC FTIR FTIR Conjugate->FTIR Structure Detailed Structure & Linkage NMR->Structure MolWeight Molecular Weight & Purity MS->MolWeight Size Size Homogeneity & Aggregation SEC->Size FuncGroup Functional Groups FTIR->FuncGroup Structure->MolWeight Structure->FuncGroup MolWeight->Size

A multi-technique approach for comprehensive characterization.

Experimental Protocols

Reproducible and reliable data is contingent upon meticulous experimental execution.

Protocol 1: ¹H and ¹³C NMR Spectroscopy of this compound Conjugates

Objective: To confirm the covalent conjugation of this compound to a target molecule and to verify the structure of the resulting conjugate.

Methodology:

  • Instrumentation: 400 MHz or higher field NMR spectrometer.[4]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[3][6] The choice of solvent will depend on the solubility of the conjugate.

    • Ensure the solvent is dry, as PEG-containing molecules can be hygroscopic, and water can obscure signals.[6]

    • Transfer the solution to a 5 mm NMR tube.[4]

  • Data Acquisition:

    • ¹H NMR:

      • Use a standard single-pulse experiment.[7]

      • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[4]

      • Employ a relaxation delay of at least 5 seconds to ensure accurate integration for quantitative analysis.[3]

    • ¹³C NMR:

      • Use a standard proton-decoupled pulse program.[7]

      • A higher number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.[7]

  • Data Analysis:

    • Process the spectra using appropriate NMR software (e.g., MestReNova, TopSpin).[4]

    • Calibrate the chemical shift axis using the residual solvent peak.[7]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons from the m-PEG3 moiety and the conjugated molecule.[6]

    • Assign all signals in both the ¹H and ¹³C spectra and compare them to the spectra of the starting materials (this compound and the unconjugated molecule).

    • Look for the key diagnostic signals: the downfield shift of the methylene protons adjacent to the conjugation site and the disappearance of the terminal hydroxyl proton signal.[3]

References

A Researcher's Guide to PEGylation: A Comparative Analysis of Reagent Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in optimizing the therapeutic properties of biomolecules. This guide provides an objective comparison of different PEGylation reagents, supported by experimental data, detailed protocols, and visual workflows to facilitate informed decision-making in your research and development endeavors.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Benefits of PEGylation include increased drug solubility, extended circulating half-life, reduced immunogenicity, and improved stability.[1] However, the choice of PEGylation reagent, characterized by its reactive group and structure, significantly influences the efficiency, specificity, and ultimate performance of the resulting conjugate.[1] This guide compares common amine-reactive and thiol-reactive PEGylation reagents, as well as linear and branched PEG architectures.

Comparative Analysis of PEGylation Reagent Performance

The efficiency of a PEGylation reaction is a key performance indicator, often measured by the degree of PEGylation (the average number of PEG molecules per molecule of interest) and the yield of the desired PEGylated product.[1] The selection of the reagent is dependent on the available functional groups on the target molecule and the desired outcome of the conjugation.

Amine-Reactive PEGylation Reagents

N-hydroxysuccinimidyl (NHS) esters, succinimidyl carbonates, and aldehydes are three of the most common classes of amine-reactive PEGylation reagents, targeting the primary amines on lysine (B10760008) residues and the N-terminus of proteins.[1][2]

Reagent TypeTarget Functional GroupResulting LinkageLinkage StabilityOptimal Reaction pHKey AdvantagesKey Disadvantages
mPEG-Succinimidyl Carbonate (mPEG-SC) Primary AminesCarbamate (Urethane)Very High[2]7.5 - 8.5Forms a highly stable linkage; good reactivity.[2]Less reactive than NHS esters; can have side reactions.[2]
mPEG-NHS Ester (e.g., SCM, SS, SG) Primary AminesAmideVery High7.0 - 8.5Faster reaction kinetics compared to SC derivatives.[2]Highly susceptible to hydrolysis in aqueous solutions.[2]
mPEG-Aldehyde Primary AminesSecondary AmineVery High~6.5 - 7.5 (reductive amination)Allows for N-terminal specific modification under controlled pH.[3][4]Requires a reducing agent (e.g., sodium cyanoborohydride).[5][6]
mPEG-Isothiocyanate Primary AminesThioureaVery High7.0 - 9.0Forms a highly stable linkage.[2]Less commonly used than NHS esters or aldehydes.[2]
Thiol-Reactive PEGylation Reagents

Thiol-reactive reagents, such as maleimides, offer a more site-specific approach to PEGylation by targeting cysteine residues.

Reagent TypeTarget Functional GroupResulting LinkageLinkage StabilityOptimal Reaction pHKey AdvantagesKey Disadvantages
mPEG-Maleimide (mPEG-MAL) Thiols (Sulfhydryls)ThioetherStable6.5 - 7.5High specificity for cysteine residues, enabling site-specific modification.[3][7]Potential for retro-Michael addition (de-conjugation) and reaction with other nucleophiles at higher pH.
Architectural Comparison: Linear vs. Branched PEG

The architecture of the PEG polymer also plays a crucial role in the in vivo performance of the PEGylated molecule.

PEG ArchitectureKey Performance IndicatorObservationRationale
Linear PEG In Vivo Half-Life Generally shorter compared to branched PEG of similar molecular weight.[8]Less steric hindrance, leading to greater susceptibility to proteolysis and renal clearance.[8]
Branched PEG In Vivo Half-Life Significantly longer compared to linear PEG.[8][9]Enhanced steric hindrance provides a more effective shield against proteolytic enzymes and reduces renal clearance.[8]
Linear vs. Branched Hydrodynamic Volume For the same total molecular weight, there is no significant difference in the experimentally measured viscosity radii.[10][11]The longer in vivo half-life of branched PEG-proteins is not primarily due to a size difference but rather the superior shielding effect.[10][11]

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of PEGylation reagents.

General Experimental Workflow for Amine PEGylation

A systematic workflow is crucial for objectively comparing different PEGylation reagents.[1]

G General Experimental Workflow for Amine PEGylation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution in Reaction Buffer Reaction_Mixture Incubate Reaction Mixture (Controlled Temp & Time) Protein->Reaction_Mixture PEG_Reagent PEGylation Reagent (e.g., mPEG-NHS) PEG_Reagent->Reaction_Mixture Purification Purify PEGylated Protein (e.g., SEC, IEX) Reaction_Mixture->Purification Analysis Characterize Product (HPLC, MS, SDS-PAGE) Purification->Analysis

A systematic workflow for comparing amine PEGylation reagents.

Protocol for Amine PEGylation using mPEG-NHS Ester:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 7.0-8.5 (e.g., phosphate-buffered saline, PBS).[12]

  • Reagent Preparation: Dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO and then dilute to the desired concentration in the reaction buffer immediately before use.[12]

  • PEGylation Reaction: Add the desired molar excess of the mPEG-NHS ester solution to the protein solution. The optimal molar ratio should be determined for each specific protein.[12]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[13]

  • Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[14]

  • Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry.[14][]

Protocol for Characterization by SEC-MALS

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass and degree of PEGylation without the need for column calibration.[1][16]

System Setup: An HPLC system is coupled in-line with a UV detector, a MALS detector, and a refractive index (RI) detector.[17]

Sample Analysis:

  • Equilibrate the SEC column with an appropriate mobile phase.[17]

  • Inject the PEGylated protein sample.[17]

  • The eluent from the SEC column flows sequentially through the UV, MALS, and RI detectors.[17]

Data Acquisition and Analysis:

  • The MALS detector measures the intensity of light scattered by the sample at multiple angles.[17]

  • The RI detector measures the concentration of the sample.[17]

  • Specialized software is used to combine the data from the MALS and RI detectors to calculate the absolute molar mass of the protein and the attached PEG at each point across the elution peak.[16][17]

G SEC-MALS Experimental Workflow HPLC HPLC System SEC_Column SEC Column HPLC->SEC_Column UV_Detector UV Detector SEC_Column->UV_Detector MALS_Detector MALS Detector UV_Detector->MALS_Detector RI_Detector RI Detector MALS_Detector->RI_Detector Data_Analysis Data Analysis Software RI_Detector->Data_Analysis Results Absolute Molar Mass Degree of PEGylation Data_Analysis->Results G Impact of PEGylation on Interferon Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular PEG_IFN PEGylated Interferon Receptor Cell Surface Receptor PEG_IFN->Receptor Binding (Potential Steric Hindrance) JAK_STAT JAK-STAT Pathway Receptor->JAK_STAT Activation Gene_Expression Altered Gene Expression JAK_STAT->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

References

Safety Operating Guide

Navigating the Disposal of m-PEG3-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical reagents like m-PEG3-OH (Triethylene glycol monomethyl ether) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures regulatory compliance. This guide provides essential, step-by-step instructions for the safe and effective disposal of this compound.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound in use. This document provides comprehensive information regarding the chemical's hazards, handling, and emergency procedures.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Tightly fitting safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A flame-resistant lab coat

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.[1] The following steps outline the recommended procedure for both liquid and solid waste.

1. Waste Segregation:

  • Solid Waste: Any materials contaminated with this compound, such as unused powder, gloves, wipes, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and the initial rinses of glassware, should be collected in a separate, sealed, and clearly labeled hazardous waste container.[2]

2. Container Management:

  • All waste containers must be appropriately labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "Triethylene glycol monomethyl ether".[2][3]

  • Waste containers must be kept securely sealed when not in use to prevent spills and the release of vapors.[2][3]

  • Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

3. Decontamination of Glassware:

  • Thoroughly rinse all glassware that has come into contact with this compound.

  • The first rinse must be collected and disposed of as hazardous liquid waste.[3]

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3] After the initial hazardous waste rinse(s), subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with institutional and local regulations.

4. Final Disposal:

  • Chemical waste should be disposed of through a licensed and certified hazardous waste disposal contractor.[2]

  • Never dispose of this compound by pouring it down the drain or discarding it in the regular trash.[3]

  • Do not allow the chemical to be released into the environment.[2]

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₇H₁₆O₄[4][5][6]
Molecular Weight 164.20 g/mol [4][5][6]
Boiling Point 233.9 ± 20.0 °C at 760 mmHg[6]
Melting Point -44 °C[6]
Flash Point 95.3 ± 21.8 °C[6]

Experimental Workflow and Logical Relationships

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Collection cluster_container Container Management cluster_disposal Final Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Segregate Waste Segregate Waste Work in Fume Hood->Segregate Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Solid Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Liquid Label Container Label Container Solid Waste->Label Container Liquid Waste->Label Container Contaminated Materials Contaminated Materials Contaminated Materials->Solid Waste Solutions & Rinses Solutions & Rinses Solutions & Rinses->Liquid Waste Seal Container Seal Container Label Container->Seal Container Store Properly Store Properly Seal Container->Store Properly Contact Waste Contractor Contact Waste Contractor Store Properly->Contact Waste Contractor

References

Personal protective equipment for handling m-PEG3-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized reagents like m-PEG3-OH (2-(2-(2-Methoxyethoxy)ethoxy)ethanol) is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational procedures and disposal plans.

Chemical Profile and Hazards: this compound is a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of PROTACs and other bioconjugates.[1][2] While specific hazard data for this compound is not extensively documented, its structure as a PEG derivative suggests that it should be handled with the care afforded to all laboratory chemicals to avoid potential skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risks when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentSpecifications and Purpose
Eye/Face Protection Chemical safety goggles or a full-face shield.Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[3]
Hand Protection Nitrile or neoprene chemical-resistant gloves.Provides a barrier against skin contact.[4][5] Inspect gloves for any signs of wear or perforation before each use.
Body Protection A fully-fastened, flame-resistant laboratory coat.Prevents skin contact and contamination of personal clothing.[3][4]
Respiratory Protection Not generally required if handled in a certified chemical fume hood.All handling should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.[3][4]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and maintain the integrity of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational and ready for use.[4]

  • Verify the immediate accessibility of an eyewash station and a safety shower.[4]

  • Read the Safety Data Sheet (SDS) or relevant safety information thoroughly before beginning any work.[6]

  • Prepare and clearly label all necessary glassware and equipment.

  • Have designated and labeled waste containers ready for both liquid and solid chemical waste.[4]

2. Handling:

  • Don all required PPE as specified in the table above before handling the chemical.[4]

  • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.[4]

  • Weigh and dispense the required amount of this compound within the chemical fume hood.

  • Avoid inhalation of any vapors or mist.[6]

3. Post-Handling:

  • Securely close the container of this compound and store it under the recommended conditions, which are typically at 4°C for short-term and -20°C for long-term storage.

  • Decontaminate all work surfaces with a suitable cleaning agent.[3]

  • Carefully remove and dispose of contaminated gloves and any other disposable PPE.[3]

  • Wash hands and any exposed skin thoroughly with soap and water.[3]

Disposal Plan

Proper segregation and disposal of chemical waste are critical for regulatory compliance and environmental safety.[7]

Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[4][8] The label should include "Hazardous Waste" and the full chemical name.[4]

  • Solid Waste: Collect all contaminated solid materials, such as gloves, wipes, and pipette tips, in a separate, designated hazardous waste container.[4][8]

Container Management:

  • Use waste containers that are compatible with the chemical.

  • Keep containers tightly sealed when not in use and store them in a designated, well-ventilated, and secure area.[3]

Final Disposal:

  • Polyethylene glycol compounds are generally considered biodegradable.[3] However, do not dispose of this chemical down the drain.[3]

  • All waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[3]

Workflow for Safe Handling of this compound

prep_fume_hood Verify Fume Hood Functionality prep_safety_eq Check Eyewash/ Safety Shower prep_ppe Gather Required PPE prep_glassware Prepare & Label Glassware prep_waste Ready Labeled Waste Containers handling_don_ppe Don All PPE prep_waste->handling_don_ppe handling_dispense Dispense Chemical in Fume Hood handling_perform_exp Perform Experiment post_store Secure & Store Chemical handling_perform_exp->post_store post_decon Decontaminate Work Surfaces post_remove_ppe Remove & Dispose of Contaminated PPE post_wash Wash Hands Thoroughly disp_segregate Segregate Liquid & Solid Waste post_wash->disp_segregate disp_label Label Waste Containers disp_contact Arrange for EHS Waste Pickup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG3-OH
Reactant of Route 2
Reactant of Route 2
m-PEG3-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.